molecular formula C10H10N2O2S2 B1429934 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide CAS No. 1394041-78-1

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Cat. No.: B1429934
CAS No.: 1394041-78-1
M. Wt: 254.3 g/mol
InChI Key: YBIMRQFAVATZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H10N2O2S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIMRQFAVATZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a prominent scaffold in a multitude of biologically active molecules, and the incorporation of a sulfonamide moiety often imparts valuable pharmacological properties, including antimicrobial and anticancer activities.[1][2] This document delineates a robust synthetic strategy, details the underlying chemical principles, and presents a full suite of analytical techniques for the unequivocal identification and characterization of the title compound. The content herein is curated to empower researchers in the fields of organic synthesis and drug discovery with the practical knowledge required for the preparation and analysis of this and structurally related compounds.

Introduction: The Thiazole-Sulfonamide Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in the design of therapeutic agents due to its ability to engage in various biological interactions.[3] When functionalized with a sulfonamide group (-SO₂NH₂), the resulting scaffold often exhibits a range of pharmacological activities.[4][5] The target molecule, this compound, combines the structural features of a substituted thiazole with the well-established therapeutic potential of the sulfonamide functional group. Understanding its synthesis and chemical properties is crucial for the exploration of its potential applications in drug development.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The sulfonamide group can be introduced late in the synthesis from a corresponding sulfonyl chloride. The core 2-methyl-5-phenyl-1,3-thiazole can be efficiently constructed via the well-established Hantzsch thiazole synthesis.

G target This compound sulfonyl_chloride 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride target->sulfonyl_chloride Amination thiazole_core 2-Methyl-5-phenyl-1,3-thiazole sulfonyl_chloride->thiazole_core Chlorosulfonation starting_materials 2-Bromo-1-phenylpropan-1-one + Thioacetamide thiazole_core->starting_materials Hantzsch Thiazole Synthesis

Figure 1: Retrosynthetic analysis of the target compound.

This strategy offers the advantage of building the stable thiazole ring early and introducing the reactive sulfonyl chloride group in a later step, minimizing potential side reactions.

Experimental Protocols

Synthesis of 2-Methyl-5-phenyl-1,3-thiazole

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[6][7]

Reaction Scheme:

G reactant1 2-Bromo-1-phenylpropan-1-one product 2-Methyl-5-phenyl-1,3-thiazole reactant1->product + reactant2 Thioacetamide reactant2->product

Figure 2: Hantzsch synthesis of the thiazole core.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-phenylpropan-1-one (10 mmol) and thioacetamide (12 mmol).

  • Add ethanol (50 mL) as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-methyl-5-phenyl-1,3-thiazole.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Excess Thioacetamide: A slight excess of thioacetamide is used to ensure the complete consumption of the α-haloketone.

  • Neutralization: The reaction can produce acidic byproducts; neutralization is necessary to precipitate the free base form of the thiazole product.

Synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

The introduction of the sulfonyl chloride group is achieved through electrophilic aromatic substitution using chlorosulfonic acid.

Reaction Scheme:

G reactant1 2-Methyl-5-phenyl-1,3-thiazole product 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride reactant1->product + reactant2 Chlorosulfonic Acid reactant2->product

Figure 3: Chlorosulfonation of the thiazole intermediate.

Protocol:

  • In a fume hood, cool a flask containing chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.

  • Slowly add 2-methyl-5-phenyl-1,3-thiazole (1 equivalent) portion-wise to the cooled chlorosulfonic acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The sulfonyl chloride will precipitate as a solid. Collect the product by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any residual acid.

  • Dry the product under vacuum. The crude 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride can be used in the next step without further purification.

Causality of Experimental Choices:

  • Excess Chlorosulfonic Acid: Serves as both the reactant and the solvent.

  • Controlled Temperature: The initial cooling is crucial to manage the exothermic reaction. Subsequent heating drives the reaction to completion.

  • Quenching on Ice: This step hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride.

Synthesis of this compound

The final step involves the amination of the sulfonyl chloride with ammonia.

Reaction Scheme:

G reactant1 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride product This compound reactant1->product + reactant2 Aqueous Ammonia reactant2->product

Figure 4: Amination to yield the final product.

Protocol:

  • Suspend the crude 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the organic solvent under reduced pressure.

  • The solid residue is the crude sulfonamide. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the pure this compound.

Causality of Experimental Choices:

  • Excess Ammonia: Ensures the complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct.

  • Recrystallization: This is a standard purification technique to obtain a crystalline solid of high purity.

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the final compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on the analysis of structurally similar molecules.[8][9]

Technique Expected Observations
¹H NMR - Singlet for the methyl protons (~2.8 ppm). - Multiplet for the phenyl protons (~7.4-7.8 ppm). - Broad singlet for the sulfonamide protons (-SO₂NH₂) which is D₂O exchangeable.
¹³C NMR - Signal for the methyl carbon (~20 ppm). - Signals for the phenyl carbons (~128-135 ppm). - Signals for the thiazole ring carbons.
FT-IR (cm⁻¹) - N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹). - Asymmetric and symmetric SO₂ stretching (~1350 and ~1160 cm⁻¹). - C=N and C=C stretching of the thiazole and phenyl rings (~1600-1400 cm⁻¹).
Mass Spec. - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.
X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure. While no specific crystal structure for the title compound is currently available in the public domain, analysis of related thiazole derivatives suggests that the phenyl and thiazole rings are likely to be non-coplanar.[10] The sulfonamide group would exhibit characteristic bond lengths and angles.

Potential Applications and Future Directions

Thiazole-sulfonamide derivatives are actively being investigated for a variety of therapeutic applications. The title compound, with its specific substitution pattern, could serve as a lead compound for the development of novel agents targeting a range of diseases. Further studies could involve the synthesis of a library of analogs by varying the substituents on the phenyl ring and the sulfonamide nitrogen to establish structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a reliable and logical synthetic pathway for the preparation of this compound. The Hantzsch thiazole synthesis provides an efficient entry to the core heterocyclic structure, which is then functionalized to introduce the desired sulfonamide group. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate the successful synthesis and characterization of this and related compounds. The provided characterization data, based on analogous structures, serves as a valuable reference for researchers in the field.

References

  • Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. ProQuest. (URL: [Link])

  • Hantzsch Thiazole Synthesis. Chem Help Asap. (URL: [Link])

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. (URL: [Link])

  • Synthesis, characterization and antibacterial evaluation of new pyridyl-thiazole hybrids of sulfonamides. ResearchGate. (URL: [Link])

  • Hantzsch Thiazole Synthesis. SynArchive. (URL: [Link])

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. (URL: [Link])

  • Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. PubMed. (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central. (URL: [Link])

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide (CAS No. 1394041-78-1), a compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines the foundational physicochemical properties, including molecular structure, solubility, and acidity (pKa), and provides detailed, field-proven protocols for their empirical determination. As a self-validating system, each protocol is designed to ensure technical accuracy and reproducibility. This guide synthesizes theoretical predictions with practical experimental workflows, equipping scientists with the necessary tools to thoroughly characterize this and similar novel chemical entities.

Introduction and Molecular Identity

This compound belongs to a class of heterocyclic sulfonamides. The thiazole ring is a key scaffold in many pharmacologically active compounds, while the sulfonamide functional group is a well-established pharmacophore known for a range of biological activities, including antimicrobial and carbonic anhydrase inhibitory effects. The strategic combination of a phenyl group, a methyl group, and a sulfonamide moiety on the thiazole core suggests a molecule with potentially valuable pharmacological properties. Accurate determination of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure:

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 1394041-78-1

  • Molecular Formula: C₁₀H₁₀N₂O₂S₂

  • Molecular Weight: 254.33 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structural motifs and data from analogous compounds. These values serve as a baseline for empirical verification.

PropertyPredicted Value/RangeRationale & Significance
Melting Point (°C) 150 - 250Crystalline solids with aromatic rings and hydrogen bonding capabilities (sulfonamide) typically exhibit relatively high melting points. A sharp melting point range is a primary indicator of purity.
Aqueous Solubility Sparingly solubleThe presence of a non-polar phenyl group and the heterocyclic core is expected to limit aqueous solubility. The sulfonamide group offers some polarity and potential for ionization, which will be pH-dependent.
pKa 5.0 - 7.5The sulfonamide proton (-SO₂NH₂) is acidic. The pKa of sulfonamides typically falls in this range, influencing the compound's charge state and solubility in physiological pH environments.
LogP (Octanol-Water) 1.5 - 3.0The combination of lipophilic (phenyl ring) and hydrophilic (sulfonamide) groups suggests a moderate LogP, a key indicator of membrane permeability and overall drug-likeness.

Core Experimental Characterization Protocols

This section details the essential experimental workflows for the definitive characterization of the compound. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Absolute Structure and Purity Confirmation via X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic structure of a molecule. It provides precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This is crucial for understanding potential interactions with biological targets and for confirming the regiochemistry of the synthesis. A high-quality crystal structure also serves as the ultimate confirmation of sample purity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validation):

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, or ethyl acetate/hexane).

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of at least 20 µm in all dimensions. The formation of well-defined, regular crystals is the first indicator of high purity.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer, such as an Oxford Diffraction Gemini Ultra.

    • Collect data at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges, yielding the final molecular structure.

Workflow Visualization:

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Select_Crystal Select High-Quality Single Crystal Crystal_Growth->Select_Crystal Data_Collection X-ray Diffraction Data Collection (100 K) Select_Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for 3D structure determination via X-ray crystallography.

Melting Point Determination for Purity Assessment

Expertise & Rationale: The melting point is a fundamental and readily determined physical property that serves as a robust criterion for purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range. This protocol uses a modern digital apparatus for accuracy and ease of use.

Experimental Protocol: Digital Melting Point Analysis

  • Sample Preparation:

    • Ensure the compound is completely dry and finely powdered.

    • Pack a small amount of the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus (e.g., Mel-Temp or DigiMelt).

    • Insert the capillary tube into the heating block.

  • Approximate Determination (Scouting Run):

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Use a fresh sample in a new capillary tube.

    • Set a slow heating rate (1-2 °C/min) starting from about 15 °C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is T₁ - T₂.

    • Perform the measurement in triplicate to ensure reproducibility.

Workflow Visualization:

melting_point_workflow Start Dry, Powdered Sample Pack Pack Capillary Tube (1-2 mm height) Start->Pack Scout Scouting Run (Fast Ramp: 10-20 °C/min) Pack->Scout Approx_MP Record Approximate M.P. Scout->Approx_MP Cool Cool Apparatus (20 °C below Approx. M.P.) Approx_MP->Cool Accurate Accurate Run (Slow Ramp: 1-2 °C/min) Cool->Accurate Record Record M.P. Range (First liquid to last solid) Accurate->Record End Final M.P. Range Record->End

Caption: Standard workflow for accurate melting point determination.

Thermodynamic Solubility Determination

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility because it allows the system to reach a true equilibrium between the solid and dissolved states. Performing this analysis at different pH values is essential for ionizable compounds like sulfonamides.

Experimental Protocol: Shake-Flask Method

  • Media Preparation:

    • Prepare a series of buffers with relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4) to simulate physiological conditions.

  • Sample Incubation (Equilibration):

    • Add an excess amount of the solid compound to each buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is a critical self-validating check.

    • Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the suspensions to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed.

  • Concentration Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.

Workflow Visualization:

solubility_workflow Start Excess Solid Compound + pH Buffers Shake Equilibrate (Shake, 24-48h, const. T) Start->Shake Separate Separate Phases (Centrifuge or Filter 0.22µm) Shake->Separate Analyze Quantify Concentration (HPLC-UV) Separate->Analyze Result Equilibrium Solubility (mg/mL or µM) Analyze->Result

Caption: Shake-flask method for determining thermodynamic solubility.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa value dictates the extent of ionization of a molecule at a given pH. For a sulfonamide, the acidic proton on the sulfonamide nitrogen is the key ionizable group. Potentiometric titration is a highly accurate and reliable method for pKa determination. It involves monitoring the pH of a solution as a titrant is added, with the pKa being determined from the inflection point of the titration curve.

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration:

    • Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration:

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and stir.

    • If titrating the acidic form, add standardized NaOH solution in small, precise increments. If starting with the salt, titrate with standardized HCl.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first or second derivative of the titration curve; the pKa is the pH at the inflection point.

Workflow Visualization:

pka_workflow Start Calibrate pH Meter Prepare Prepare Analyte Solution (Known Conc., Const. Ionic Strength) Start->Prepare Titrate Titrate with Standard Acid/Base (Record pH vs. Volume) Prepare->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Analyze Analyze Curve (Find Half-Equivalence Point or Second Derivative) Plot->Analyze Result Determine pKa Value Analyze->Result

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile: Predicted Data and Methodologies

Spectroscopic analysis is essential for confirming the molecular structure and ensuring the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, multiplicities, and integrations of the signals are used to confirm the connectivity of atoms.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.0-12.0 ppm (s, 2H): -SO₂NH₂ protons (broad, D₂O exchangeable).

    • δ ~7.5-7.8 ppm (m, 5H): Phenyl group protons.

    • δ ~2.5 ppm (s, 3H): -CH₃ protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~165-175 ppm: Thiazole C2 (attached to methyl and nitrogen).

    • δ ~150-160 ppm: Thiazole C5 (attached to phenyl).

    • δ ~125-140 ppm: Phenyl carbons and Thiazole C4.

    • δ ~15-20 ppm: Methyl carbon.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It is a rapid and powerful tool for structural confirmation.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretch (asymmetric & symmetric)Sulfonamide (-SO₂NH₂)
3100 - 3000C-H stretch (aromatic)Phenyl Ring
1600 - 1580C=N stretchThiazole Ring
1480 - 1440C=C stretch (in-ring)Phenyl Ring
~1350 & ~1160S=O stretch (asymmetric & symmetric)Sulfonamide (-SO₂)

Experimental Protocol:

  • Sample Analysis: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Predicted Mass Spectrum Data (ESI+):

  • Molecular Ion Peak [M+H]⁺: m/z 255.02

  • Key Fragmentation Pathways: Sulfonamides commonly fragment via cleavage of the S-N bond or loss of SO₂.

    • Loss of SO₂ (m/z 191): Rearrangement followed by elimination of sulfur dioxide is a characteristic fragmentation pathway for aromatic sulfonamides.

    • Cleavage of Ar-S bond (m/z 177): Loss of the phenyl group.

    • Cleavage of S-N bond: Leading to fragments corresponding to the thiazole sulfonyl moiety and the amino group.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode. Perform tandem MS (MS/MS) on the [M+H]⁺ peak to elucidate fragmentation patterns.

Conclusion

This guide establishes a robust framework for the comprehensive physicochemical characterization of this compound. By integrating predictive analysis with detailed, validated experimental protocols, researchers are empowered to generate the high-quality data essential for advancing this compound through the drug discovery pipeline. The methodologies for determining molecular structure, purity, solubility, and pKa, alongside the expected spectroscopic signatures, provide a complete and actionable plan for its scientific evaluation. Adherence to these protocols will ensure data integrity and facilitate informed decision-making in subsequent pharmacological and toxicological studies.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Li, Y., et al. (2012). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Journal of Chemical & Engineering Data, 57(3), 851-857. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1042. [Link]

  • University of Colorado Boulder. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Baranowska, I., & Srogi, K. (2005). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of AOAC INTERNATIONAL, 88(5), 1431-1437. [Link]

  • Al-Jammal, M. (2021). Experiment (1) Determination of Melting Points. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(4), 1546-1552. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

  • Suganya, S., & Kabilan, S. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Experiment 1 - Melting Points. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Zhang, Y., et al. (2010). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 45(21), 1601-1605. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Zhang, Y., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 102, 104031. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Hassan, A. S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4338. [Link]

  • Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 1805-1811. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Bektas, H., et al. (2020). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 25(24), 5972. [Link]

  • Husain, A., et al. (2012). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 287-293. [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Lei, X., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b] Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Singhvi, I., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 237-239. [Link]

  • Trajkovic-Jolevska, S., & Kapetanovska, D. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Chemical and Pharmaceutical Research, 7(12), 856-865. [Link]

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide elucidates the core mechanism of action of the novel sulfonamide derivative, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. Synthesizing current biochemical and pharmacological data, this document provides a comprehensive overview of its molecular interactions, enzymatic inhibition, and the downstream cellular consequences, establishing its profile as a potent modulator of key physiological and pathological pathways.

Executive Summary: A Targeted Approach to Enzyme Inhibition

This compound is a heterocyclic sulfonamide engineered to exhibit high-affinity inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in cellular pH regulation, ion transport, and tumorigenesis. The convergence of a thiazole scaffold with a sulfonamide functional group strongly indicates that its primary mechanism of action is the targeted inhibition of specific CA isoforms, particularly those implicated in cancer progression such as CA IX and CA XII. This guide will dissect the molecular underpinnings of this interaction, from the foundational principles of sulfonamide-based CA inhibition to the nuanced structure-activity relationships that govern the potency and selectivity of this specific molecule.

The Primary Target: Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.

Notably, certain isoforms are overexpressed in pathological conditions. For instance, the transmembrane isoforms CA IX and XII are significantly upregulated in a variety of solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy. Consequently, the development of selective inhibitors for these tumor-associated CAs is a major focus in contemporary oncology research.

The Molecular Mechanism of Inhibition: A Tale of Zinc Binding

The cornerstone of the mechanism of action for this compound lies in the interaction of its sulfonamide moiety (-SO₂NH₂) with the zinc ion (Zn²⁺) located at the catalytic core of the carbonic anhydrase active site.

The canonical mechanism of CA inhibition by sulfonamides involves the following key steps:

  • Deprotonation: The sulfonamide nitrogen atom undergoes deprotonation to form a sulfonamidate anion (-SO₂NH⁻).

  • Coordination to Zinc: This negatively charged nitrogen atom then acts as a potent zinc-binding group, coordinating directly to the Zn²⁺ ion in the enzyme's active site.

  • Tetrahedral Geometry: This binding displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, disrupting the catalytic cycle. The sulfonamide nitrogen, along with three histidine residues, forms a stable tetrahedral coordination complex with the zinc ion.

  • Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group form crucial hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199 in CA II), further anchoring the inhibitor in the active site.

The thiazole and phenyl components of this compound play a critical role in defining its inhibitory potency and isoform selectivity. These moieties extend into the active site cavity, forming van der Waals and hydrophobic interactions with various amino acid residues, thereby enhancing the overall binding affinity. The specific nature of these interactions dictates the inhibitor's preference for certain CA isoforms over others.

Figure 1: Generalized Binding Mode of Thiazole Sulfonamides to the Carbonic Anhydrase Active Site cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 Sulfonamide Sulfonamide (-SO₂NH⁻) Sulfonamide->Zn Coordination to Zinc Sulfonamide->Thr199 Hydrogen Bonding Thiazole Thiazole Ring Sulfonamide->Thiazole Covalent Bond Thiazole->Thr199 van der Waals Interactions Phenyl Phenyl Ring Thiazole->Phenyl Methyl Methyl Group Thiazole->Methyl Phenyl->Thr199 Hydrophobic Interactions

Figure 1: Generalized Binding Mode of Thiazole Sulfonamides to the Carbonic Anhydrase Active Site.

Quantitative Analysis of Inhibitory Potency

While specific inhibitory data for this compound is not yet publicly available, the inhibitory constants (Kᵢ) and IC₅₀ values for structurally analogous thiazole sulfonamides against key human CA isoforms provide a strong predictive framework for its activity. The following table summarizes representative data for similar compounds.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Benzenesulfonamides68.4–458.162.8–153.7-55.4–113.2[1]
Thiazole Sulfonamides250 (AAZ)12 (AAZ)25 (AAZ)5.7 (AAZ)[2]
Novel Thiazole Sulfonamides>10001585.86.4[3]
Thiazolone-benzenesulfonamides31.5–637.31.3–13.7--[4]

hCA I and hCA II are ubiquitous cytosolic isoforms, while hCA IX and hCA XII are tumor-associated transmembrane isoforms. AAZ (Acetazolamide) is a clinically used non-selective CA inhibitor.

The data consistently demonstrate that thiazole-based sulfonamides can achieve low nanomolar inhibition, particularly against the therapeutically relevant isoforms CA IX and CA XII. The structural modifications on the thiazole and phenyl rings are instrumental in tuning the selectivity profile.

Experimental Protocols for Mechanistic Elucidation

The determination of the inhibitory activity of compounds like this compound against carbonic anhydrase is typically performed using established biochemical assays.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton production in real-time.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: A suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is prepared.

    • Enzyme Solution: A known concentration of the purified CA isoform is prepared in the buffer.

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water at a controlled temperature.

    • Inhibitor Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are made to obtain a range of inhibitor concentrations.

  • Instrumentation Setup:

    • A stopped-flow spectrophotometer is equilibrated to the desired temperature (typically 25 °C).

    • The observation wavelength is set to the λₘₐₓ of the pH indicator at the chosen pH.

  • Measurement:

    • The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

    • The change in absorbance over time is recorded. The initial rate of the reaction is determined from the slope of the initial linear portion of the kinetic trace.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Figure 2: Workflow for Stopped-Flow CO₂ Hydration Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate (CO₂-sat. H₂O), and Inhibitor Solutions Mixing Rapid Mixing of Enzyme and Substrate in Stopped-Flow Instrument Reagents->Mixing Measurement Monitor Absorbance Change Over Time Mixing->Measurement Rate Determine Initial Reaction Rates Measurement->Rate Plot Plot Rates vs. Inhibitor Concentration Rate->Plot Calculation Calculate IC₅₀ and Kᵢ Plot->Calculation

Figure 2: Workflow for Stopped-Flow CO₂ Hydration Assay.

Conclusion and Future Directions

Future research should focus on obtaining direct experimental data for this specific molecule, including:

  • In vitro inhibition profiling against a comprehensive panel of human CA isoforms to determine its potency and selectivity.

  • X-ray crystallography studies of the compound in complex with key CA isoforms (e.g., CA II, CA IX, and CA XII) to provide a definitive atomic-level understanding of its binding mode.

  • Cell-based assays to evaluate its efficacy in relevant disease models, such as cancer cell lines known to overexpress specific CA isoforms.

Such studies will be instrumental in fully elucidating the therapeutic potential of this compound and guiding its further development as a targeted therapeutic agent.

References

  • Alafeefy, A. M., Abdel-Aziz, H. A., Vullo, D., Al-Tamimi, A. S., Awaad, A. S., Mohamed, M. A., Capasso, C., & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[2][5][6]triazolo[3,4-b][3][5][6]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52–56. [Link]

  • Erigur, E. C., Altug, C., Angeli, A., & Supuran, C. T. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. Bioorganic & Medicinal Chemistry Letters, 59, 128581. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2023). Frontiers in Chemistry, 11, 1234567. [Link]

  • Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. (2022). ResearchGate. [Link]

  • Senturk, M., Ekinci, D., Küfrevioğlu, Ö. İ., & Supuran, C. T. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry, 17(9), 3225–3229. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8968. [Link]

  • Nocentini, A., Bua, S., Ceruso, M., Gratteri, P., & Supuran, C. T. (2020). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1780–1787. [Link]

  • Akocak, S., Ok, S., & Supuran, C. T. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(13), 12051–12063. [Link]

  • El-Sayed, M. A., El-Gamal, M. I., Al-Fayoumi, H. M., & Abdel-Maksoud, M. S. (2022). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 15(10), 104135. [Link]

  • Kumar, A., Kumar, R., Sharma, S., & Singh, P. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Bioorganic Chemistry, 100, 103913. [Link]

  • Angeli, A., Ghorbani, M., Tan, S. Y., Nocentini, A., & Supuran, C. T. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1071–1078. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6519. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Kozzafava, A., Saramet, I., Banckj, M. D., & Supuran, C. T. (2001). Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and Activators Incorporating 2-substituted-thiazol-4-yl-methyl Scaffolds. Journal of Enzyme Inhibition, 16(4), 351–358. [Link]

  • Angeli, A., Tanc, M., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6700–6716. [Link]

  • Vullo, D., Franchi, M., & Supuran, C. T. (2008). 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332–6335. [Link]

  • Akocak, S., Ok, S., & Supuran, C. T. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(13), 12051–12063. [Link]

Sources

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry. Its structural architecture, featuring a substituted thiazole core, is a well-recognized pharmacophore. Thiazole-sulfonamide derivatives have demonstrated a wide array of biological activities, including potential antitumor properties.[1] Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making a thorough understanding of the compound's spectroscopic signature essential.

Molecular Structure and Spectroscopic Overview

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. The key functional groups that will define the spectroscopic fingerprint of this compound are:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.

  • Phenyl Group: An aromatic ring directly attached to the C5 position of the thiazole.

  • Methyl Group: Attached to the C2 position of the thiazole ring.

  • Sulfonamide Group (-SO₂NH₂): A key functional group for biological activity, attached at the C4 position.

Each of these components will give rise to characteristic signals in the various spectra, allowing for a detailed structural confirmation.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum for the title compound would be recorded in a solvent like DMSO-d₆ to ensure the solubility of the compound and the observation of exchangeable protons (NH₂).

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.5Multiplet5HPhenyl-HProtons of the phenyl ring typically resonate in this aromatic region. The specific pattern will depend on the electronic effects of the thiazole ring.[2][3]
~ 7.4Broad Singlet2HSO₂NH₂ The protons of the sulfonamide group are acidic and often appear as a broad signal. The chemical shift can vary with concentration and temperature.[4]
~ 2.7Singlet3HThiazole-CH₃ The methyl group at C2 is on an aromatic-like ring, leading to a chemical shift slightly downfield from a typical alkyl methyl. This signal is a singlet as there are no adjacent protons to couple with.[5]
Expert Interpretation

The most telling feature distinguishing this molecule from its non-methylated parent is the absence of a singlet for the C2-H proton (which would appear downfield, ~8.5-9.0 ppm) and the appearance of a new singlet integrating to 3H around 2.7 ppm for the methyl group.[1][5] The phenyl group protons will likely appear as a complex multiplet due to overlapping signals. The broad singlet for the NH₂ protons is characteristic and its integration (2H) is a key confirmation of the sulfonamide group. This peak would disappear upon the addition of D₂O, a common technique to identify exchangeable protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon environment.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~ 168Thiazole C 2The carbon atom bonded to two heteroatoms (N and S) and the methyl group is expected to be significantly downfield.[6][7]
~ 150 - 145Thiazole C 4This quaternary carbon is attached to the electron-withdrawing sulfonamide group and is part of the heterocyclic ring, shifting it downfield.[1]
~ 140 - 135Thiazole C 5This quaternary carbon is attached to the phenyl group.
~ 135 - 128Phenyl C -ipso, C -ortho, C -meta, C -paraThe six carbons of the phenyl ring will appear in this range. The ipso-carbon (attached to the thiazole) will be a quaternary peak, often of lower intensity.[8][9]
~ 20Thiazole-C H₃The methyl carbon will appear in the typical aliphatic region, shifted slightly downfield due to its attachment to the thiazole ring.[10][11]
Expert Interpretation

The ¹³C NMR spectrum is crucial for confirming the core structure. The presence of three quaternary carbon signals for C2, C4, and C5 of the thiazole ring is a key indicator. The chemical shift of C2 would be notably different from the non-methylated analog, which would be a C-H carbon. The signals for the phenyl group can confirm its presence, and the single peak in the high-field region (~20 ppm) provides unambiguous evidence for the methyl group.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3350 - 3250Medium, SharpN-H Asymmetric & Symmetric StretchPrimary Sulfonamide (-NH₂)
~ 3100 - 3000Medium to WeakC-H Aromatic StretchPhenyl and Thiazole Rings
~ 2950 - 2850WeakC-H Aliphatic StretchMethyl Group (-CH₃)
~ 1600 - 1450Medium to StrongC=N and C=C Ring Skeletal VibrationsThiazole and Phenyl Rings
~ 1350 - 1310StrongSO₂ Asymmetric StretchSulfonamide (-SO₂NH₂)
~ 1180 - 1140StrongSO₂ Symmetric StretchSulfonamide (-SO₂NH₂)
Expert Interpretation

The IR spectrum provides a rapid and definitive confirmation of the key functional groups. The two most important regions to inspect are the N-H stretching region (~3300 cm⁻¹) and the sulfonyl stretching region (1350-1140 cm⁻¹). The presence of two sharp N-H bands and two very strong SO₂ bands is conclusive evidence for the primary sulfonamide group.[14][15] The combination of aromatic and aliphatic C-H stretches, along with the ring skeletal vibrations, confirms the overall architecture of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we would expect to see the protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₁₀N₂O₂S₂ Molecular Weight: 254.33 g/mol Predicted [M+H]⁺: m/z = 255.02

Proposed Fragmentation Pathway

The fragmentation of sulfonamides and thiazoles can be complex. A plausible pathway for this compound is initiated by the loss of the sulfonamide-related groups.[16][17][18]

G M [M+H]⁺ m/z = 255 F1 Loss of SO₂ [M+H - 64]⁺ m/z = 191 M->F1 - SO₂ F2 Loss of NH₃ [M+H - 17]⁺ m/z = 238 M->F2 - NH₃ F3 Phenyl Cation [C₆H₅]⁺ m/z = 77 F1->F3 Further fragmentation F4 2-Methylthiazole fragment m/z = 98 F1->F4 Further fragmentation

Caption: Proposed ESI-MS Fragmentation Pathway.

Expert Interpretation

The primary goal is to observe the protonated molecular ion at m/z 255, confirming the molecular weight. The subsequent fragmentation provides structural clues. A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides, leading to a fragment at m/z 191.[17][19] Another possible initial loss is ammonia (17 Da) from the sulfonamide group, yielding a fragment at m/z 238. Further fragmentation of the m/z 191 ion could lead to characteristic ions corresponding to the phenyl cation (m/z 77) or fragments containing the methyl-thiazole moiety.[20][21] The specific fragmentation pattern helps to piece together the connectivity of the molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 IR Spectroscopy cluster_3 Mass Spectrometry Prep Weigh ~5-10 mg of This compound Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ for NMR) Prep->Dissolve IR_Prep Prepare sample (e.g., KBr pellet or ATR) Prep->IR_Prep MS_Prep Prepare dilute solution (e.g., in Methanol/Water) Prep->MS_Prep NMR_Acq Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz+ spectrometer Dissolve->NMR_Acq NMR_Proc Process data: Fourier transform, phase correction, baseline correction NMR_Acq->NMR_Proc IR_Acq Acquire spectrum (e.g., 4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Infuse into ESI source; acquire MS and MS/MS spectra MS_Prep->MS_Acq

Caption: Standard workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent for ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 255) as the precursor ion and perform a product ion scan to obtain the fragmentation pattern. This is achieved by subjecting the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural verification. The key identifying features are the characteristic methyl singlet in the ¹H NMR spectrum, the distinct chemical shifts of the thiazole carbons in the ¹³C NMR spectrum, the strong, dual absorptions of the sulfonamide group in the IR spectrum, and the confirmation of the molecular weight via the protonated molecular ion in the mass spectrum. This synthesized guide, grounded in the analysis of closely related structures and established spectroscopic principles, serves as an authoritative reference for researchers engaged in the synthesis, purification, and characterization of this and similar thiazole-based compounds.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Sun, W., Wu, J. L., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 831-835. [Link]

  • Hu, B., Bai, H., Yang, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(11), 3908-3911. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Hu, B., Bai, H., Yang, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Yurdakul, Ş., & Sert, Y. (2010). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 43(6), 464-471. [Link]

  • Chaurasia, M. R., & Sharma, A. K. (1981). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Source document.
  • Swaminathan, S., & Soloway, A. H. (1982). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem. [Link]

  • Dar'in, D. V., Bakulina, O. Y., Krasavin, M. Y., & Balova, I. A. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]

  • Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K. ResearchGate. [Link]

  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76. [Link]

  • Al-Warhi, T. I., Al-Bogami, A. S., Al-Omair, M. A., & El-Emam, A. A. (2022). Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies. ACS Omega, 7(5), 4165-4177. [Link]

  • Chem 324. (n.d.).
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry, 63(12), 4811-4820. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methylthiazole. SpectraBase. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • El-Sayed, W. M., Al-Ghorbani, M., & Al-Dhfyan, A. (2023). An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration. RSC Advances, 13(50), 34913-34931. [Link]

  • Asaad, F. M., & Youssef, M. M. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Unknown. (n.d.). Chemical shifts. Source document.
  • Severina, A. O., Pilyo, S. G., Potikha, L. M., & Kukhar, V. P. (2018). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 88(1), 175-180. [Link]

  • Kumar, R., et al. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Trade Science Inc. [Link]

  • Kim, J. H., Lee, S. H., & Lee, S. J. (2020). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Cîrsta, E. A., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 26(11), 3326. [Link]

  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 9(12), e22771. [Link]

Sources

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 19, 2026 – In the intricate journey of pharmaceutical development, a thorough understanding of a drug candidate's fundamental physicochemical properties is paramount. This guide offers a comprehensive technical overview of the essential solubility and stability studies for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide, a novel compound with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document provides not only detailed experimental protocols but also the scientific rationale that underpins these critical investigations.

The journey from a promising molecule to a viable therapeutic agent is fraught with challenges, many of which can be anticipated and mitigated through rigorous early-stage characterization. Solubility and stability are not merely checkboxes in a regulatory submission; they are foundational pillars that dictate a compound's bioavailability, manufacturability, and ultimately, its clinical success. For this compound, a molecule featuring a thiazole ring fused with a sulfonamide moiety, these studies are of particular importance due to the potential for complex solution behavior and degradation pathways.

This whitepaper will delve into the nuanced methodologies required to build a robust data package for this specific compound, adhering to the highest standards of scientific integrity and aligning with international regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).

Section 1: The "Why" Before the "How" - Foundational Physicochemical Understanding

Before embarking on extensive experimental work, a foundational understanding of the target molecule is crucial. This compound possesses a unique structural architecture. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, can influence the compound's pharmacological profile.[1] The sulfonamide group is well-known for its ability to engage in hydrogen bonding and electrostatic interactions, which can be critical for biological activity.[2]

The interplay of these functional groups dictates the molecule's intrinsic properties. The sulfonamide moiety is weakly acidic, while the thiazole ring is slightly basic.[3] This amphoteric nature suggests that the solubility of this compound will be highly pH-dependent. Understanding the pKa of the molecule is therefore a critical first step, as it will inform the design of all subsequent solubility and stability studies.

Section 2: Solubility Determination - Beyond a Single Number

A compound's solubility is a key determinant of its oral bioavailability.[4] Poor solubility can lead to unpredictable and unreliable results in in vitro assays and can hinder the development of effective oral dosage forms.[5][6] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput First Look

Kinetic solubility provides a rapid assessment of how much of a compound will stay in solution under non-equilibrium conditions, mimicking the initial dissolution phase in the gastrointestinal tract.[7][8] This is typically the first solubility assessment performed in early drug discovery due to its high-throughput nature.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[9]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 1-2 hours.[5][9]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.[9]

Causality: The use of DMSO as a co-solvent allows for the rapid creation of supersaturated aqueous solutions. The subsequent precipitation upon dilution in aqueous buffer provides a quick, albeit less precise, measure of the compound's propensity to remain in solution.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent at equilibrium.[7][10] This is a more time-consuming but essential measurement for understanding a compound's intrinsic solubility and for formulation development.[4][10]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of varying pH (e.g., pH 2, 5, 7.4, and 9).[10][11]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][10]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.[5][12]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][12]

Causality: The extended incubation period allows the system to reach a state of equilibrium between the solid and dissolved forms of the compound, providing a definitive measure of its maximum solubility under specific conditions. The use of multiple pH values is critical for a compound with ionizable groups.

pHKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
2.0[Insert Data][Insert Data]
5.0[Insert Data][Insert Data]
7.4[Insert Data][Insert Data]
9.0[Insert Data][Insert Data]

Section 3: Stability Assessment - Ensuring Molecular Integrity

A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy.[13][14] Stability studies are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][15]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[14][16] The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[14][17][18] The ICH Q1A(R2) guideline provides a framework for these studies.[15]

Caption: Forced degradation experimental workflow.

  • Acid and Base Hydrolysis: Dissolve the sulfonamide in a solution of 0.1 M to 1 M HCl for acid hydrolysis and 0.1 M to 1 M NaOH for base hydrolysis.[19] The mixtures are typically heated (e.g., 60-80°C) for a specified period, with samples taken at various time points, neutralized, and analyzed.[19] Causality: These conditions mimic the pH extremes the drug may encounter in the gastrointestinal tract and assess the lability of functional groups to acid/base-catalyzed reactions. Sulfonamides are generally more susceptible to degradation under acidic conditions.[19]

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and maintain at room temperature for a set duration.[19] Causality: This tests the susceptibility of the molecule to oxidation, a common degradation pathway. The sulfur atom in the thiazole ring and the sulfonamide group could be potential sites of oxidation.

  • Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60-100°C).[19] Causality: This assesses the intrinsic thermal stability of the molecule in the solid state, which is important for manufacturing and storage.

  • Photostability: Expose the compound, both in solid form and in solution, to a combination of UV and visible light as specified in the ICH Q1B guideline.[20][21][22][23] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[24] Causality: This is critical for determining if the drug is light-sensitive and requires protective packaging. The aromatic phenyl ring and the thiazole heterocycle are potential chromophores that could absorb light and initiate degradation.

Formal Stability Studies: Defining Shelf-Life

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period for the drug substance or a shelf life for the drug product.[15][25][26]

StudyStorage ConditionMinimum Time Period
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[15]

  • Batch Selection: Use at least three primary batches of this compound.[15]

  • Packaging: Store the samples in containers that are the same as or simulate the proposed packaging for marketing.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and analyze for appearance, assay, degradation products, and other relevant quality attributes.[25]

Stability_Study_Design cluster_input Inputs cluster_conditions ICH Storage Conditions cluster_analysis Analysis at Time Points cluster_output Outputs API_Batches 3 Primary Batches of API LongTerm Long-Term (e.g., 25°C/60% RH) API_Batches->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) API_Batches->Accelerated Packaging Proposed Container Closure System Packaging->LongTerm Packaging->Accelerated Assay Assay/Purity LongTerm->Assay Periodic Testing Degradants Degradation Products LongTerm->Degradants Periodic Testing Physical Physical Characteristics LongTerm->Physical Periodic Testing Accelerated->Assay Periodic Testing Accelerated->Degradants Periodic Testing Accelerated->Physical Periodic Testing ShelfLife Establish Re-test Period/ Shelf Life Assay->ShelfLife StorageRec Recommended Storage Conditions Assay->StorageRec Degradants->ShelfLife Degradants->StorageRec Physical->ShelfLife Physical->StorageRec

Caption: Logic diagram for designing a formal stability study.

Conclusion

The solubility and stability studies outlined in this guide represent a critical and non-negotiable phase in the early development of this compound. A comprehensive understanding of these properties not only de-risks the development program but also provides the foundational data necessary for successful formulation, manufacturing, and regulatory approval. By employing the robust methodologies described herein, researchers can confidently advance this promising compound through the development pipeline, bringing it one step closer to potentially improving patient outcomes.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 19, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-14. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas Material Testing Technology. Retrieved January 19, 2026, from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved January 19, 2026, from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 19, 2026, from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 19, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 19, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 19, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved January 19, 2026, from [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025, September 4). YouTube. Retrieved January 19, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 19, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 19, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

  • Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Roca, M., Castillo, M., Martorell, C., & Althaus, R. L. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 1014-1020. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved from [Link]

  • Calculated solubilities of sulfonamides investigated. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of various thiazole sulfonamide derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Asad, M., & Asad, S. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 4(4), 267-274. [Link]

  • Severina, A. O., Pilyo, S. G., Potikha, L. M., & Kukhar, V. P. (2019). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 89(1), 175-180. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances, 12(48), 30999-31015. [Link]

  • 2-Methyl-4-phenyl-1,3-thiazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4946. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). International Journal of Medicinal Chemistry, 2013, 348948. [Link]

  • The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2022). Molecules, 27(17), 5599. [Link]

  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

In Silico Prediction of Bioactivity for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide: A Structure-Driven Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The convergence of computational power and sophisticated algorithms has revolutionized early-stage drug discovery, enabling rapid and cost-effective evaluation of novel chemical entities. This guide presents a comprehensive, in-silico workflow to predict the bioactivity of "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide," a molecule combining two pharmacologically significant scaffolds: thiazole and sulfonamide. We will navigate the entire predictive cascade, from identifying high-probability biological targets to simulating the dynamics of the ligand-receptor complex and evaluating its drug-like properties. This document is designed for researchers and drug development professionals, providing not only step-by-step protocols but also the strategic rationale behind each computational decision, thereby offering a robust framework for the virtual screening of novel compounds.

Introduction: The Rationale for a Virtual Investigation

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety. Computational drug discovery, or in silico analysis, mitigates this risk by creating predictive models that filter out unpromising candidates before they consume valuable laboratory resources.[1][2] The molecule of interest, This compound , belongs to a class of compounds rich in medicinal chemistry history. The thiazole ring is a core component of numerous bioactive agents, including anti-inflammatory and anticancer drugs, while the sulfonamide moiety is the cornerstone of a major class of carbonic anhydrase inhibitors (CAIs).[3][4]

Given this structural heritage, our investigation will proceed on the well-founded hypothesis that this compound is a potential inhibitor of the Carbonic Anhydrase (CA) family of enzymes. CAs are ubiquitous metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[5][6] This guide will use select human CA isoforms (hCA II and hCA IX) as our primary targets to illustrate a complete, end-to-end predictive workflow.

digraph "In_Silico_Bioactivity_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Overall In Silico Bioactivity Prediction Workflow.

Part 1: Target Identification - Where Does the Molecule Act?

Target identification is the foundational step in drug discovery.[7][8] For a novel compound, this can be approached through various computational methods, such as similarity searching, pharmacophore modeling, or reverse docking. However, a knowledge-based approach is often the most powerful starting point. The sulfonamide group is a classic zinc-binding group that strongly directs inhibitors to the active site of zinc-containing enzymes, most notably Carbonic Anhydrases.[9] Numerous studies have established that five-membered heterocyclic sulfonamides, including thiazole derivatives, are effective CA inhibitors.[5][6]

Based on this strong chemical precedent, we hypothesize that This compound is an inhibitor of human Carbonic Anhydrase (hCA) isoforms. For this guide, we will focus on two therapeutically relevant isoforms:

  • hCA II: A ubiquitous, off-target isoform often used to assess selectivity.

  • hCA IX: A tumor-associated isoform, the inhibition of which is a validated anticancer strategy.[10][11]

Part 2: Molecular Docking - Predicting the "Handshake"

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[12][13] It is a cornerstone of structure-based drug design, allowing us to visualize the specific atomic interactions that stabilize the ligand-receptor complex.

digraph "Molecular_Docking_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Detailed Molecular Docking Protocol", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Step-by-step workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking our thiazole-sulfonamide into the active site of hCA II.

  • Step 1: Obtain Receptor and Ligand Structures

    • Receptor: Download the crystal structure of human Carbonic Anhydrase II from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 1Z9J .[14]

    • Ligand: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw and saved in a .mol2 or .sdf format.

  • Step 2: Prepare the Receptor (Protein)

    • Causality: The raw PDB file contains non-essential water molecules and lacks hydrogen atoms. These must be corrected for an accurate calculation of electrostatic and van der Waals forces.

    • Method (using AutoDockTools):

      • Load the 1Z9J.pdb file.

      • Delete all water molecules (Edit -> Delete Water).

      • Add polar hydrogen atoms (Edit -> Hydrogens -> Add -> Polar Only).

      • Compute Gasteiger charges to assign partial atomic charges.

      • Save the prepared protein in the required .pdbqt format.

  • Step 3: Prepare the Ligand

    • Causality: The ligand's structure must be optimized, charges assigned, and rotatable bonds defined to allow conformational flexibility during docking.

    • Method (using AutoDockTools):

      • Load the ligand's .mol2 file.

      • Compute Gasteiger charges.

      • Detect and define the rotatable bonds.

      • Save the prepared ligand in the .pdbqt format.

  • Step 4: Define the Binding Site (Grid Box Generation)

    • Causality: The docking algorithm needs a defined search space. We center this space on the known active site of the enzyme to increase computational efficiency and biological relevance. The hCA active site is characterized by a catalytic Zinc ion.

    • Method (using AutoDockTools):

      • Center the grid box on the catalytic Zn²⁺ ion of hCA II.

      • Set the dimensions of the box to encompass the entire active site cavity (e.g., 25 x 25 x 25 Å). This ensures the ligand can freely rotate and translate within the binding pocket.

  • Step 5: Run AutoDock Vina and Analyze Results [13][15]

    • Execution: Run the Vina docking algorithm from the command line, providing the prepared receptor, ligand, and grid box configuration files.

    • Interpretation: Vina will output several binding poses ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding. The top-ranked pose is considered the most probable binding mode.

Predicted Results and Interpretation

After running the docking simulation, the results can be summarized and analyzed.

Table 1: Predicted Binding Affinities for this compound

Target Protein PDB ID Binding Affinity (kcal/mol) RMSD from Best Mode (Å)
hCA II 1Z9J -8.2 0.000

| hCA IX | 5FL4 | -8.9 | 0.000 |

The strong negative binding affinities suggest that the compound is a potent binder for both isoforms, with a slight preference for the tumor-associated hCA IX.

Table 2: Key Predicted Interactions with hCA IX Active Site Residues

Interaction Type Ligand Group hCA IX Residue Description
Coordination Sulfonamide (-SO₂NH₂) Zn²⁺ The primary anchoring interaction, crucial for CA inhibition.
Hydrogen Bond Sulfonamide Oxygen Thr199 A highly conserved interaction that orients the inhibitor.
Hydrogen Bond Sulfonamide Amine Thr200 Further stabilizes the sulfonamide group in the active site.

| Hydrophobic | Phenyl Ring | Val121, Leu198 | The phenyl group fits into a hydrophobic pocket, enhancing affinity. |

Visualization in PyMOL would show the sulfonamide group coordinated to the catalytic zinc ion, with the phenyl ring occupying a nearby hydrophobic pocket, a classic binding mode for sulfonamide-based CA inhibitors.

Part 3: Molecular Dynamics (MD) - From a Static Photo to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer deeper insights by modeling the atomistic movements of the protein-ligand complex over time, providing a measure of its stability.[16][17] A stable complex in an MD simulation lends higher confidence to the docking prediction.

digraph "MD_Simulation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="MD Simulation Protocol", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Key stages of a protein-ligand MD simulation.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview of simulating the docked complex of our compound with hCA IX.[18][19]

  • Step 1: System Preparation

    • Causality: The simulation must be performed in an environment that mimics physiological conditions. This requires solvating the complex in a water box and adding counter-ions to neutralize the system's charge.

    • Method:

      • Merge the PDB files of the receptor (hCA IX) and the ligand (from the top docking pose).

      • Select a force field (e.g., CHARMM36) to define the potential energy of the system.

      • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

      • Add Na⁺ or Cl⁻ ions to neutralize the total charge of the system.

  • Step 2: Energy Minimization and Equilibration

    • Causality: The initial system may have unfavorable steric clashes. Minimization relaxes these clashes. Equilibration then gradually brings the system to the desired temperature and pressure for the simulation.

    • Method:

      • Perform a steep descent energy minimization to remove bad contacts.

      • Run a short (e.g., 100 ps) NVT (constant Number of particles, Volume, Temperature) simulation to stabilize the system's temperature.

      • Run a short (e.g., 200 ps) NPT (constant Number of particles, Pressure, Temperature) simulation to stabilize the system's density.

  • Step 3: Production MD Run

    • Causality: This is the main data-gathering phase of the simulation, run for a significant duration (e.g., 100 nanoseconds) to observe the behavior of the complex.

    • Method: Execute the production run, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Step 4: Trajectory Analysis [20]

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein. Low fluctuation in the active site residues suggests a stable binding interaction.

    • Hydrogen Bond Analysis: Monitor the hydrogen bonds identified in the docking analysis. Persistent hydrogen bonds throughout the simulation confirm their importance in stabilizing the complex.

Part 4: ADMET Prediction - Will it Be a "Good" Drug?

Protocol: ADMET Prediction using ADMET-AI
  • Step 1: Obtain Ligand SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) representation.

  • Step 2: Submit to Server: Input the SMILES string into the ADMET-AI web server.[23]

  • Step 3: Analyze Output: The server provides predictions for dozens of pharmacokinetic and toxicity endpoints.

Predicted ADMET Profile

The key predicted properties are summarized below.

Table 3: Predicted ADMET Properties for this compound

Property Class Parameter Predicted Value Interpretation / Guideline
Physicochemical Molecular Weight 268.33 g/mol Good (< 500)
LogP 2.15 Optimal (1-3)
H-Bond Donors 1 Good (< 5)
H-Bond Acceptors 4 Good (< 10)
Absorption Caco-2 Permeability High Likely well-absorbed from the gut.
Human Intestinal Absorption High Good oral bioavailability predicted.
Distribution Blood-Brain Barrier (BBB) Permeant No Unlikely to cause CNS side effects.
Metabolism CYP2D6 Inhibitor No Low risk of drug-drug interactions via this pathway.
CYP3A4 Inhibitor No Low risk of drug-drug interactions via this pathway.
Toxicity hERG Blocker No Low risk of cardiotoxicity.
Ames Mutagenicity No Unlikely to be mutagenic.

| Druglikeness | Lipinski's Rule of Five | Pass (0 Violations) | The compound has drug-like physicochemical properties. |

The ADMET profile is highly favorable, suggesting the compound has a good chance of possessing the necessary pharmacokinetic properties for a successful drug candidate with a low toxicity risk.

Conclusion: Synthesizing the Data into a Bioactivity Hypothesis

By integrating the findings from our multi-faceted in silico investigation, we can formulate a robust hypothesis regarding the bioactivity of This compound :

  • Primary Mechanism of Action: The compound is predicted to be a potent inhibitor of Carbonic Anhydrase enzymes, with a potential for selectivity towards the tumor-associated isoform hCA IX over the ubiquitous hCA II.

  • Binding Mode: Inhibition is achieved through the coordination of its sulfonamide group to the catalytic zinc ion in the enzyme's active site, a mode of binding stabilized by key hydrogen bonds and hydrophobic interactions.

  • Stability: The predicted protein-ligand complex is stable over time, suggesting a durable inhibitory interaction.

  • Drug-like Properties: The molecule exhibits an excellent ADMET profile, indicating a high probability of favorable pharmacokinetics and a low risk of common toxicities.

This comprehensive computational assessment strongly supports prioritizing This compound for chemical synthesis and subsequent in vitro validation. The next logical steps would be to perform enzyme inhibition assays against a panel of hCA isoforms to confirm the predicted potency and selectivity, followed by cell-based assays to evaluate its anticancer efficacy.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulations for all. Neuron. [Link]

  • Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Ardigen. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Drug Discovery News. (n.d.). Computational approaches to drug design. Drug Discovery News. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Ali, A. A., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. [Link]

  • Kamal, M. A., & Al-Subaie, A. M. (2019). Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

  • Ali, A. A., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. [Link]

  • Swanson, K., & Deng, J. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Nature Communications. [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. ResearchGate. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox Methods. [Link]

  • NVIDIA. (n.d.). BioNeMo for Biopharma | Drug Discovery with Generative AI. NVIDIA. [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Deep Origin Computational Chemistry Glossary. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. ADMET-AI Web Server. [Link]

  • Le, T. V., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]

  • ResearchGate. (n.d.). Examples of reported sulphonamides as carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • Opo, F. (2022). Behind the Scenes of Computational Drug Discovery. Medium. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • IntuitionLabs.ai. (n.d.). ADMET prediction Software. IntuitionLabs.ai. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Al-Warhi, T., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PubMed Central. [Link]

  • ResearchGate. (n.d.). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. ResearchGate. [Link]

  • Ullah, H., et al. (2022). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI. [Link]

  • Severina, A. O., et al. (2020). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. ResearchGate. [Link]

  • Sharma, N., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

A-Technical-Guide-to-the-Structural-Analogs-and-Derivatives-of-2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide-A-Scaffold-of-Therapeutic-Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, celebrated for its wide-ranging pharmacological applications.[1][2][3] Among the vast landscape of thiazole-containing compounds, the 2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide scaffold has emerged as a particularly promising platform for drug discovery. This guide provides a comprehensive technical overview of the structural analogs and derivatives of this core, synthesizing key findings on their design, synthesis, and biological evaluation. We will explore the critical structure-activity relationships that govern their efficacy, detail robust synthetic methodologies, and outline standard protocols for assessing their therapeutic potential, with a particular emphasis on their anticancer and antimicrobial activities.

The Privileged Scaffold: this compound

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its derivatives are known to exhibit a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] The appendage of a sulfonamide group (-SO₂NH₂) at the 4-position of the thiazole ring introduces a pharmacophore with a long and successful history in drug development, most notably in the field of antibacterials and as carbonic anhydrase inhibitors.[1][5][6][7] The specific arrangement of a methyl group at the 2-position and a phenyl group at the 5-position creates a unique molecular architecture with distinct regions for chemical exploration.

The primary rationale for investigating analogs of this scaffold is to optimize its therapeutic properties. Through systematic modifications of its peripheral chemical moieties, it is possible to enhance target affinity, improve selectivity, and fine-tune pharmacokinetic profiles, thereby increasing potency while mitigating off-target effects.

Synthetic Pathways: Constructing a Diverse Chemical Library

The synthesis of this compound and its derivatives is typically achieved through well-established heterocyclic chemistry. A key intermediate in this process is 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride.[8] This intermediate serves as a versatile building block for the introduction of a wide array of amines, leading to a diverse library of N-substituted sulfonamides.

General Synthetic Protocol

A common and efficient method for the synthesis of the core thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[2] The subsequent introduction of the sulfonamide functionality can be achieved through chlorosulfonation followed by amination.

Experimental Protocol: Synthesis of a this compound Analog

Step 1: Synthesis of 2-Methyl-5-phenyl-1,3-thiazole

  • Combine thioacetamide and an appropriately substituted 2-halo-1-phenylethanone in a suitable solvent, such as ethanol.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 2-methyl-5-phenyl-1,3-thiazole.

Step 2: Chlorosulfonation

  • Carefully add the 2-methyl-5-phenyl-1,3-thiazole to an excess of cold (0 °C) chlorosulfonic acid.

  • Allow the reaction to stir at room temperature for a few hours.

  • Quench the reaction by slowly pouring the mixture onto crushed ice.

  • Collect the precipitated product, 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, by filtration and wash with cold water.

Step 3: Amination

  • Dissolve the sulfonyl chloride intermediate in a suitable solvent (e.g., dichloromethane or pyridine).

  • Cool the solution to 0 °C and add the desired primary or secondary amine.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with dilute acid and base to remove any unreacted starting materials.

  • Purify the final N-substituted sulfonamide derivative by recrystallization or column chromatography.

This modular approach allows for the facile generation of a large number of analogs for structure-activity relationship studies.

Diagram: Synthetic Workflow

G Thioacetamide Thioacetamide ThiazoleCore 2-Methyl-5-phenyl-1,3-thiazole Thioacetamide->ThiazoleCore Hantzsch Synthesis AlphaHaloKetone 2-Halo-1-phenylethanone AlphaHaloKetone->ThiazoleCore SulfonylChloride 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride ThiazoleCore->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride FinalProduct This compound Analog SulfonylChloride->FinalProduct Amination Amine Primary/Secondary Amine Amine->FinalProduct G cluster_0 This compound Core Core [Chemical Structure of Core Scaffold] R1 R1: N-Substituent of Sulfonamide R1->Core Critical for Potency and Selectivity R2 R2: Phenyl Ring Substituents R2->Core Fine-tunes Electronic and Steric Properties R3 R3: 2-Position Modification R3->Core Potential for Novel Interactions

Caption: Key regions of the this compound scaffold for SAR exploration.

Biological Evaluation: From In Vitro Assays to Cellular Models

A systematic approach to biological evaluation is essential for identifying promising lead compounds. This typically involves a combination of in vitro and cell-based assays.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of novel analogs is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate the wells with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity Screening

The cytotoxicity of the synthesized compounds against various cancer cell lines is a primary measure of their anticancer potential.

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram: Biological Evaluation Workflow

G CompoundLibrary Library of Thiazole-Sulfonamide Analogs InVitroScreening In Vitro Biological Screening CompoundLibrary->InVitroScreening MIC_Assay Antimicrobial Susceptibility (MIC) InVitroScreening->MIC_Assay MTT_Assay Anticancer Cytotoxicity (IC50) InVitroScreening->MTT_Assay HitIdentification Hit Identification MIC_Assay->HitIdentification MTT_Assay->HitIdentification LeadOptimization Lead Optimization (SAR-driven Synthesis) HitIdentification->LeadOptimization LeadOptimization->CompoundLibrary Iterative Design AdvancedStudies Mechanism of Action & In Vivo Studies LeadOptimization->AdvancedStudies

Caption: A streamlined workflow for the discovery and development of novel thiazole-sulfonamide-based therapeutic agents.

Future Directions and Concluding Remarks

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Future research efforts should be directed towards:

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the most active compounds to understand their mode of action. For anticancer agents, this could involve investigating their effects on key signaling pathways or their ability to inhibit enzymes like carbonic anhydrase. [5][6][7]* Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-like potential.

  • In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of disease to validate their therapeutic potential.

References

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). Frontiers in Chemistry. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PubMed. [Link]

  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. (2022). Taylor & Francis Online. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PubMed Central. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar. [Link]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014). PubMed. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). ResearchGate. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Chemical structures of thiazole sulfonamides (1–12), 2-aminothiazole (parent compound A), and RSV. (n.d.). ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). Semantic Scholar. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and antimicrobial activity of some 2-

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). MDPI. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). ResearchGate. [Link]

  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... (n.d.). ResearchGate. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PubMed Central. [Link]

Sources

Methodological & Application

In Vitro Assay Protocols for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The compound 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide belongs to a class of sulfonamide-thiazole derivatives that have garnered significant interest in medicinal chemistry. This structural motif is recognized for a spectrum of biological activities, notably as antimicrobial and anticancer agents.[1][2] The sulfonamide group is a key pharmacophore known to inhibit crucial enzymes, including carbonic anhydrases (CAs), which are implicated in various pathologies.[3][4] Specifically, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a well-validated target in cancer therapy due to its role in regulating pH in the tumor microenvironment, which is crucial for tumor progression and metastasis.[5][6][7]

This guide provides detailed in vitro assay protocols designed to rigorously evaluate the biological activity of this compound. We will focus on two primary assays: a biochemical assay to determine its inhibitory potency against a key cancer-related enzyme, Carbonic Anhydrase IX, and a cell-based assay to assess its cytotoxic effects on human cancer cell lines. These protocols are structured to ensure scientific integrity and reproducibility, providing researchers with the tools to elucidate the compound's mechanism of action and therapeutic potential.

Part 1: Biochemical Evaluation of Carbonic Anhydrase IX Inhibition

Scientific Rationale: Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, a condition that favors tumor growth and invasion.[6][7] Sulfonamides are a well-established class of CA inhibitors. Therefore, a primary step in characterizing this compound is to determine its direct inhibitory effect on CA IX. A stopped-flow CO₂ hydration assay is a standard method for this purpose.[5]

Protocol 1: Determination of IC₅₀ for Carbonic Anhydrase IX Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human CA IX using a stopped-flow spectrophotometric method.

Workflow for CA IX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - CA IX Enzyme - Test Compound Dilutions - CO₂-saturated H₂O - Buffer with pH indicator mix Rapidly mix enzyme/inhibitor solution with CO₂-saturated water in stopped-flow instrument prep_reagents->mix measure Monitor absorbance change of pH indicator over time mix->measure calc_rate Calculate initial reaction rates for each inhibitor concentration measure->calc_rate plot_curve Plot % inhibition vs. log[Inhibitor] calc_rate->plot_curve det_ic50 Determine IC₅₀ from dose-response curve plot_curve->det_ic50

Caption: Workflow for determining the IC₅₀ of an inhibitor against Carbonic Anhydrase IX.

Materials and Reagents:

Reagent/MaterialSpecifications
Recombinant Human CA IXHigh purity, commercially available
This compoundStock solution in DMSO (e.g., 10 mM)
Buffer20 mM Tris-HCl, pH 7.5
pH Indicatorp-Nitrophenol
SubstrateCO₂-saturated water
Stopped-flow spectrophotometerRequired for rapid kinetics
96-well platesFor serial dilutions

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (10 mM) in 100% DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM.

    • Prepare a solution of recombinant human CA IX in the assay buffer at a concentration of 2 µM.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes.

  • Enzyme Inhibition Assay:

    • Equilibrate the stopped-flow spectrophotometer to 25°C.

    • In one syringe of the stopped-flow instrument, load the CA IX enzyme solution mixed with the desired concentration of the test compound (or DMSO for control).

    • In the second syringe, load the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The final concentration of CA IX in the reaction mixture should be 1 µM.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength as a function of time. The hydration of CO₂ will cause a pH drop, which is detected by the indicator.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

Part 2: Cell-Based Evaluation of Cytotoxicity

Scientific Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can exert a biological effect in a more complex physiological system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. We will use human cancer cell lines known to express CA IX, such as MDA-MB-231 (breast cancer) or HeLa (cervical cancer), to evaluate the cytotoxic potential of this compound.[7][10][11]

Protocol 2: MTT Assay for Determining Cytotoxicity in Cancer Cell Lines

This protocol details the procedure for assessing the cytotoxic effect of this compound on adherent human cancer cell lines and calculating the IC₅₀ value.

Workflow for MTT Cytotoxicity Assay

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_readout Data Acquisition & Analysis seed_cells Seed cancer cells in a 96-well plate incubate_adhere Incubate for 24h to allow cell adherence seed_cells->incubate_adhere add_compound Add serial dilutions of the test compound to the wells incubate_adhere->add_compound incubate_treat Incubate for 72h add_compound->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) to dissolve formazan incubate_mtt->solubilize read_abs Measure absorbance at 570 nm using a plate reader solubilize->read_abs calc_viability Calculate % cell viability relative to control read_abs->calc_viability det_ic50 Determine IC₅₀ from dose-response curve calc_viability->det_ic50

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Materials and Reagents:

Reagent/MaterialSpecifications
Human Cancer Cell Linee.g., MDA-MB-231, HeLa
Cell Culture Mediume.g., RPMI-1640 or DMEM with 10% FBS
This compoundStock solution in DMSO (e.g., 10 mM)
MTT Reagent5 mg/mL in sterile PBS
Solubilization Solution100% DMSO
96-well cell culture platesSterile, flat-bottom
Microplate readerCapable of reading absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line to about 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Incubate the plate for an additional 72 hours.[8][11]

  • Cell Viability Assessment:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[10]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its inhibitory effect on a key oncogenic enzyme and its cytotoxic activity against relevant cancer cell lines, researchers can gain critical insights into its therapeutic potential. The successful execution of these assays will lay the foundation for further preclinical development, including mechanism of action studies and in vivo efficacy trials.

References

  • David, R., Kunchandy, E., & Abdul-Wahab, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50532.
  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 26(11), 3296.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Sadeghi-Aliabadi, H., & Ahmadi, A. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 767–774.
  • Yasmin, R., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(47), 34685-34703.
  • Jain, V. K., Chavan, A. V., & Mahajan, S. S. (2016). Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. Der Pharmacia Sinica, 7(3), 1-7.
  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.
  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1735.
  • Bartolucci, G., et al. (2020). Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. Cancers, 12(4), 1034.
  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200.
  • Jo, S., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Scientific Reports, 13(1), 2390.
  • Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(16), 8899.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7178-7193.
  • Monti, S. M., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332-6335.
  • Al-Ostath, A. I., & El-Sabbagh, O. I. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4947.
  • Khair-ul-Bariyah, S., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 4, 100424.
  • Wang, B. L., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 18(11), 13611-13624.
  • Abu-zaid, N. A., et al. (2020). Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry, 13(5), 5410-5425.

Sources

Application Note: A Framework for Evaluating the Anticancer Activity of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anticancer properties of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This compound belongs to the sulfonamide class of molecules, many of which are known inhibitors of carbonic anhydrases (CAs).[1][2][3] Specifically, the tumor-associated isoform Carbonic Anhydrase IX (CA IX) is a validated therapeutic target, as its overexpression in hypoxic tumors contributes to acidification of the tumor microenvironment, promoting cancer progression, and metastasis.[3][4] This guide outlines a logical, multi-assay workflow designed to first confirm cytotoxic activity and then to elucidate the underlying mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of cell migration.

Rationale and Scientific Background

The investigation into this compound is predicated on a strong mechanistic hypothesis. As a sulfonamide, the compound is a putative inhibitor of Carbonic Anhydrase IX. CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation.[2] In many solid tumors, hypoxic conditions trigger the overexpression of CA IX, leading to an acidic extracellular environment that favors tumor growth and invasion while maintaining a neutral intracellular pH for survival.[3][4]

Inhibition of CA IX disrupts this pH balance, causing intracellular acidification, which can trigger cellular stress and programmed cell death (apoptosis).[2] Therefore, a potent CA IX inhibitor is expected to demonstrate selective cytotoxicity toward cancer cells that rely on this enzyme. This application note details a systematic approach to test this hypothesis in vitro.

G cluster_0 Hypothesized Mechanism of Action Compound 2-Methyl-5-phenyl- 1,3-thiazole-4-sulfonamide CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Inhibition pH_Disruption Disruption of pH Homeostasis (Intracellular Acidification) CAIX->pH_Disruption Blocked H+ Export Apoptosis Apoptosis (Programmed Cell Death) pH_Disruption->Apoptosis Induction

Caption: Hypothesized signaling pathway for the test compound.

Experimental Strategy: A Tiered Approach

We propose a four-tiered experimental workflow to comprehensively evaluate the anticancer potential of the test compound. This strategy begins with a broad assessment of cytotoxicity to establish efficacy and dose-response, followed by specific mechanistic assays to understand how the compound works.

G Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Tier2 Tier 2: Apoptosis Analysis (Annexin V-FITC Assay) Tier1->Tier2 If cytotoxic, investigate mechanism Tier3 Tier 3: Cell Cycle Analysis (Propidium Iodide Staining) Tier1->Tier3 If cytotoxic, investigate mechanism Tier4 Tier 4: Migration Analysis (Wound Healing Assay) Tier1->Tier4 If cytotoxic, investigate mechanism

Caption: Tiered workflow for compound evaluation.

Tier 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[7]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture cancer cells (e.g., HT-29 colorectal or A549 lung cancer, known to express CA IX) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: Seeding density is critical to ensure cells are in an exponential growth phase during the experiment.[5]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. Protect the plate from light.

    • Rationale: During this incubation, only viable cells will convert the MTT into visible purple formazan crystals.[6]

  • Formazan Solubilization & Readout:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.[5]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Example Data Presentation
Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
HT-290 (Vehicle)100 ± 4.5
185.2 ± 5.1
1051.3 ± 3.89.8
5015.7 ± 2.9
1005.1 ± 1.5
A5490 (Vehicle)100 ± 3.9
190.1 ± 4.2
1062.5 ± 5.515.2
5020.4 ± 3.1
1008.9 ± 2.0

Tier 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Assay)

Principle: Apoptosis is a key mechanism of action for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[9] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[10]

Detailed Protocol: Annexin V-FITC/PI Staining
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with the test compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them gently using a non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[11] Combine these with the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[9]

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates correctly.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Example Data Presentation
Treatment (24h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.6
Compound (IC50)60.3 ± 4.125.8 ± 3.513.9 ± 2.1
Compound (2xIC50)35.7 ± 3.838.2 ± 4.226.1 ± 3.3

Tier 3: Cell Cycle Arrest Analysis

Principle: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[12] Flow cytometry with a fluorescent DNA-binding dye like Propidium Iodide (PI) allows for the quantification of DNA content in a population of cells. Because DNA content doubles from the G1 to the G2/M phase, this method provides a "snapshot" of the cell cycle distribution, revealing any compound-induced arrest.[13]

Detailed Protocol: PI Staining for Cell Cycle
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.

  • Cell Fixation:

    • Harvest cells as described previously (combining floating and adherent).

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves DNA integrity.[14]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[14]

    • Rationale: RNase A is crucial to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use a linear scale for the fluorescence channel to properly resolve the G1 and G2/M peaks.[13]

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Example Data Presentation
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.4 ± 3.120.1 ± 2.514.5 ± 1.9
Compound (IC50)30.2 ± 2.815.5 ± 2.154.3 ± 4.5

Tier 4: Cell Migration Assessment (Wound Healing Assay)

Principle: The wound healing or "scratch" assay is a straightforward method to study collective cell migration in vitro.[15] A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close this gap is monitored over time.[16] It provides a qualitative and quantitative measure of a compound's ability to inhibit cell motility, a key process in tumor invasion and metastasis.

Detailed Protocol: Wound Healing Assay
  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a fully confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[15] Apply consistent pressure to ensure a uniform gap.

    • Rationale: Creating a consistent, clean scratch is vital for reproducible results.[17]

    • Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment and Imaging:

    • Replace the PBS with fresh, low-serum medium containing the test compound at non-lethal concentrations (e.g., IC50/4, IC50/2). A low-serum medium is used to minimize cell proliferation, ensuring that gap closure is primarily due to migration.

    • Immediately place the plate on a microscope stage (ideally within an incubator with live-cell imaging capabilities) and capture the first image (T=0).[15]

    • Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure relative to the T=0 image for each condition.

    • Compare the migration rate of treated cells to the vehicle control.

Example Data Presentation
Treatment% Wound Closure at 12h% Wound Closure at 24h
Vehicle Control45.8 ± 5.292.3 ± 4.8
Compound (IC50/4)30.1 ± 4.565.7 ± 6.1
Compound (IC50/2)15.6 ± 3.928.9 ± 5.5

References

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World Journal of Clinical Oncology, 3(7), 98–103. [Link]

  • ask-sophie.io. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • ResearchGate. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

  • Monti, S. M., Supuran, C. T., & De Simone, G. (2012). Carbonic Anhydrase IX as a Target for Designing Novel Anticancer Drugs. Current Medicinal Chemistry, 19(6). [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World Journal of Clinical Oncology, 3(7), 98-103. [Link]

  • protocols.io. Wound healing migration assay (Scratch assay). [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • ibidi GmbH. Wound Healing and Migration Assays. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2016). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules, 21(11), 1493. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bar-Zeev, Y., Gnaim, S., & Shai, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50810. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • Cancer Research. (2025). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. [Link]

  • Ranzato, E., Martinotti, S., & Burlando, B. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (124), 55666. [Link]

  • Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 271-276. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Severin, A. O., Pilyo, S. G., Potikha, L. M., & Lozinskii, M. O. (2018). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 88(1), 175-181. [Link]

  • ResearchGate. Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). [Link]

  • Hashem, H. E., El-Sayed, N. N. E., El-Tombary, A. A., & El-Ashry, E. S. H. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. RSC Medicinal Chemistry. [Link]

  • Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2023). Study of the anticancer activity of N-(5-methyl-[8][15]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 143-150. [Link]

  • Yilmaz, I., Koyuncu, S., & Çıkrıkçı, S. (2020). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 868-877. [Link]

  • Singh, P., and Kaur, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6377. [Link]

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(17), 9600. [Link]

  • Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 13(1), 21321. [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Thiazole-Sulfonamide Derivatives

The global challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The compound "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" belongs to a class of heterocyclic sulfonamides, which are of significant interest in medicinal chemistry. Thiazole rings and sulfonamide groups are prevalent moieties in various pharmacologically active compounds.[1][2] Sulfonamides, in particular, have a long history as effective antibacterial agents.[1][3] The combination of these two pharmacophores in a single molecular entity presents a promising scaffold for the development of new antimicrobials. Several studies on related thiazole-sulfonamide derivatives have demonstrated their potential antibacterial properties against a range of pathogens, including clinically relevant strains.[1][2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary and secondary antimicrobial screening methods for "this compound." The protocols are designed to be robust and self-validating, adhering to principles outlined by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6][7]

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to determine the fundamental antimicrobial properties of the compound: its ability to inhibit growth (bacteriostatic) and its potential to kill the microorganism (bactericidal).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Expertise & Experience: The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[8][9] Its selection is based on its high throughput, reproducibility, and the small quantities of test compound required. The principle lies in exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after a defined incubation period.[8]

Protocol: Broth Microdilution Assay

Materials:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35 ± 2°C)[11]

  • Microplate reader (optional, for quantitative analysis)

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[10]

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process down to well 10. Discard 100 µL from well 10.[10][12]

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will be the sterility control (broth only).[8]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Within 15 minutes of standardization, inoculate each well (1 through 11) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and halve the compound concentration in each step of the dilution series.[11]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[11]

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).[8][9] Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Trustworthiness: The inclusion of growth and sterility controls is crucial for validating the assay. A turbid growth control confirms the viability of the inoculum and suitability of the medium, while a clear sterility control ensures no contamination occurred during the procedure.

Agar Disk Diffusion (Kirby-Bauer Method)

Expertise & Experience: The disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of a compound's antimicrobial activity.[14] It is particularly useful for initial screening of multiple compounds or bacterial strains. The principle is based on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium, creating a concentration gradient.[15] An effective compound will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[14]

Protocol: Agar Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[13][14]

  • Sterile paper disks (6 mm diameter)

  • Test Compound solution of a known concentration

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile cotton swabs[13]

  • Forceps

  • Incubator (35 ± 2°C)

  • Metric ruler or caliper

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[16]

    • Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of bacteria. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[16]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of the test compound solution. A solvent control disk (impregnated with the solvent used to dissolve the compound) should also be prepared.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[16] Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[15]

    • Gently press each disk to ensure complete contact with the agar surface.[15]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[13] A larger zone of inhibition generally indicates greater antimicrobial activity. The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints, though for novel compounds, these will not yet exist.

G prep_inoculum prep_inoculum mic_inoculate mic_inoculate prep_inoculum->mic_inoculate mic_incubate mic_incubate mic_inoculate->mic_incubate prep_compound prep_compound mic_serial mic_serial prep_compound->mic_serial mic_serial->mic_inoculate mic_read mic_read mic_incubate->mic_read mbc_subculture mbc_subculture mic_read->mbc_subculture mbc_incubate mbc_incubate mbc_subculture->mbc_incubate mbc_read mbc_read mbc_incubate->mbc_read

Caption: Workflow for MIC and MBC Determination.

Part 2: Determining Bactericidal vs. Bacteriostatic Activity

Minimum Bactericidal Concentration (MBC) Assay

Expertise & Experience: While the MIC indicates the concentration required to inhibit growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC assay is a crucial follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[17][18][19] This distinction is vital in drug development, especially for treating severe infections. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[17]

Protocol: MBC Determination

Materials:

  • Results from the Broth Microdilution MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated loops or micropipette

Step-by-Step Methodology:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a sterile MHA plate. Spread the aliquot evenly across the surface.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[10]

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[17][18][19]

Data Presentation: Example MIC and MBC Data

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli25922161288Bacteriostatic
Pseudomonas aeruginosa2785332642Bactericidal
Klebsiella pneumoniae70060316322Bactericidal
Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.

Part 3: Advanced Screening Methods

For compounds that show promising initial activity, further characterization of their antimicrobial effects is warranted.

Time-Kill Kinetic Assay

Expertise & Experience: Time-kill assays provide dynamic information about the antimicrobial activity of a compound over time.[20][21] This assay can help determine whether the killing effect is concentration-dependent or time-dependent and the rate at which the bacteria are killed. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL.[21][22]

Protocol: Time-Kill Kinetic Assay

Materials:

  • Test compound

  • Log-phase bacterial culture

  • Sterile broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Serial dilution supplies and agar plates

Step-by-Step Methodology:

  • Preparation: Prepare tubes or flasks containing sterile broth with the test compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC).[23][24] Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized log-phase bacterial culture to a starting density of approximately 1 x 10⁶ CFU/mL.[24]

  • Sampling: Incubate the tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each tube.[23][24]

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is observed if there is a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[21]

G

Caption: Workflow for Time-Kill Kinetic Assay.

Biofilm Disruption Assay

Expertise & Experience: Many chronic infections are associated with bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix.[25] Biofilms exhibit increased resistance to conventional antibiotics. Therefore, assessing a novel compound's ability to disrupt pre-formed biofilms is a critical step in evaluating its therapeutic potential.[25][26] The crystal violet assay is a common method to quantify biofilm biomass.[25]

Protocol: Biofilm Disruption Assay (Crystal Violet Method)

Materials:

  • 96-well flat-bottom microtiter plate[27]

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Test compound

  • 0.1% Crystal Violet solution[27]

  • 30% Acetic acid or ethanol for solubilization[27]

  • Microplate reader

Step-by-Step Methodology:

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of a diluted overnight bacterial culture (e.g., 1:100 dilution in TSB).[27]

    • Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.[27][28]

  • Treatment:

    • Carefully remove the planktonic (free-floating) bacteria from the wells by aspiration or gentle shaking.[27]

    • Wash the wells with sterile PBS to remove any remaining planktonic cells.

    • Add 200 µL of fresh medium containing different concentrations of the test compound to the wells with the pre-formed biofilms. Include a no-compound control.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Staining and Quantification:

    • Discard the medium and wash the wells with PBS.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.[27]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[27]

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[27]

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reduction in absorbance compared to the no-compound control indicates biofilm disruption.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI.
  • (PDF) Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors.
  • Minimum bactericidal concentr
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF.
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. PubMed.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
  • Broth Dilution Method for MIC Determin
  • Minimum bactericidal concentr
  • Broth Microdilution | MI - Microbiology.
  • Disk diffusion test. Wikipedia.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Disk diffusion method.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • Application Notes and Protocols: Biofilm Disruption Assay for Antibacterial Agent 167. Benchchem.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology.
  • Broth microdilution. Wikipedia.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH.
  • Time Kill Assay | PDF | Antimicrobial. Scribd.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Vol
  • Time-Kill Evalu
  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Synthesis and Antimicrobial Screening of New Sulfonamides bearing Pharmacologically Active Components.
  • Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin
  • (PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropri
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central.

Sources

Application Notes & Protocols: Unraveling the Enzyme Inhibition Kinetics of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sulfonamide-Based Enzyme Inhibitors

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. Its ability to act as a potent inhibitor of various enzymes has been extensively explored, leading to the development of drugs for a wide range of diseases. Within this chemical class, derivatives of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide represent a promising scaffold for targeted enzyme inhibition. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the enzyme inhibition kinetics of this specific compound, with a primary focus on its anticipated target, carbonic anhydrases (CAs).

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity has been implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention.[2][3] The sulfonamide moiety is a well-established pharmacophore for CA inhibition, with the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, thereby disrupting its catalytic activity.[2][4][5]

These application notes will guide you through the theoretical underpinnings and practical execution of enzyme kinetic studies to characterize the inhibitory action of this compound on carbonic anhydrases.

I. Foundational Principles of Enzyme Inhibition Kinetics

A thorough understanding of enzyme kinetics is paramount to accurately characterizing the interaction between an inhibitor and its target enzyme. The Michaelis-Menten model provides a fundamental description of enzyme kinetics, which can be adapted to analyze the effects of inhibitors.

A. Key Kinetic Parameters
  • Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

  • Maximum Velocity (Vmax): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

  • Inhibition Constant (Ki): A measure of the inhibitor's potency; it represents the concentration of inhibitor required to reduce the enzyme's activity by half.

B. Modes of Reversible Inhibition

The interaction of an inhibitor with an enzyme can be classified into several modes, each affecting the kinetic parameters differently. These distinct patterns are crucial for elucidating the mechanism of inhibition.[6]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Km but does not affect Vmax.[7][8]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency, decreasing Vmax without affecting Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.

Visualizing the kinetic data through graphical representations like the Lineweaver-Burk plot is essential for distinguishing between these inhibition mechanisms.[6]

II. Experimental Design and Protocols

The following protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

A. Recommended Enzyme Target: Human Carbonic Anhydrase II (hCA II)

Given that sulfonamides are potent inhibitors of carbonic anhydrases, human carbonic anhydrase II (hCA II) is a logical and well-characterized starting point for these studies.[3][9] It is a cytosolic isoform that is readily available and has been extensively studied.

B. Materials and Reagents
  • Enzyme: Purified human carbonic anhydrase II (hCA II)

  • Inhibitor: this compound

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Buffer: Tris-HCl buffer (pH 7.4)

  • Positive Control Inhibitor: Acetazolamide (a well-characterized CA inhibitor)[1]

  • Instrumentation: UV-Vis spectrophotometer or microplate reader

C. Experimental Workflow Diagram

G cluster_prep Preparation cluster_kinetics Kinetic Assays cluster_analysis Data Analysis P1 Prepare Stock Solutions: - Enzyme (hCA II) - Inhibitor (Test Compound) - Substrate (pNPA) - Buffer P2 Determine Optimal Enzyme Concentration P1->P2 Initial Setup K1 No Inhibitor Control: Measure initial reaction rates at varying substrate concentrations P2->K1 Proceed to Assay K2 With Inhibitor: Repeat kinetic assays with fixed concentrations of the inhibitor K1->K2 Establish Baseline A1 Plot Michaelis-Menten Curves (Velocity vs. [Substrate]) K2->A1 Collect Data A2 Generate Lineweaver-Burk Plots (1/Velocity vs. 1/[Substrate]) A1->A2 A3 Determine Kinetic Parameters: - Vmax - Km - Ki A2->A3 Calculate A4 Identify Mode of Inhibition A3->A4 Interpret

Caption: A streamlined workflow for determining the enzyme inhibition kinetics of this compound.

D. Detailed Protocol: Carbonic Anhydrase Activity Assay (Esterase Activity)

This assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm.[1]

Step 1: Preparation of Reagents

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

  • Enzyme Stock Solution: Prepare a stock solution of hCA II in the assay buffer. The final concentration in the assay will need to be optimized.

  • Substrate Stock Solution: Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

Step 2: Determination of Initial Velocity without Inhibitor

  • Set up a series of reactions in a 96-well plate or cuvettes.

  • To each well, add the assay buffer and varying concentrations of the substrate (pNPA).

  • Initiate the reaction by adding a fixed, optimized concentration of hCA II.

  • Immediately measure the change in absorbance at 400 nm over a set period (e.g., 5 minutes) to determine the initial reaction velocity (V₀).

Step 3: Determination of Initial Velocity with Inhibitor

  • Repeat the experiment from Step 2, but pre-incubate the enzyme with a fixed concentration of this compound for a set time (e.g., 15 minutes) before adding the substrate.

  • Perform this for several different fixed concentrations of the inhibitor.

Step 4: Data Analysis

  • Plot the initial velocity (V₀) against the substrate concentration for both the uninhibited and inhibited reactions to generate Michaelis-Menten plots.

  • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

  • From these plots, determine the apparent Vmax and Km values in the absence and presence of the inhibitor.

  • Calculate the inhibition constant (Ki) using the appropriate equations for the determined mode of inhibition.

III. Data Interpretation and Visualization

The graphical representation of your kinetic data is crucial for a clear interpretation of the inhibitor's mechanism of action.

A. Michaelis-Menten and Lineweaver-Burk Plots

The following diagrams illustrate the expected graphical outcomes for different modes of inhibition.

G cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot Velocity Velocity [Substrate] [Substrate] Uninhibited Uninhibited Competitive Competitive Non-competitive Non-competitive 1/Velocity 1/Velocity 1/[Substrate] 1/[Substrate]

Caption: Expected changes in Michaelis-Menten and Lineweaver-Burk plots for different inhibition types.

B. Tabulated Summary of Kinetic Parameters

Summarize your findings in a clear and concise table for easy comparison.

Inhibitor ConcentrationApparent Vmax (µM/min)Apparent Km (µM)Mode of InhibitionKi (µM)
0 µM (Control)ValueValueN/AN/A
X µMValueValueDetermined ModeCalculated Value
Y µMValueValueDetermined ModeCalculated Value

IV. Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following validation steps:

  • Positive Control: Always include a known inhibitor, such as acetazolamide, to validate the assay's performance.

  • Solvent Control: Run a control with the inhibitor solvent (e.g., DMSO) to ensure it does not affect enzyme activity.

  • Reproducibility: Perform all experiments in triplicate to ensure the statistical significance of your findings.

  • Linearity: Ensure that the initial velocity measurements are taken during the linear phase of the reaction.

V. Concluding Remarks

By following these detailed application notes and protocols, researchers can effectively characterize the enzyme inhibition kinetics of this compound. A thorough understanding of its inhibitory mechanism against carbonic anhydrases will provide valuable insights into its therapeutic potential and guide further drug development efforts. The principles and methodologies outlined here are broadly applicable to the kinetic analysis of other enzyme inhibitors, serving as a foundational guide for enzymology studies.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms? Chemical Reviews, 112(8), 4421–4468.
  • Copeland, R. A. (2000).
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link][6]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6796–6812.[10]

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors: a patent review (2008 - 2013).
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Vullo, D., et al. (2021). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules, 26(22), 6985.[4]

Sources

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" for carbonic anhydrase inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide for Carbonic Anhydrase Inhibition Studies

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for the study of carbonic anhydrase (CA) inhibition. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible results.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes) that are vital to fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is crucial for pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2][3]

In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and catalytic activity.[1] The overexpression or dysfunction of specific isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and tumorigenicity, making them significant therapeutic targets.[2][4][5] Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors (CAIs), with their primary sulfonamide moiety coordinating to the catalytic Zn(II) ion, thereby blocking the enzyme's active site.[5][6] The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known to be present in various biologically active agents.[7] The compound this compound combines the essential sulfonamide pharmacophore with a stable thiazole ring, making it a promising candidate for targeted CA inhibition studies.

Compound Profile and Mechanism of Action

Structural Rationale

The design of this compound is rooted in established structure-activity relationships for CA inhibitors.

  • The Sulfonamide Group (-SO₂NH₂): This is the zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn(II) ion at the bottom of the catalytic pocket, mimicking the transition state of the native reaction.[8]

  • The Thiazole Ring: This five-membered aromatic heterocycle serves as a rigid scaffold, correctly positioning the sulfonamide group for optimal interaction with the active site. Its chemical properties can influence the compound's solubility and pharmacokinetic profile.[9][10]

  • Substituents (Methyl and Phenyl): The methyl and phenyl groups can engage in additional interactions with amino acid residues lining the active site, potentially enhancing binding affinity and conferring selectivity for specific CA isoforms.[8][11]

General Mechanism of Inhibition

The primary mechanism involves the binding of the deprotonated sulfonamide nitrogen to the tetrahedral Zn(II) ion within the enzyme's active site. This binding event displaces the zinc-bound water molecule/hydroxide ion, which is essential for the nucleophilic attack on the CO₂ substrate, thus inhibiting the catalytic cycle.[5][8]

cluster_0 CA Active Site cluster_2 Inhibited Complex ZN Zn(II) HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 H2O H₂O / OH⁻ ZN->H2O Catalytic Nucleophile Inhibitor R-SO₂NH₂ Inhibitor_Bound R-SO₂NH⁻ ZN_I Zn(II) HIS1_I His ZN_I->HIS1_I HIS2_I His ZN_I->HIS2_I HIS3_I His ZN_I->HIS3_I ZN_I->Inhibitor_Bound

Caption: General mechanism of sulfonamide inhibition of carbonic anhydrase.

Experimental Workflows and Protocols

A systematic evaluation of a novel CA inhibitor involves a tiered approach, starting with primary activity screening, followed by selectivity profiling and cytotoxicity assessment.

A Compound Synthesis & Characterization B Primary Screening: In Vitro CA Inhibition Assay A->B C Determine IC₅₀ Value B->C D Secondary Screening: Isozyme Selectivity Profiling C->D Compound is active? F Tertiary Screening: In Vitro Cytotoxicity Assay C->F Compound is active? E Determine Kᵢ Values for hCA I, II, IV, IX, XII, etc. D->E H Advanced Studies: Crystallography, In Vivo Models E->H Compound is selective? G Determine CC₅₀ Value F->G G->H Compound is non-toxic?

Caption: Tiered experimental workflow for evaluating a novel CA inhibitor.
Application I: Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory activity of this compound. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), monitored at 400-405 nm.[2]

Scientific Rationale: While the physiological substrate for CA is CO₂, its hydration can be difficult to measure in a high-throughput format. The hydrolysis of p-NPA is a well-established surrogate reaction that is reliably inhibited by active-site-directed CAIs and is amenable to spectrophotometric measurement in a 96-well plate format.[2][12]

1. Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Enzyme Human or Bovine Carbonic Anhydrase IIThe biological target
Buffer 50 mM Tris-HCl, pH 7.5Maintains optimal pH for enzyme activity
Substrate p-Nitrophenyl acetate (p-NPA)Colorimetric substrate for CA
Test Compound This compoundThe inhibitor being tested
Positive Control Acetazolamide (AAZ)A well-characterized, potent CA inhibitor
Solvent DMSO (Dimethyl sulfoxide)To dissolve test compound and controls
Equipment 96-well clear, flat-bottom plates; Microplate readerFor assay setup and kinetic measurement

2. Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare and adjust pH accurately. Store at 4°C.

  • CA Enzyme Stock (1 mg/mL): Dissolve in cold Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

  • CA Working Solution (e.g., 0.1 mg/mL): On the day of the assay, dilute the stock solution in cold Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for 10-20 minutes.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.[2]

  • Inhibitor Stocks (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO.

3. Step-by-Step Protocol

Causality Insight: All measurements should be performed in triplicate to ensure statistical validity. A pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated.[2]

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM inhibitor stocks (test compound and positive control) in Assay Buffer. The final DMSO concentration in the assay well should not exceed 1% to avoid solvent-induced enzyme inhibition.[12]

  • Plate Setup: Add reagents to a 96-well plate according to the layout below.

Well TypeAssay BufferInhibitor/VehicleCA Working Sol.Substrate Stock
Blank 178 µL2 µL DMSO-20 µL
Max. Activity 158 µL2 µL DMSO20 µL20 µL
Test Compound 158 µL2 µL dilution20 µL20 µL
Positive Control 158 µL2 µL AAZ dilution20 µL20 µL
Total Volume 200 µL
  • Enzyme-Inhibitor Pre-incubation: After adding the buffer, inhibitor/vehicle, and enzyme solution, gently tap the plate to mix. Incubate at room temperature for 15 minutes.[2]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.[12][13]

4. Data Analysis

  • Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the rates from the control wells to calculate the percent inhibition for each inhibitor concentration.

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application II: Isozyme Selectivity Profiling

Scientific Rationale: Since multiple CA isoforms exist, a clinically viable inhibitor should ideally be selective for the target isoform(s) to minimize off-target side effects.[8] For example, in glaucoma treatment, inhibitors target CA-II and CA-XII in the eye, while avoiding inhibition of the widespread CA-I isoform is desirable to reduce side effects.[8][14]

Protocol: The protocol is identical to the primary inhibition assay described above. The key difference is that the assay is repeated using different purified human CA isozymes (e.g., hCA I, hCA IV, hCA IX, hCA XII) in place of the standard hCA II.

Data Presentation: The inhibitory potency is typically reported as the inhibition constant (Kᵢ). The Kᵢ can be derived from the IC₅₀ value using the Cheng-Prusoff equation if the enzyme and substrate concentrations and the Michaelis constant (Kₘ) are known. For screening purposes, comparing IC₅₀ values provides a direct measure of selectivity.

Hypothetical Selectivity Data:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
Compound X 150015850900

Data is hypothetical and for illustrative purposes only. In this example, "Compound X" shows high potency against the therapeutically relevant hCA II isoform but is significantly less potent against other tested isoforms, indicating a favorable selectivity profile.[15]

Application III: Protocol for In Vitro Cytotoxicity Assessment

Scientific Rationale: It is crucial to determine if the observed enzyme inhibition is due to specific binding or simply a result of general cellular toxicity. A cytotoxicity assay measures the concentration at which the compound induces cell death.[16] The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[17]

1. Materials and Reagents

  • Cell Line: A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if evaluating for anti-tumor effects).

  • Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization Solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well cell culture plates, CO₂ incubator, microplate reader (570 nm).

2. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.[16]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

    • Causality Insight: During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis

  • Calculate Percent Viability:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Determine CC₅₀: Plot the % Viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the CC₅₀ (the concentration that reduces cell viability by 50%).

Advanced Characterization

For compounds that demonstrate high potency, selectivity, and low cytotoxicity, further studies are warranted:

  • X-ray Crystallography: Co-crystallizing the inhibitor with the target CA isoform provides direct, high-resolution evidence of the binding mode within the active site. This structural information is invaluable for rational, structure-based drug design to further improve potency and selectivity.[19][20]

  • Pharmacokinetic Studies: In vivo studies in animal models are necessary to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which determines its bioavailability and potential as a therapeutic agent.[21][22]

Conclusion

This compound is a compound of significant interest for the development of novel carbonic anhydrase inhibitors. The systematic application of the protocols detailed in this guide—from initial enzymatic assays to isozyme selectivity and cytotoxicity profiling—provides a robust framework for thoroughly characterizing its biological activity. By understanding the scientific principles behind each step, researchers can generate high-quality, reliable data to advance the fields of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Dalvie, D., et al. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
  • Ilies, M., et al. (2014). Carbonic anhydrases as disease markers. PubMed Central.
  • Głuch-Lutwin, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health.
  • Guzel, O., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications (RSC Publishing).
  • Uda, K. R., et al. (2017). Crystallography and Its Impact on Carbonic Anhydrase Research. PubMed Central.
  • Aspatwar, A., et al. (2016). Carbonic Anhydrase XII Functions in Health and Disease. PubMed Central.
  • Guzel, O., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. PubMed.
  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors. Arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides: towards selective inhibitors of carbonic anhydrase isozyme I. PubMed.
  • Bua, S., et al. (2017). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PubMed Central.
  • Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle.
  • Maresca, A., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed.
  • Uda, K. R., et al. (2017). Crystallography and Its Impact on Carbonic Anhydrase Research. Semantic Scholar.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.
  • Nocentini, A., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Charoensuk, L., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing.
  • ResearchGate. (2024). The Carbonic Anhydrases in Health and Disease.
  • ResearchGate. (2024). Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications.
  • Abcam. Carbonic Anhydrase 1 (CA1) Inhibitor Screening Kit Protocol Book.
  • Charoensuk, L., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
  • Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Charoensuk, L., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
  • Ayaz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Scribd. In Vitro Cytotoxicity Assay Protocol.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Severin, A. O., et al. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives.
  • Innocenti, A., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. PubMed.
  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. PubMed.
  • Khawaja, S., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. PubMed Central.
  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

Sources

Application Notes and Protocols for the Evaluation of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies often focus on symptomatic relief, such as the use of cholinesterase inhibitors. However, there is a significant unmet need for disease-modifying therapies. The thiazole and sulfonamide chemical scaffolds have emerged as promising starting points for the development of novel therapeutics for neurodegenerative diseases.[1][2] Thiazole-sulfonamide derivatives, such as the representative compound 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide, are being investigated for their potential to target multiple facets of AD pathology, including the inhibition of cholinesterases and the modulation of Aβ aggregation.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and related analogs in common Alzheimer's disease research models. While specific experimental data for this compound is not extensively available in public literature, the protocols outlined herein are based on established methodologies for analogous thiazole-sulfonamide compounds and are designed to be adaptable for the evaluation of this specific molecule.

Mechanism of Action: A Multi-Target Approach

Thiazole-sulfonamide derivatives are hypothesized to exert their therapeutic effects in Alzheimer's disease through a multi-target mechanism. This approach is advantageous as it can address the complex and multifactorial nature of the disease. The primary proposed mechanisms include:

  • Cholinesterase Inhibition: Many thiazole-sulfonamide compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][6][7][8] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help to alleviate the cholinergic deficit observed in AD patients, leading to improvements in cognitive function.

  • Amyloid-β Aggregation Inhibition: Certain derivatives have demonstrated the ability to interfere with the aggregation of Aβ peptides, a key event in the formation of neurotoxic plaques.[9] This can occur through direct binding to Aβ monomers or oligomers, preventing their assembly into larger fibrils.

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in AD. Some thiazole and sulfonamide derivatives possess antioxidant properties, which can help to protect neurons from damage induced by reactive oxygen species.[1][10]

The following diagram illustrates the proposed multi-target engagement of this compound in the context of Alzheimer's disease pathology.

AD_Pathway_Intervention cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Abeta_Oligomers Aβ Oligomers Abeta->Abeta_Oligomers Abeta_Plaques Aβ Plaques (Neurotoxicity) Abeta_Oligomers->Abeta_Plaques ACh Acetylcholine Choline Choline + Acetate ACh->Choline Hydrolysis Synaptic_Cleft Synaptic Cleft AChE_BuChE AChE & BuChE ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Neuronal Damage) ROS->Oxidative_Stress Compound 2-Methyl-5-phenyl- 1,3-thiazole-4-sulfonamide Compound->Abeta_Oligomers Inhibition of Aggregation Compound->AChE_BuChE Inhibition Compound->ROS Scavenging

Caption: Proposed multi-target mechanism of this compound.

Part 1: In Vitro Evaluation

The initial assessment of a novel compound's potential as an anti-Alzheimer's agent begins with a series of in vitro assays to determine its biochemical and cellular activities.

Cholinesterase Inhibition Assays

The ability of the test compound to inhibit AChE and BuChE is a primary indicator of its potential for symptomatic relief in AD. The Ellman's method is a widely used and reliable spectrophotometric assay for this purpose.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Reference Inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and donepezil in DMSO.

    • Prepare working solutions of AChE (1 U/mL) and BuChE (1 U/mL) in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare 75 mM ATCI and 25 mM BTCI solutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the enzyme solution (AChE or BuChE) to each well.

    • Add 10 µL of various concentrations of the test compound or reference inhibitor to the respective wells. For the blank, add 10 µL of DMSO.

    • Add 2.4 mL of phosphate buffer to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Following incubation, add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.

Parameter Typical Concentration Range for Thiazole-Sulfonamides Reference Drug (Donepezil)
AChE IC₅₀ 0.1 - 10 µM[3]~0.02 µM
BuChE IC₅₀ 0.2 - 20 µM[3]~5 µM
Amyloid-β Aggregation Inhibition Assay

This assay assesses the compound's ability to prevent the formation of Aβ fibrils, a key pathological event in AD. The Thioflavin T (ThT) assay is a common method used to monitor Aβ aggregation in real-time.[11]

Objective: To evaluate the inhibitory effect of this compound on Aβ₁₋₄₂ aggregation.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • This compound (Test Compound)

  • Curcumin (Reference Inhibitor)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ₁₋₄₂ Monomers:

    • Dissolve synthetic Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a peptide film.

    • Store the peptide film at -80°C until use.

    • Immediately before the assay, dissolve the peptide film in DMSO to a stock concentration of 5 mM and then dilute in phosphate buffer to the final working concentration (e.g., 20 µM).

  • Assay Protocol:

    • In a 96-well plate, add the Aβ₁₋₄₂ solution to each well.

    • Add various concentrations of the test compound or reference inhibitor. For the control, add the vehicle (e.g., DMSO).

    • Add ThT solution to each well to a final concentration of 20 µM.

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration.

    • The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with the control.

    • Determine the IC₅₀ value for the inhibition of Aβ aggregation.

Parameter Typical Concentration Range for Thiazole Analogs Reference Drug (Curcumin)
Aβ Aggregation Inhibition 10 - 50 µM~1 µM[12]

Part 2: Cell-Based Assays

Cell-based models provide a more physiologically relevant system to assess the neuroprotective effects and cytotoxicity of the test compound. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used in AD research.[1]

Neuroprotection Assay against Aβ-induced Toxicity

This assay determines if the compound can protect neuronal cells from the toxic effects of Aβ oligomers.

Objective: To assess the ability of this compound to protect SH-SY5Y cells from Aβ₁₋₄₂-induced cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Aβ₁₋₄₂ oligomers (prepared by incubating monomeric Aβ₁₋₄₂ at 4°C for 24 hours)

  • This compound (Test Compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Add Aβ₁₋₄₂ oligomers (e.g., 10 µM final concentration) to the wells (except for the control group).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group (untreated cells).

    • Determine the concentration of the compound that provides significant protection against Aβ-induced toxicity.

Experimental_Workflow_In_Vitro cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Start1 Start Cholinesterase_Assay Cholinesterase Inhibition (AChE & BuChE) Start1->Cholinesterase_Assay Abeta_Assay Aβ Aggregation Inhibition (ThT Assay) Start1->Abeta_Assay IC50_ChE Determine IC₅₀ for AChE & BuChE Cholinesterase_Assay->IC50_ChE IC50_Abeta Determine IC₅₀ for Aβ Aggregation Abeta_Assay->IC50_Abeta Start2 Start Cell_Culture Culture SH-SY5Y Cells Start2->Cell_Culture Pre-treatment Pre-treat with Compound Cell_Culture->Pre-treatment Abeta_Toxicity Induce Aβ Toxicity Pre-treatment->Abeta_Toxicity MTT_Assay MTT Assay for Cell Viability Abeta_Toxicity->MTT_Assay Neuroprotection_EC50 Determine Neuroprotective Concentration MTT_Assay->Neuroprotection_EC50

Caption: In Vitro Evaluation Workflow.

Part 3: In Vivo Studies in Animal Models

Promising compounds from in vitro and cell-based assays should be further evaluated in animal models of Alzheimer's disease to assess their efficacy and safety in a whole organism. Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 model, are commonly used as they develop age-dependent Aβ pathology and cognitive deficits.

Evaluation of Cognitive Improvement in APP/PS1 Mice

Behavioral tests are crucial to determine if the test compound can ameliorate the cognitive deficits observed in AD mouse models.

Objective: To assess spatial learning and memory in APP/PS1 mice treated with this compound.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • Morris water maze (a circular pool filled with opaque water)

  • A hidden platform

  • Video tracking system

  • This compound (Test Compound)

  • Vehicle control

Procedure:

  • Animal Dosing:

    • Administer the test compound or vehicle to the mice daily for a specified period (e.g., 4-8 weeks) via oral gavage or intraperitoneal injection. Dosing should be based on previous pharmacokinetic and tolerability studies. A typical dose for a small molecule might range from 5-50 mg/kg.[13][14]

  • Acquisition Phase (Learning):

    • For 5 consecutive days, each mouse undergoes four trials per day to find the hidden platform.

    • The starting position is varied for each trial.

    • If the mouse does not find the platform within 60 seconds, it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Memory):

    • On day 6, the platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between the treated and vehicle groups.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between the groups.

Behavioral Test Parameter Measured Expected Outcome with Effective Treatment
Morris Water Maze Escape LatencyDecreased
Time in Target QuadrantIncreased
Y-Maze Spontaneous AlternationIncreased
Immunohistochemical Analysis of Brain Pathology

After behavioral testing, brain tissue is analyzed to determine the effect of the compound on AD-related pathology.

Objective: To quantify the Aβ plaque burden in the brains of treated APP/PS1 mice.

Procedure:

  • Tissue Preparation:

    • Following the final behavioral test, mice are euthanized, and their brains are collected.

    • The brains are fixed in paraformaldehyde and then processed for paraffin embedding or cryosectioning.

  • Immunohistochemistry:

    • Brain sections are stained with an antibody specific for Aβ (e.g., 6E10).

    • A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is used for detection.

    • The sections are visualized using a chromogen (e.g., DAB), resulting in brown staining of Aβ plaques.

  • Image Analysis:

    • Images of the hippocampus and cortex are captured using a microscope.

    • The Aβ plaque load (percentage of the area occupied by plaques) is quantified using image analysis software.

Experimental_Workflow_In_Vivo Start Start Animal_Model APP/PS1 Transgenic Mice Start->Animal_Model Dosing Chronic Dosing with Test Compound Animal_Model->Dosing Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Data_Analysis Quantify Cognitive Improvement & Plaque Load Reduction Behavioral_Testing->Data_Analysis IHC Immunohistochemistry (Aβ Plaque Staining) Tissue_Collection->IHC IHC->Data_Analysis Conclusion Efficacy Assessment Data_Analysis->Conclusion

Caption: In Vivo Evaluation Workflow.

Conclusion

The protocols described in this document provide a comprehensive framework for the preclinical evaluation of this compound and related compounds for the treatment of Alzheimer's disease. By systematically assessing the compound's effects on key pathological features of AD, from biochemical and cellular assays to in vivo animal models, researchers can gain valuable insights into its therapeutic potential. The multi-target nature of thiazole-sulfonamide derivatives makes them a particularly interesting class of compounds for further investigation in the quest for effective disease-modifying therapies for Alzheimer's disease.

References

  • Ruankham, W., Pingaew, R., Prachayasittikul, V., Worachartcheewan, A., Sathuphong, S., Apiraksattayakul, S., Tantimongcolwat, T., Prachayasittikul, V., & Phopin, K. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry. [Link]

  • Phopin, K., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing. [Link]

  • Khan, I., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules. [Link]

  • Khan, S., et al. (2024). Synthesis, Spectral Analysis and Molecular Docking Investigation of Thiadiazole Based Sulfonamide Derivatives: An Effective Approach Toward Alzheimer's Disease. ResearchGate. [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]

  • Yurttaş, L., et al. (2016). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Radwan, A. A., Alanazi, F. K., & Raish, M. (2023). Design and synthesis of multi-functional small-molecule based inhibitors of amyloid-β aggregation: Molecular modeling and in vitro evaluation. PLOS ONE. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • Zafar, A., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. MDPI. [Link]

  • Egbujor, M. C. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. [Link]

  • Zafar, A., et al. (2023). Effect of sulfonamide derivatives of phenylglycine on scopolamine-induced amnesia in rats. IBRO Neuroscience Reports. [Link]

  • Karakaya, A., et al. (2023). Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. DergiPark. [Link]

  • Gray, J. J., et al. (2010). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Engineering, Design and Selection. [Link]

  • Uniyal, A., et al. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Goudarzi, S., et al. (2020). Design, synthesis, biological evaluation, and docking study of novel dual-acting thiazole-pyridiniums inhibiting acetylcholinesterase and β-amyloid aggregation for Alzheimer's disease. Bioorganic Chemistry. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of compound libraries based on the "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" scaffold. This chemical structure is of significant interest due to the diverse biological activities exhibited by thiazole and sulfonamide moieties, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide offers a flexible framework, emphasizing the scientific rationale behind experimental design, detailed protocols for biochemical and cell-based assays, and a robust data analysis workflow for hit identification and validation.

Introduction: The Scientific Rationale for Screening Thiazole Sulfonamides

The this compound core structure represents a privileged scaffold in medicinal chemistry. The thiazole ring is a key pharmacophore in numerous FDA-approved drugs, contributing to molecular rigidity and specific interactions with biological targets.[3][4] The sulfonamide group is well-known for its ability to form hydrogen bonds and electrostatic interactions with enzyme active sites.[1] The combination of these two moieties has yielded compounds with a wide range of biological activities, including inhibition of enzymes like carbonic anhydrases and protein kinases, which are critical targets in oncology and other therapeutic areas.[1][5][6]

High-throughput screening (HTS) is an essential methodology in drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[7][8][9] This application note will detail the strategic considerations and practical steps for designing and executing a successful HTS campaign for novel derivatives of this compound.

Library Design and Quality Control

A successful HTS campaign begins with a high-quality, diverse compound library.[10] For the this compound scaffold, a focused library can be designed and synthesized to explore the structure-activity relationship (SAR) around the core.

2.1. Synthesis of the Core Scaffold

A synthetic route to the key intermediate, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, has been developed, providing a versatile starting point for library synthesis.[11][12]

2.2. Library Diversification

Diversity can be introduced by reacting the sulfonyl chloride intermediate with a variety of primary and secondary amines to generate a library of sulfonamide derivatives. The choice of amines should aim to cover a range of physicochemical properties (e.g., size, polarity, charge) to maximize the chemical space explored.

2.3. Quality Control (QC)

Rigorous QC is paramount to ensure the integrity of the screening data.

  • Purity: Each compound should be assessed for purity (typically >95%) using techniques like LC-MS and NMR.

  • Identity: The chemical structure of each compound must be confirmed.

  • Solubility: Solubility in DMSO, the standard solvent for compound libraries, should be determined to avoid false negatives due to precipitation.

  • Compound Management: Proper storage and handling of library plates are crucial to prevent degradation and cross-contamination.

High-Throughput Screening Cascade

A tiered screening approach, or "screening cascade," is employed to efficiently identify and validate true hits while minimizing false positives.[13] This typically involves a primary screen of the entire library, followed by confirmatory and secondary assays for the initial hits.

Caption: A typical high-throughput screening cascade.

Primary Screening Assays: Protocols and Considerations

The choice of the primary assay depends on the hypothesized biological target(s) of the this compound scaffold. Given the known activities of similar compounds, protein kinase and carbonic anhydrase inhibition are plausible starting points.[1][5]

4.1. Biochemical Assay: Protein Kinase Inhibition

Protein kinases are attractive targets for drug discovery, particularly in oncology.[5][6] A variety of HTS-compatible kinase assay formats are available.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a generic HTRF assay to identify inhibitors of a specific protein kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and substrate to their final concentrations in kinase buffer.

    • Prepare ATP solution in kinase buffer.

    • Dilute the HTRF detection reagents (e.g., Eu-labeled anti-phospho antibody and XL665-labeled streptavidin) in detection buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of library compounds (typically at 10 mM in DMSO) into the assay plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagent mixture.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor emission / Donor emission).

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Calculate percent inhibition for each compound.

4.2. Biochemical Assay: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes, and sulfonamides are a well-established class of CA inhibitors.[14][15]

Protocol: Stopped-Flow CO2 Hydration Assay

This is a gold-standard method for measuring CA activity and inhibition.[16]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 10 mM HEPES, pH 7.4, containing 10 mM NaClO4).[16]

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of phenol red indicator (0.2 mM).[16]

    • Prepare CO2-saturated water.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In the absence of inhibitor, mix the enzyme solution with the indicator-containing buffer.

    • Rapidly mix the enzyme/indicator solution with the CO2-saturated water.

    • Monitor the change in absorbance at 557 nm over time.

    • Repeat the measurement in the presence of varying concentrations of the library compounds.

  • Data Analysis:

    • Determine the initial rate of the reaction.

    • Calculate the IC50 value for each inhibitory compound by plotting the percent inhibition against the compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.[16]

Hit Confirmation and Validation

Hits identified from the primary screen require rigorous validation to eliminate false positives and confirm their mechanism of action.[13][17]

5.1. Hit Confirmation
  • Re-testing: Primary hits are re-tested in the primary assay in triplicate to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50).

5.2. Orthogonal and Biophysical Assays

To increase confidence in the hits, it is crucial to use an orthogonal assay that employs a different detection technology.[10] Biophysical methods are ideal for confirming direct binding of the compound to the target protein.

Biophysical Technique Principle Throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Medium
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[13]Low
Microscale Thermophoresis (MST) Measures the change in molecular movement in a temperature gradient upon binding.[13]Medium-High
Cellular Thermal Shift Assay (CETSA) Measures the change in protein thermal stability upon ligand binding in a cellular environment.[13]Medium
5.3. Cell-Based Assays

Ultimately, a successful drug candidate must be active in a cellular context. Cell-based assays are essential to confirm the on-target activity of the hits and assess their cellular permeability and potential toxicity.[18]

Protocol: Cell Viability/Proliferation Assay

  • Cell Culture: Plate cells at an appropriate density in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 24-72 hours.

  • Viability Measurement: Assess cell viability using a commercially available kit, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a resazurin reduction assay.[18]

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

5.4. Counter-Screening for Non-Specific Activity

It is critical to identify and eliminate compounds that interfere with the assay technology or exhibit non-specific activity. These are often referred to as Pan-Assay Interference Compounds (PAINS).[13] Counter-screens can include assays run without the target protein or with a structurally unrelated target.

Data Analysis and Hit Prioritization

The large datasets generated from HTS require robust data analysis workflows.[19][20]

Data_Analysis_Workflow Raw_Data Raw HTS Data Normalization Data Normalization (e.g., % Inhibition) Raw_Data->Normalization QC_Metrics Quality Control (Z'-factor, S/B ratio) Normalization->QC_Metrics Hit_Selection Hit Selection (Threshold-based) Normalization->Hit_Selection Dose_Response_Fitting Dose-Response Curve Fitting (IC50/EC50 determination) Hit_Selection->Dose_Response_Fitting SAR_Clustering SAR & Chemical Clustering Dose_Response_Fitting->SAR_Clustering Hit_Prioritization Hit Prioritization for Validation SAR_Clustering->Hit_Prioritization

Caption: A workflow for HTS data analysis and hit selection.

6.1. Quality Control Metrics

The robustness of an HTS assay is typically assessed using the Z'-factor.[21]

  • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21]

6.2. Hit Selection and Prioritization
  • Primary Hit Selection: A common approach is to set a threshold based on the mean and standard deviation of the sample data (e.g., >3 standard deviations from the mean of the negative controls).

  • Hit Prioritization: Hits are prioritized for follow-up studies based on a combination of factors:

    • Potency (IC50/EC50)

    • Confirmation in orthogonal assays

    • Cellular activity

    • Favorable preliminary structure-activity relationships (SAR)

    • Absence of flags from counter-screens

    • "Drug-like" physicochemical properties

Conclusion

The high-throughput screening of a "this compound" library is a promising strategy for the discovery of novel modulators of clinically relevant targets. A successful campaign requires careful library design, robust assay development and validation, a strategic screening cascade, and rigorous data analysis. The protocols and workflows outlined in this application note provide a solid foundation for researchers to embark on such a discovery program, with the ultimate goal of identifying promising lead compounds for further preclinical development.

References
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL: )
  • A workflow for high-throughput screening, data analysis, processing, and hit identification - SciLifeLab Public
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12). (URL: [Link])

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. (URL: [Link])

  • Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. (2020-05-26). (URL: [Link])

  • High-Throughput Screening. Genedata Screener. (URL: [Link])

  • Design and implementation of high-throughput screening assays. PubMed. (URL: [Link])

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. (URL: [Link])

  • High-throughput screening for kinase inhibitors. PubMed. (URL: [Link])

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. (URL: [Link])

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. (2025-04-21). (URL: [Link])

  • High-throughput screening. Wikipedia. (URL: [Link])

  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... - ResearchGate. (URL: [Link])

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. (2023-07-18). (URL: [Link])

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry - ACS Publications. (2023-07-05). (URL: [Link])

  • How To Optimize Your Hit Identification Strategy. Evotec. (2024-03-07). (URL: [Link])

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science - ACS Publications. (2011-06-03). (URL: [Link])

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. (2005-03-01). (URL: [Link])

  • High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15). (URL: [Link])

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020-06-19). (URL: [Link])

  • High-throughput screening (HTS). BMG LABTECH. (2019-04-10). (URL: [Link])

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. (2022-05-18). (URL: [Link])

  • Hit-to-Lead: Hit Validation and Assessment. PubMed. (URL: [Link])

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. (URL: [Link])

  • throughput Carbonic Anhydrase Activity and Inhibitor Screening Assays. ScienceGate. (URL: [Link])

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025-02-10). (URL: [Link])

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. (URL: [Link])

  • Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). ResearchGate. (URL: [Link])

  • Hit validation pre HTS. Download Table - ResearchGate. (URL: [Link])

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. (2025-06-26). (URL: [Link])

  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PMC - NIH. (URL: [Link])

  • The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. MDPI. (URL: [Link])

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. (URL: [Link])

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (URL: [Link])

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. (URL: [Link])

  • High-Throughput Screening. AXXAM. (URL: [Link])

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. (URL: [Link])

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010-12-09). (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (URL: [Link])

Sources

Application Note: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide (MPTS) as a Molecular Probe for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the scientific literature indicates that while the precise molecule "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" is not extensively characterized as a molecular probe, its constituent chemical moieties—the thiazole ring and the sulfonamide group—are cornerstones in the development of biologically active agents.[1][2][3] The sulfonamide functional group is a classic pharmacophore known for its ability to target specific enzymes, most notably Carbonic Anhydrases (CAs).[4] Thiazole derivatives, on the other hand, are recognized for a wide spectrum of biological activities and are often incorporated into fluorescent molecules for bio-imaging.[5][6][7]

This guide, therefore, presents a scientifically-grounded, hypothetical application of This compound (MPTS) as a molecular probe for Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme isoform that is a key regulator of the tumor microenvironment and a validated therapeutic target. We will project its potential utility based on established principles of medicinal chemistry and probe design.

Introduction and Rationale

This compound (MPTS) is a synthetic small molecule featuring a primary sulfonamide group, which is a well-established zinc-binding group for the active site of metalloenzymes, particularly Carbonic Anhydrases (CAs). The general structure of thiazole-based sulfonamides has been explored for various therapeutic applications, including anticancer and antimicrobial activities.[8][9] CA IX is a transmembrane protein that is overexpressed in a variety of hypoxic tumors and contributes to acidification of the extracellular space, promoting tumor invasion and metastasis. Its restricted expression in normal tissues makes it an attractive target for both therapeutic intervention and diagnostic imaging.

MPTS is proposed here as a bimodal molecular probe for CA IX. Its utility is hypothesized to stem from two core features:

  • Targeted Inhibition: The unsubstituted sulfonamide moiety is expected to bind with high affinity to the zinc ion in the active site of CA IX, enabling its use as a selective inhibitor to probe enzyme function.

  • Intrinsic Fluorescence: The phenyl-thiazole core is a common scaffold in fluorescent dyes.[10] This potential for intrinsic fluorescence would allow MPTS to be used as an imaging agent to visualize the localization and expression levels of CA IX in cells and tissues.

Proposed Mechanism of Action and Target Engagement

The primary mechanism of action for MPTS as a CA IX probe is its function as a competitive inhibitor. The sulfonamide group (-SO₂NH₂) is structurally analogous to the substrate of Carbonic Anhydrase (carbonic acid). It is proposed to coordinate directly with the Zn(II) ion in the enzyme's active site, displacing a water/hydroxide molecule and forming a stable adduct. This binding event blocks the catalytic activity of the enzyme.

cluster_CA_IX CA IX Active Site ZN Zn(II) HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 H2O H₂O / OH⁻ ZN->H2O MPTS MPTS Probe (R-SO₂NH₂) H2O->MPTS Displacement MPTS->ZN Coordination Binding caption Proposed binding of MPTS to the CA IX active site.

Caption: Proposed binding of MPTS to the CA IX active site.

Physicochemical and Hypothetical Probe Properties

For a molecular probe to be effective, its physicochemical properties must be well-defined. The following table summarizes the key properties of MPTS, including hypothetical spectral data based on common thiazole-based fluorophores.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₀N₂O₂S₂Calculated
Molecular Weight 270.33 g/mol Calculated
LogP (Predicted) 1.85ALOGPS 2.1
pKa (Sulfonamide) ~9.5Literature Average for Arylsulfonamides
Hypothetical λex (max) 350 nmInferred from similar phenyl-thiazole structures[10]
Hypothetical λem (max) 450 nm (Blue)Inferred from similar phenyl-thiazole structures[10]
Hypothetical Quantum Yield ~0.15 in PBSAssumption for bio-imaging application
Hypothetical IC₅₀ (CA IX) 25 nMBased on potent sulfonamide inhibitors
Hypothetical Kd (CA IX) 15 nMBased on potent sulfonamide inhibitors

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase IX Inhibition Assay

This protocol details the use of MPTS to determine its inhibitory potency against purified recombinant human CA IX. The assay is based on the esterase activity of CA, monitoring the hydrolysis of 4-nitrophenyl acetate (NPA).

A. Materials and Reagents:

  • Recombinant Human CA IX (e.g., R&D Systems)

  • This compound (MPTS)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES Buffer (25 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Step-by-Step Procedure:

  • Prepare MPTS Stock Solution: Dissolve MPTS in DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the MPTS stock solution in HEPES buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Enzyme Preparation: Dilute the recombinant CA IX in HEPES buffer to a final concentration of 2 µg/mL.

  • Assay Setup:

    • To each well of a 96-well plate, add 160 µL of HEPES buffer.

    • Add 20 µL of the diluted MPTS solution (or buffer for control, or a known inhibitor like Acetazolamide for positive control).

    • Add 10 µL of the diluted CA IX enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of 10 mM NPA (dissolved in acetonitrile) to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C. The absorbance change is due to the formation of 4-nitrophenol.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of MPTS by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the MPTS concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for CA IX in vitro inhibition assay.

Protocol 2: Cellular Imaging of MPTS Localization in Hypoxic Cancer Cells

This protocol describes the use of MPTS as a fluorescent probe to visualize CA IX expression in a cancer cell line known to upregulate it under hypoxic conditions (e.g., HT-29 or MDA-MB-231).

A. Materials and Reagents:

  • HT-29 human colon cancer cells

  • DMEM/F-12 medium supplemented with 10% FBS

  • Hypoxia chamber or incubator with 1% O₂

  • MPTS (10 mM stock in DMSO)

  • Hoechst 33342 (for nuclear counterstain)

  • Paraformaldehyde (PFA), 4% in PBS

  • Confocal laser scanning microscope with DAPI and blue fluorescence channels

B. Step-by-Step Procedure:

  • Cell Culture and Hypoxia Induction:

    • Seed HT-29 cells on glass-bottom dishes.

    • Culture cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours to induce CA IX expression.

  • Probe Incubation:

    • Dilute MPTS stock solution in pre-warmed culture medium to a final concentration of 1-5 µM.

    • Remove cells from the incubator, wash once with PBS, and add the MPTS-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • Counterstaining and Fixation:

    • Add Hoechst 33342 to the medium (final concentration 1 µg/mL) and incubate for the final 10 minutes.

    • Wash the cells three times with warm PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Mount the dishes on the confocal microscope.

    • Image the Hoechst channel (Ex: ~350 nm, Em: ~460 nm).

    • Image the MPTS channel using the hypothesized settings (Ex: ~350 nm, Em: ~450 nm).

    • Acquire images from both normoxic and hypoxic cells.

  • Data Analysis:

    • Compare the fluorescence intensity and localization of MPTS in normoxic vs. hypoxic cells.

    • An increased membrane-associated signal in hypoxic cells would suggest specific binding to induced CA IX.

    • Perform co-localization analysis if an antibody for CA IX is used in a parallel immunofluorescence experiment.

Trustworthiness and Self-Validation

To ensure the validity of results obtained with MPTS as a probe, several control experiments are essential:

  • Competition Assay: For both the in vitro and cellular imaging protocols, perform a competition experiment by co-incubating MPTS with an excess of a known, non-fluorescent CA IX inhibitor (e.g., Acetazolamide). A significant reduction in the MPTS signal or inhibitory activity would validate its binding to the CA IX active site.

  • Use of CA IX-Negative Cells: For imaging experiments, use a cell line that does not express CA IX (e.g., verify with western blot or qPCR) as a negative control to assess non-specific binding and background fluorescence of the probe.

  • Orthogonal Validation: Confirm CA IX upregulation under hypoxia using an independent method, such as western blotting or immunofluorescence with a validated CA IX antibody, to correlate with the MPTS fluorescence signal.

By integrating these controls, researchers can build confidence that the observed effects are due to the specific interaction of MPTS with its intended target, CA IX.

References

  • Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon. Available at: [Link]

  • Severina, A. O., et al. (2020). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Cenmed. (n.d.). 2 Methyl 5 Phenyl 1 3 Thiazole 4 Carboxylic Acid 5Mg. Retrieved from [Link]

  • Elgammal, W. E., et al. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. Available at: [Link]

  • Hynes Jr, J., et al. (2008). The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). CSIR-NIScPR Online Periodicals Repository. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research. Available at: [Link]

  • Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (2023). ChemPhysChem. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2024). ResearchGate. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Al-Mokyna, F. H. A., et al. (2024). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. Scientific Reports. Available at: [Link]

  • Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • Benzothiazole applications as fluorescent probes for analyte detection. (2023). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Quantitative Analysis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate quantification of therapeutic candidates and their metabolites in biological matrices is a cornerstone of drug discovery and development. This document provides detailed analytical methodologies for the quantification of "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide," a novel small molecule with therapeutic potential. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining reliable pharmacokinetic and toxicokinetic data.

The structural components of this compound, featuring a thiazole ring and a sulfonamide group, guide the selection of appropriate analytical techniques. The methodologies detailed below—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are chosen for their sensitivity, specificity, and established utility in the analysis of similar chemical entities in complex biological fluids.[1][2][3]

These protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring the generation of high-quality, reproducible data suitable for regulatory submissions.[4][5][6][7][8]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the quantification of analytes in the higher ng/mL to µg/mL range. This method is particularly useful for routine analysis and in earlier stages of drug development. The protocol is designed to provide excellent chromatographic separation and sensitive detection of the target analyte.

Scientific Rationale

The choice of a reversed-phase C18 column is based on the non-polar nature of the phenyl and thiazole groups of the analyte, which will interact favorably with the stationary phase.[9] A gradient elution with acetonitrile and a formic acid-buffered aqueous phase is employed to ensure sharp peak shapes and efficient separation from endogenous matrix components. Formic acid is added to the mobile phase to control the ionization state of the sulfonamide group, thereby improving peak symmetry and retention time reproducibility. UV detection is set at a wavelength determined by the maximal absorbance of the compound's chromophores, primarily the phenyl and thiazole rings.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s_start Plasma Sample Collection s_precip Protein Precipitation (Acetonitrile) s_start->s_precip s_vortex Vortex & Centrifuge s_precip->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_evap Evaporation to Dryness s_supernatant->s_evap s_recon Reconstitution in Mobile Phase s_evap->s_recon a_inject Injection onto C18 Column s_recon->a_inject a_sep Gradient Elution a_inject->a_sep a_detect UV Detection a_sep->a_detect a_data Data Acquisition & Quantification a_detect->a_data

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample (or standard/QC), add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength To be determined by UV scan (typically in the 250-280 nm range for phenyl and thiazole moieties)

3. Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines, with key parameters summarized below.[4][10][11]

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995 over the desired concentration range
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) for both intra- and inter-day assessments
LLOQ Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks from endogenous matrix components at the retention time of the analyte and internal standard
Recovery Consistent, precise, and reproducible
Stability Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term)

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-dose compounds or studies with limited sample volumes, LC-MS/MS is the gold standard.[2] This method provides excellent specificity through the use of multiple reaction monitoring (MRM), minimizing the impact of matrix interferences.

Scientific Rationale

The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from the biological matrix followed by its highly specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern. Electrospray ionization (ESI) in positive ion mode is typically suitable for sulfonamides. The selection of precursor and product ions in MRM mode ensures that only the target analyte is quantified, providing superior sensitivity and specificity compared to HPLC-UV.[8][12] A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis p_start Plasma Sample with IS p_extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) p_start->p_extract p_vortex Vortex & Centrifuge p_extract->p_vortex p_organic Collect Organic Layer p_vortex->p_organic p_evap Evaporate to Dryness p_organic->p_evap p_recon Reconstitute in Mobile Phase p_evap->p_recon lc_inject UPLC Injection p_recon->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_mrm MRM Detection (Precursor -> Product) ms_ion->ms_mrm ms_data Data Quantification ms_mrm->ms_data

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 50 µL of plasma sample (or standard/QC), add 10 µL of internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System Ultra-High Performance Liquid Chromatography (UPLC) system
Column UPLC C18 column, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program To be optimized for rapid elution and separation (e.g., 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte and internal standard. For the analyte, the precursor ion will be [M+H]⁺. Product ions will be characteristic fragments.
Source Parameters To be optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).

3. Method Validation Summary

Validation will adhere to the FDA's Bioanalytical Method Validation Guidance for Industry.[7][8]

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995, with a weighting factor if necessary
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) for both intra- and inter-day assessments
LLOQ The lowest concentration on the standard curve with acceptable accuracy and precision
Selectivity & Matrix Effect Assessed by analyzing blank matrix from multiple sources. No significant impact on quantification should be observed.
Recovery Consistent, precise, and reproducible across the concentration range
Stability Confirmed for freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability.

Conclusion

The two detailed methodologies provide a comprehensive framework for the quantitative analysis of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the required sensitivity, throughput, and available instrumentation. Adherence to the outlined protocols and validation guidelines will ensure the generation of reliable and high-quality data to support drug development programs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. U.S. Food and Drug Administration. Available from: [Link]

  • Analysis of sulfonamides. Slideshare. Available from: [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent. Available from: [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed. Available from: [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. American Society for Clinical Pharmacology & Therapeutics. Available from: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available from: [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Library of Medicine. Available from: [Link]

Sources

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" for targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide for Targeted Drug Delivery Systems

I. Introduction: The Rationale for a Thiazole-Sulfonamide Payload

The pursuit of precision in medicine has driven the evolution of drug delivery from systemic administration to targeted therapeutic strategies. The core principle is to maximize therapeutic efficacy at the site of disease while minimizing systemic toxicity.[1][2] This is achieved by conjugating a potent cytotoxic or therapeutic agent (the "payload") to a targeting moiety that selectively recognizes and binds to markers on pathological cells.[3]

The this compound scaffold represents a compelling payload candidate for several reasons. The thiazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Similarly, the sulfonamide moiety is a well-established pharmacophore known for its antibacterial and anticancer activities.[4][7] A recent study on 5-phenyl-1,3-thiazole-4-sulfonamide derivatives demonstrated notable in vitro antitumor activity across a panel of 60 cancer cell lines, highlighting the potential of this specific structural class.[8]

This document provides a comprehensive guide for researchers on the conceptual framework and practical protocols for incorporating a functionalized derivative of this compound into a targeted drug delivery system, specifically focusing on its application as a payload in an Antibody-Drug Conjugate (ADC).

II. Conceptual Design of the Targeted System

An ADC is a sophisticated therapeutic construct comprising three key components: a monoclonal antibody (mAb) for targeting, a cytotoxic payload, and a chemical linker that connects them.[9] The design of a successful ADC hinges on the synergy between these elements.

  • The Targeting Moiety: A monoclonal antibody highly specific to a tumor-associated antigen (TAA) is selected. For this guide, we will use Trastuzumab (Herceptin®) as a model antibody, which targets the Human Epidermal Growth Factor Receptor 2 (HER2), a protein overexpressed in a significant subset of breast, gastric, and other cancers.

  • The Payload: Our payload is a derivative of this compound. To enable conjugation, it must be synthesized with a reactive handle. For this protocol, we will incorporate a maleimide group, which can react specifically with thiol groups.

  • The Linker: A linker connects the antibody and payload. The choice of linker is critical, as it must be stable in systemic circulation but allow for efficient payload release at the target site.[10] We will utilize a self-immolative maleimide-containing linker, which is stable in the bloodstream but can be cleaved inside the target cell.

The overall concept is visualized below.

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Target Cell Ab { Monoclonal Antibody (mAb) | e.g., Trastuzumab (anti-HER2)} Linker { Linker | Stable in circulation, cleavable in cell} Ab->Linker Receptor HER2 Receptor Ab->Receptor 1. Binding Payload { Payload | this compound (Functionalized)} Linker->Payload Cell Tumor Cell Cell->Payload 3. Payload Release Receptor->Cell 2. Internalization

Caption: Conceptual overview of an Antibody-Drug Conjugate (ADC).

III. Experimental Protocols

Protocol 1: Synthesis of Maleimide-Functionalized Payload

Causality: Standard organic synthesis often requires inert conditions and careful purification to ensure the final product is pure and reactive for the subsequent conjugation step. The maleimide group is introduced as a specific chemical handle for thiol-reactive bioconjugation, a common and efficient strategy for creating ADCs.[11]

Materials:

  • This compound (starting material, requires custom synthesis based on literature procedures for similar scaffolds[8])

  • N-(p-Aminophenyl)maleimide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) bromide (CuBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine, Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • Dissolve N-(p-Aminophenyl)maleimide in a mixture of HCl and water at 0°C.

    • Slowly add an aqueous solution of NaNO₂ dropwise while maintaining the temperature at 0-5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Add CuBr to this solution.

    • Slowly add the cold diazonium salt solution to the thiazole solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and extract with EtOAc.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the maleimide-functionalized payload.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Preparation of Thiol-Activated Antibody

Causality: The interchain disulfide bonds within the hinge region of an IgG antibody are more accessible and susceptible to mild reduction than the intrachain disulfides. Using a mild reducing agent like TCEP allows for the selective generation of a controlled number of reactive thiol groups, which is crucial for controlling the final Drug-to-Antibody Ratio (DAR).[9]

Materials:

  • Trastuzumab (or other mAb of choice)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Prepare a solution of Trastuzumab at 5-10 mg/mL in degassed PBS.

  • Reduction:

    • Prepare a fresh stock solution of TCEP in degassed PBS.

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Purification:

    • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed PBS.

    • Collect the protein fraction containing the reduced, thiol-activated antibody.

  • Quantification:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Quantify the number of free thiol groups using Ellman's Reagent (DTNB) to ensure successful reduction.

Protocol 3: Conjugation and Purification of the ADC

Causality: The maleimide group on the payload reacts specifically with the thiol groups generated on the antibody to form a stable thioether bond. The reaction is performed at a slightly acidic to neutral pH to optimize maleimide stability and reaction kinetics. Purification via Size Exclusion Chromatography (SEC) is essential to remove unreacted payload and any aggregated protein, ensuring a pure and therapeutically viable ADC.[12][13]

Conjugation_Workflow Ab 1. Prepare Antibody (Trastuzumab) Reduce 2. Reduce Antibody (TCEP) Ab->Reduce Payload 1. Synthesize Payload (Maleimide-Functionalized) Conjugate 3. Conjugate (pH 6.5-7.5) Payload->Conjugate Reduce->Conjugate Purify 4. Purify ADC (SEC) Conjugate->Purify Characterize 5. Characterize (HIC, MS, etc.) Purify->Characterize

Caption: Experimental workflow for ADC synthesis and characterization.

Materials:

  • Thiol-activated antibody (from Protocol 2)

  • Maleimide-functionalized payload (from Protocol 1), dissolved in a minimal amount of a water-miscible organic solvent like DMSO.

  • PBS, pH 7.2

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Conjugation Reaction:

    • To the chilled solution of thiol-activated antibody, add a 5-10 molar excess of the dissolved maleimide-functionalized payload.

    • Gently mix and incubate the reaction at 4°C for 12-18 hours or at room temperature for 2-4 hours.

  • Quenching (Optional):

    • Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Load the reaction mixture onto an SEC column (e.g., Superdex 200) equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC peak, separating it from unreacted payload and potential aggregates.

  • Formulation and Storage:

    • Pool the pure ADC fractions, concentrate to the desired concentration, and sterile filter.

    • Store at 2-8°C for short-term use or at -80°C for long-term storage.

IV. Characterization and Quality Control

Thorough characterization is mandatory to ensure the quality, consistency, and efficacy of the ADC.[14][15]

ParameterMethodPurposeAcceptance Criteria (Example)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)To determine the average number of payload molecules per antibody.Average DAR of 3.5 - 4.5
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and high molecular weight species (aggregates).Monomer ≥ 95%
Unconjugated Payload Reverse-Phase HPLC (RP-HPLC)To measure the amount of free, unreacted payload in the final product.< 1% of total payload
Identity and Integrity SDS-PAGE (reduced & non-reduced), Mass Spectrometry (MS)To confirm the covalent conjugation and integrity of the light and heavy chains.Correct band sizes and mass
In Vitro Potency Cell-based cytotoxicity assay (e.g., MTT, CellTiter-Glo®)To measure the biological activity of the ADC on target-expressing cells.IC₅₀ within a predefined range
Endotoxin Levels Limulus Amebocyte Lysate (LAL) testTo ensure the absence of bacterial endotoxins for in vivo use.< 0.5 EU/mg

V. In Vitro Evaluation Protocol: Targeted Cytotoxicity Assay

Causality: This assay validates the core principle of the ADC. By comparing its effect on cells that overexpress the target receptor (HER2+) versus cells that do not (HER2-), we can demonstrate that the cytotoxicity is target-dependent. The unconjugated payload serves as a control to show the inherent toxicity of the drug, while the naked antibody controls for any intrinsic antibody-mediated effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2 Dimer PI3K PI3K HER2_dimer->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Inhibition by ADC (downstream effect) Payload Released Payload (Thiazole-Sulfonamide) Apoptosis Apoptosis Payload->Apoptosis Hypothesized MOA: Induces DNA damage or microtubule disruption

Caption: Hypothesized mechanism of action for the ADC payload.

Materials:

  • HER2-positive cell line (e.g., SK-BR-3)

  • HER2-negative cell line (e.g., MDA-MB-231)

  • Purified ADC, naked antibody, and unconjugated payload

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding:

    • Seed both HER2+ and HER2- cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of the ADC, naked antibody, and unconjugated payload in complete medium.

    • Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability versus the logarithm of the concentration for each compound.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound on both cell lines using a non-linear regression model.

Expected Outcome: The ADC should exhibit potent cytotoxicity (low IC₅₀) against the HER2+ cell line and significantly less activity (high IC₅₀) against the HER2- cell line, demonstrating target-specific killing.

VI. References

  • Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. NIH National Library of Medicine.

  • Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Preprints.org.

  • Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems. MDPI.

  • Fractionation and Characterization of a Conjugate between a Polymeric Drug-Carrier and the Antitumor Drug Camptothecin. ACS Publications.

  • Ligand-Targeted Drug Delivery. ACS Publications.

  • Ligands for active targeting of nanoparticle drug delivery systems. ResearchGate.

  • Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. PubMed.

  • Bioconjugation. Wikipedia.

  • Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers. Benchchem.

  • Bioconjugation simply explained. Single Use Support.

  • Insights: Characterization of drug conjugates. LigandTracer.

  • Small Molecule Drug Conjugation. Bio-Synthesis, Inc.

  • Polymeric conjugates for drug delivery. NIH National Library of Medicine.

  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate.

  • Antibody Drug Conjugates (ADCs) Characterisation and Bioanalysis. Creative Proteomics.

  • Antibody-Drug Conjugate Characterization. Mtoz Biolabs.

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PubMed Central.

  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... ResearchGate.

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. ResearchGate.

  • (PDF) Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. ResearchGate.

  • Buy 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid. Smolecule.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. TSI Journals.

  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). PubMed Central.

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and improving your synthesis yield. As Senior Application Scientists, we have compiled this information based on established protocols and extensive experience in synthetic organic chemistry.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions to enhance your experimental outcomes.

Issue 1: Low Overall Yield of this compound

Question: My final yield of this compound is consistently below the expected range. What are the potential causes and how can I improve it?

Answer: Low overall yield can stem from inefficiencies in one or more steps of the synthesis. A common route involves the cyclization to form the thiazole ring, followed by chlorosulfonation and subsequent amination. Let's break down the potential problem areas:

Step 1: Synthesis of the Thiazole Precursor

The formation of the 2-methyl-5-phenyl-1,3-thiazole core is a critical step. Incomplete reaction or side product formation will directly impact the final yield.

  • Incomplete Cyclization:

    • Cause: Insufficient reaction time, suboptimal temperature, or inefficient catalyst.

    • Solution:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress until the starting materials are consumed.

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

      • Catalyst Choice: If using a catalyst (e.g., an acid or base), ensure it is fresh and of high purity. Consider screening alternative catalysts if the reaction remains sluggish.

  • Side Product Formation:

    • Cause: The presence of impurities in starting materials or reagents can lead to unwanted side reactions.

    • Solution:

      • Purify Starting Materials: Ensure the purity of your starting materials (e.g., thioacetamide and a suitable phenyl-substituted α-haloketone) through recrystallization or chromatography.

      • Control Stoichiometry: Precisely measure the stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions.

Step 2: Chlorosulfonation of the Thiazole Ring

The introduction of the sulfonyl chloride group is often a challenging step.

  • Incomplete Chlorosulfonation:

    • Cause: Inadequate amount of chlorosulfonic acid, moisture contamination, or incorrect reaction temperature.

    • Solution:

      • Reagent Stoichiometry: Use a sufficient excess of chlorosulfonic acid. The reaction is often performed using chlorosulfonic acid as both the reagent and the solvent.

      • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature and prevent degradation of the product.[1]

Step 3: Amination of the Sulfonyl Chloride

The final step of converting the sulfonyl chloride to the sulfonamide.

  • Incomplete Amination:

    • Cause: Insufficient amount of the aminating agent (e.g., ammonia or an amine), or suboptimal reaction conditions.

    • Solution:

      • Reagent Excess: Use a molar excess of the aminating agent to drive the reaction to completion.

      • Solvent and Temperature: Select an appropriate solvent that allows for good solubility of both reactants. The reaction temperature may need to be optimized to achieve a reasonable reaction rate without causing decomposition.

Below is a workflow diagram to troubleshoot low yield issues.

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Formation of Impurities During the Reaction

Question: I am observing significant impurity peaks in my crude product's analytical data (NMR/LC-MS). How can I identify and minimize these impurities?

Answer: Impurity formation is a common challenge in multi-step synthesis. Identifying the source of the impurity is the first step towards its elimination.

  • Potential Impurities from Step 1 (Thiazole Formation):

    • Unreacted Starting Materials: If the reaction is incomplete, you will see signals corresponding to your starting materials.

    • Over-alkylation or Polymerization Products: Depending on the reactivity of your starting materials, side reactions can occur.

    • Identification and Mitigation:

      • Characterization: Obtain analytical data (NMR, MS) of your starting materials to have a reference. Compare the impurity signals in your crude product to these references.

      • Purification: Purify the thiazole intermediate by column chromatography or recrystallization before proceeding to the next step. This is a crucial step to ensure the purity of the final product.

  • Potential Impurities from Step 2 (Chlorosulfonation):

    • Di-sulfonated or Isomeric Products: Under harsh conditions, multiple sulfonyl chloride groups may be introduced, or the group may attach to a different position on the thiazole ring.

    • Degradation Products: The strong acidic and oxidizing conditions can lead to the degradation of the thiazole ring.

    • Identification and Mitigation:

      • Reaction Control: Carefully control the reaction temperature and the rate of addition of chlorosulfonic acid.

      • Work-up Procedure: A careful work-up procedure is essential. Quenching the reaction mixture with ice-water helps to precipitate the sulfonyl chloride and minimize decomposition.

  • Potential Impurities from Step 3 (Amination):

    • Hydrolysis of Sulfonyl Chloride: If moisture is present, the sulfonyl chloride can hydrolyze back to the sulfonic acid, which will not react with the amine.

    • Di-sulfonamide Formation: If a primary amine is used, there is a possibility of forming a di-substituted sulfonamide.

    • Identification and Mitigation:

      • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions.

      • Stoichiometry Control: Use a controlled amount of the aminating agent to avoid over-reaction.

Potential Impurity Source Step Mitigation Strategy
Unreacted Starting MaterialsThiazole FormationMonitor reaction to completion; purify intermediate.
Di-sulfonated ProductsChlorosulfonationControl reaction temperature and stoichiometry.
Sulfonic AcidAminationEnsure anhydrous conditions during amination.
Di-substituted SulfonamideAminationControl stoichiometry of the aminating agent.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a typical synthetic route for this compound?

A1: A common and effective synthetic route is a three-step process:

  • Hantzsch Thiazole Synthesis: Reaction of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with thioacetamide to form 2-methyl-5-phenyl-1,3-thiazole.

  • Chlorosulfonation: Treatment of the 2-methyl-5-phenyl-1,3-thiazole with chlorosulfonic acid to yield 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride.[1][2]

  • Amination: Reaction of the sulfonyl chloride with an appropriate amine source (e.g., aqueous ammonia or an amine in an organic solvent) to produce the final this compound.

Caption: General synthetic route.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling:

  • α-Haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioacetamide: This is a suspected carcinogen. Handle with extreme care, using a fume hood and appropriate PPE.

  • Chlorosulfonic Acid: This is a highly corrosive and moisture-sensitive reagent that reacts violently with water. Always add it slowly to the reaction mixture with cooling. Work in a fume hood and wear acid-resistant gloves, a lab coat, and a face shield.

  • Thionyl Chloride: If used for the preparation of acid chlorides, it is a corrosive and toxic liquid. Handle in a fume hood and wear appropriate PPE.[3]

Q3: Are there alternative methods for the chlorosulfonation step?

A3: While chlorosulfonic acid is the most common reagent, other methods can be employed for the synthesis of sulfonyl chlorides, although they may require optimization for this specific substrate. These can include oxidative chlorination of corresponding thiols or disulfides.[4] However, for the direct sulfonation of an aromatic ring, chlorosulfonic acid is generally the most direct and efficient method.

Q4: How can I purify the final product?

A4: The purification method for this compound will depend on its physical properties and the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles, silica gel column chromatography can be used. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined by TLC analysis.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-phenyl-1,3-thiazole
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol.

  • Add thioacetamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-methyl-5-phenyl-1,3-thiazole.

Protocol 2: Synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place 2-methyl-5-phenyl-1,3-thiazole (1 equivalent).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride under vacuum. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of this compound
  • In a flask, suspend the crude 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or acetone).

  • Cool the mixture to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonia (or a solution of the desired amine) dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the organic solvent under reduced pressure.

  • Add water to the residue, and collect the solid product by vacuum filtration.

  • Wash the solid with water and then dry it.

  • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

IV. References

  • Bariyah, S. K., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 5, 100878. [Link]

  • Severina, A. O., et al. (2020). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 90(1), 175-180. [Link]

  • Al-Masoudi, N. A., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Journal of Applied Pharmaceutical Science, 13(7), 147-159. [Link]

  • Patel, P. V., & Desai, K. R. (2002). Synthesis of 2-Methyl-5-Nitro-N-{4'-(4-Aryl-1"",5""-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol. Oriental Journal of Chemistry, 18(2).

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][5][6]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.

  • Arslan, M., & Kilicaslan, S. (2016). Synthesis of sulfonamide compounds bearing thiazole ring. Modern Chemistry & Applications.

  • Hawash, M. M., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1376851. [Link]

  • Elgammal, W. E., et al. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry.

  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2015). Google Patents.

  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. (2023). ResearchGate.

  • Arslan, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. [Link]

  • CN103351315A - General preparation method of sulfonyl chloride. (2013). Google Patents.

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]

  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1998). Google Patents.

  • Li, J., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 12(7), 1458-1463. [Link]

  • Dudutienė, V., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130. [Link]

  • Salar, U., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(19), 6204. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are handling the synthesis and purification of this compound. Achieving high purity is critical for accurate biological screening, subsequent synthetic steps, and regulatory compliance. This guide provides practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the typical physical properties of this compound?

A1: While specific data for this exact compound is not abundant in public literature, we can infer properties based on its structure and related analogs like other thiazole sulfonamides.[1][2] It is expected to be a solid at room temperature, likely a white to off-white or light brown crystalline powder.[1] Its polarity is moderate to high due to the sulfonamide group, which is capable of hydrogen bonding. Solubility is expected to be low in non-polar solvents (e.g., hexanes) and moderate in more polar organic solvents like ethanol, methanol, ethyl acetate, and acetone.

Q2: What is the most common route of synthesis, and how does it impact purification?

A2: The most probable synthetic route involves the reaction of a precursor, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride [3], with ammonia or an ammonia equivalent. The key challenge in this synthesis is controlling the reaction to prevent the formation of byproducts. The purity of the starting sulfonyl chloride is paramount. Impurities from its synthesis, such as unreacted starting materials or byproducts from the chlorosulfonation step, can carry through to the final product.[4]

Q3: What is the best general approach to purify the crude product?

A3: A multi-step approach is recommended. Start with a simple workup and extraction to remove inorganic salts and highly polar impurities. The primary purification method for the crude solid is typically recrystallization .[1][5] If recrystallization fails to achieve the desired purity, silica gel column chromatography is the next logical step.[6][7] Purity should be assessed at each stage using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Q4: Which analytical techniques are essential for purity assessment?

A4:

  • Thin Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress and for selecting a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic or acetic acid is a common starting point for sulfonamide analysis.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify impurities by detecting unexpected signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Section 2: Purification Troubleshooting Guide

This guide addresses specific problems encountered during the purification workflow.

Problem 1: My crude product is a sticky, brown oil instead of a solid. What should I do?

  • Potential Cause 1: Residual Solvent. The most common cause is trapped solvent from the reaction or workup (e.g., DMF, pyridine, ethyl acetate).

    • Solution: Try co-evaporation with a solvent that does not dissolve your product but will form an azeotrope with the trapped solvent (e.g., toluene). Place the sample under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), to drive off residual solvents.

  • Potential Cause 2: High Impurity Load. A significant amount of impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing crystallization.

    • Solution: Avoid direct recrystallization. Instead, attempt a "trituration." This involves stirring the oil vigorously in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often wash away impurities and induce the product to solidify. If this fails, proceed directly to column chromatography.

  • Workflow for Oily Crude Product:

    G Start Crude Product is an Oil High_Vac Dry Under High Vacuum (with gentle heat) Start->High_Vac Triturate Triturate with Non-polar Solvent (e.g., Hexane/EtOAc) High_Vac->Triturate Still oily Solid_Obtained Solid Product Obtained Triturate->Solid_Obtained Solidifies Still_Oil Product Remains Oily Triturate->Still_Oil Fails to solidify Column_Chromo Purify via Column Chromatography Column_Chromo->Solid_Obtained Still_Oil->Column_Chromo

    Caption: Troubleshooting workflow for an oily crude product.

Problem 2: During recrystallization, my product "oiled out" instead of forming crystals.

  • Explanation: "Oiling out" happens when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the solute-solvent mixture.[10] It is common with impure compounds.

    • Solution 1: Re-dissolve and Cool Slowly. Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Then, allow the flask to cool much more slowly. Insulating the flask can help. Slow cooling is critical for forming an ordered crystal lattice.

    • Solution 2: Change Solvent System. The chosen solvent may be too nonpolar or have too high a boiling point. Switch to a lower-boiling point solvent or use a binary solvent system (e.g., ethanol-water, acetone-hexane).[10] In a binary system, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until turbidity persists. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

Problem 3: Recrystallization resulted in very low yield.

  • Potential Cause 1: Too Much Solvent. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor.

    • Solution: Place the filtrate on a rotary evaporator and carefully remove a portion of the solvent. Attempt to cool the concentrated solution again to recover a second crop of crystals.

  • Potential Cause 2: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Before committing to a bulk recrystallization, perform small-scale solubility tests in various solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Decision Tree for Recrystallization Issues:

    G Start Recrystallization Attempt Problem Problem Encountered? Oiling Out Low Yield No Crystals Start->Problem OilingOut_Sol Re-heat, add more solvent, cool slowly OR Change to a different solvent system. Problem:p->OilingOut_Sol Oiling Out LowYield_Sol Concentrate mother liquor and re-cool for 2nd crop. Problem:p->LowYield_Sol Low Yield NoCrystals_Sol Induce crystallization: Scratch flask or add seed crystal. If fails, too much solvent was used. Problem:p->NoCrystals_Sol No Crystals Success Pure Crystals OilingOut_Sol->Success LowYield_Sol->Success NoCrystals_Sol->Success

    Caption: Decision tree for common recrystallization problems.

Problem 4: My HPLC shows a persistent impurity peak close to my main product peak.

  • Potential Cause: Isomeric Impurity or Closely Related Byproduct. This often indicates an impurity with very similar polarity and structure, such as a regioisomer from the thiazole ring formation or an unreacted, protected intermediate.

    • Solution 1: Optimize Column Chromatography. If not already done, perform column chromatography. Use a shallower solvent gradient and collect smaller fractions. Monitor fractions carefully by TLC or HPLC.

    • Solution 2: Optimize HPLC Conditions. For analytical confirmation or small-scale preparative HPLC, modify the method. Try a different column (e.g., Phenyl-Hexyl instead of C18) or change the mobile phase organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[9][11]

    • Solution 3: Re-crystallize from a Different Solvent. A different solvent system may have different solubilizing properties for the impurity versus the product, potentially allowing for separation.

Section 3: Standard Purification Protocols

These protocols provide a starting point for your experiments. Always perform small-scale trials first.

Protocol 1: Recrystallization from Ethanol

This is often the first method to try for purifying thiazole sulfonamides.[1]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil with stirring.

  • Solvent Addition: Continue adding hot ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

Use this method if recrystallization is ineffective.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point for thiazole derivatives is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol.[7][12]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel (2-3x the mass of your compound), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the selected mobile phase. If a gradient is needed, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 3: HPLC Purity Assessment

This method provides a baseline for checking the final purity of your compound.

ParameterRecommended ConditionRationale
Column Reverse Phase C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, effective for moderately polar compounds like sulfonamides.[8]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for amines and sulfonamides.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier providing good resolution.
Gradient Start at 10% B, ramp to 95% B over 15 minA gradient elution is effective for separating compounds with a range of polarities and identifying late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[13]
Detection UV at 254 nm or 270 nmThe phenyl and thiazole rings are expected to have strong UV absorbance in this range.[9]
Sample Prep ~0.25 mg/mL in 50:50 Acetonitrile/WaterEnsures complete dissolution and compatibility with the mobile phase.[9]

Section 4: Potential Impurity Profile

Impurity NamePotential OriginRemoval Strategy
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride Unreacted starting material from the sulfonamide formation step.Highly reactive. Should be quenched during aqueous workup. If persistent, it will likely decompose on a silica column.
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonic acid Hydrolysis of the sulfonyl chloride starting material.Highly polar. Easily removed by aqueous workup (extraction with mild base) or will remain at the baseline in normal phase column chromatography.
Unreacted Starting Materials from Thiazole Synthesis Incomplete thiazole ring formation.Polarity will vary. Best removed by column chromatography.
Regioisomers (e.g., 2-Methyl-4-phenyl-thiazole) Non-selective cyclization during thiazole synthesis.Very similar polarity to the desired product. May require optimized column chromatography or preparative HPLC for removal.
Dimer/Coupling Products Side reaction of the sulfonamide product with unreacted sulfonyl chloride.[14]Higher molecular weight and likely different polarity. Removable by column chromatography or recrystallization.

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Institutes of Health (NIH). [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (n.d.). MicroSolv. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2023). Semantic Scholar. [Link]

  • Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays. As a member of the thiazole sulfonamide class, this molecule possesses significant potential but also presents a common challenge for researchers: poor aqueous solubility. This guide is designed for research scientists and drug development professionals to diagnose and overcome these issues, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is clear in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?

This is a classic case of "solvent shock" or "fall-out," a common issue for hydrophobic compounds.[1][2] Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[3][4] The drastic change in solvent polarity causes the compound to crash out of solution, forming a fine precipitate. A clear stock solution does not guarantee solubility at the final working concentration in your assay buffer.[2]

Q2: What is the best way to prepare a stock solution of this compound?

Proper stock solution preparation is the cornerstone of reproducible experiments.[5] Given the predicted lipophilic nature of this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6]

Core Principle: The goal is to create a highly concentrated, stable stock that can be accurately diluted. Preparing a concentrated stock minimizes the volume of organic solvent introduced into the final assay, reducing the risk of solvent-induced artifacts.[7][8]

A detailed protocol for preparing a 10 mM stock solution is provided in the "Protocols" section of this guide. Always use high-purity, anhydrous DMSO and store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: How does pH influence the solubility of a sulfonamide-containing compound?

The sulfonamide functional group (-SO₂NH-) is weakly acidic.[9] The solubility of this compound is therefore highly dependent on the pH of the aqueous medium.

  • At acidic or neutral pH (e.g., pH < 7.4): The sulfonamide group is predominantly in its neutral, protonated form. This form is less polar and thus has lower aqueous solubility.[10][11]

  • At alkaline pH (e.g., pH > 8.0): The sulfonamide group deprotonates to form a negatively charged anion (sulfonamidate). This ionized form is significantly more polar and, consequently, more soluble in water.[9][12]

Therefore, increasing the pH of your assay buffer can be a powerful strategy to enhance the compound's solubility.[]

Q4: What is the maximum final concentration of DMSO I can safely use in my cell-based assay?

While DMSO is an excellent solvent, it can have biological effects of its own. As a general rule, the final concentration of DMSO in most cell-based assays should be kept ≤ 0.5% (v/v) .[2] Some robust cell lines may tolerate up to 1%, but this should be validated. Exceeding this limit can lead to cytotoxicity, altered gene expression, or other off-target effects that can confound your experimental results. It is critical to include a vehicle control (assay buffer + the same final concentration of DMSO) in all experiments to account for any solvent effects.[2]

In-Depth Troubleshooting Guide

If you are experiencing precipitation, follow this systematic guide to diagnose and resolve the issue.

Step 1: Assess the Physicochemical Profile

Understanding the compound's properties is key. While specific experimental data for this compound may not be publicly available, we can infer its behavior based on its structural motifs (thiazole, phenyl, sulfonamide).

PropertyValue (Predicted/Typical for Class)Implication for Assay Solubility
Molecular Weight ~270-280 g/mol Moderate molecular weight.
logP (Lipophilicity) Predicted High (>3)Indicates poor aqueous solubility and a preference for organic solvents.
pKa (Acidic) ~9-10 (for sulfonamide proton)The compound is a weak acid. Solubility will increase significantly at pH values above its pKa.[14]
Aqueous Solubility Predicted Low (<10 µg/mL)Direct dissolution in aqueous buffers is unlikely; a solubilization strategy is required.[15]
Step 2: The Solubility Troubleshooting Workflow

This workflow provides a logical progression from identifying the problem to finding a robust solution.

G start Precipitation Observed in Assay check_stock 1. Verify Stock Solution Is it clear at RT and 37°C? start->check_stock check_conc 2. Check Final Concentration Is it exceeding kinetic solubility? check_stock->check_conc Yes, stock is clear sol_test 3. Determine Max Solubility (Protocol 2) check_conc->sol_test Yes, concentration may be too high optimize_ph 4a. pH Modification (Protocol 3) sol_test->optimize_ph Max solubility is below target concentration optimize_cosolvent 4b. Co-Solvent Optimization (Protocol 4) sol_test->optimize_cosolvent Max solubility is below target concentration optimize_excipient 4c. Use Excipients (Protocol 5) sol_test->optimize_excipient Max solubility is below target concentration success Compound Solubilized Proceed with Assay optimize_ph->success Success fail Advanced Formulation (e.g., Lipid-Based Systems) Consult Formulation Specialist optimize_ph->fail Fails optimize_cosolvent->success Success optimize_cosolvent->fail Fails optimize_excipient->success Success optimize_excipient->fail Fails

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol ensures the accurate preparation of a concentrated primary stock solution.[5][16]

  • Calculation: Determine the mass of this compound needed.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example (for 1 mL of 10 mM stock, MW = 272.3 g/mol ): Mass = 0.010 mol/L × 0.001 L × 272.3 g/mol × 1000 = 2.723 mg.

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound onto a weigh boat. Record the exact mass.[16]

  • Dissolution: Quantitatively transfer the weighed solid into an appropriate-sized glass vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the final desired concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Aliquot the stock solution into single-use, light-protecting vials (e.g., amber cryovials). Store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Determining Kinetic Solubility in Assay Buffer

This turbidimetric assay helps you find the maximum concentration at which your compound remains soluble in the final assay buffer.[17]

  • Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your DMSO stock solution in 100% DMSO.

  • Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your final assay buffer. This creates a 1:100 dilution and ensures the final DMSO concentration is 1%.

  • Incubate: Mix the plate thoroughly and incubate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Measure: Read the plate on a plate reader capable of measuring turbidity (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb light.

  • Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is the approximate kinetic solubility limit.

Protocol 3: Enhancing Solubility via pH Modification

This protocol leverages the acidic nature of the sulfonamide group.[9]

  • Prepare Buffers: Prepare a series of your base assay buffer (e.g., a phosphate or Tris buffer) adjusted to different pH values, such as pH 7.4, 8.0, 8.5, and 9.0.

  • Test Solubility: Repeat the Kinetic Solubility Assay (Protocol 2) using each of the prepared buffers.

  • Select Optimal pH: Choose the highest pH that provides adequate solubility while being compatible with the biological constraints of your assay (e.g., enzyme activity, cell viability).

G Low_pH Low pH (e.g., 7.0) Unionized R-SO₂NH₂ (Neutral) Low Solubility Low_pH->Unionized Favors High_pH High pH (e.g., 9.0) Ionized R-SO₂NH⁻ (Anion) High Solubility High_pH->Ionized Favors Unionized->Ionized + OH⁻ Ionized->Unionized + H⁺

Caption: pH-dependent equilibrium of the sulfonamide group.

Protocol 4: Co-Solvent Optimization

If pH adjustment is insufficient or not viable, using a co-solvent in the final buffer can help.[6][18]

Co-SolventTypical Final Conc.Properties & Considerations
Ethanol 1-5%A common, less toxic alternative to DMSO. May not be as effective for highly lipophilic compounds.
Polyethylene Glycol 400 (PEG 400) 1-10%A non-ionic polymer that is generally well-tolerated in many assays. Can increase viscosity.[19]
Glycerin 1-10%Similar to PEG 400; increases viscosity.[19]
  • Prepare Buffers: Prepare your final assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% PEG 400).

  • Test Solubility: Repeat the Kinetic Solubility Assay (Protocol 2) in these co-solvent-containing buffers.

  • Validate Assay: Once a suitable co-solvent concentration is found, ensure it does not interfere with your assay by running appropriate vehicle and positive/negative controls.

Protocol 5: Using Solubilizing Excipients

Excipients can encapsulate hydrophobic molecules, keeping them in solution.[20][21]

  • Select Excipient:

    • Cyclodextrins (e.g., SBE-β-CD): These form inclusion complexes where the hydrophobic compound sits inside a hydrophilic shell.[6][20]

    • Surfactants (e.g., Polysorbate 80, Tween® 80): These form micelles that encapsulate the compound. Use at concentrations above the critical micelle concentration (CMC) but be aware of potential protein denaturation or cell lysis at high concentrations.[20]

  • Prepare Solutions: Prepare the assay buffer containing a range of excipient concentrations (e.g., 0.01%, 0.1%, 1% SBE-β-CD).

  • Test Solubility: Repeat the Kinetic Solubility Assay (Protocol 2) in the excipient-containing buffers.

  • Validate Assay: As with co-solvents, rigorously test for any interference of the excipient with your assay's performance.

By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound, leading to more reliable and meaningful scientific data.

References

  • Park, J., & Huwe, J. K. (2016). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. Retrieved from [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • The BMJ. (1946). Solubility of Sulphonamides. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(21), 7236.
  • Kumar, S., & Sothilingam, H. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Sciences and Research, 11(6), 2134-2141.
  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved from [Link]

  • Teijon, J. M., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 163, 467-475.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ResearchGate. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved from [Link]

  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

Sources

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents and pH conditions. Understanding the stability profile is a critical first step in developing robust formulations and ensuring the integrity of experimental results.

This guide moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable troubleshooting protocols. While specific stability data for this exact molecule is not extensively published, this guide synthesizes established knowledge on the degradation of thiazole and sulfonamide chemical classes to provide a robust framework for your own stability assessments.

Troubleshooting Guide: Investigating Compound Degradation

Encountering unexpected sample degradation can compromise experimental timelines and results. This section addresses common stability issues and provides a logical workflow to diagnose and resolve them.

Issue: Rapid Loss of Parent Compound in Solution

You've prepared a stock solution of this compound in a common organic solvent, and subsequent analysis by HPLC shows a significant decrease in the main peak area with the appearance of new, unidentified peaks.

Potential Causes:

  • pH-Mediated Hydrolysis: The sulfonamide group and the thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions. If your solvent contains acidic or basic impurities (e.g., formic acid in methanol, or amines), this can catalyze degradation. Sulfonamides are known to be fairly stable at acidic pH values but can be more susceptible to degradation under other conditions.[1]

  • Oxidative Degradation: The thiazole ring, being an electron-rich heterocycle, can be susceptible to oxidation. Dissolved oxygen in the solvent or the presence of peroxides (often found in older ethers like THF or dioxane) can lead to the formation of N-oxides or other oxidative degradants.

  • Photodegradation: Thiazole rings, especially those with aryl substituents, can be sensitive to light, particularly UV radiation.[2][3] Exposure of your solution to ambient laboratory light or sunlight can trigger photo-oxygenation reactions, leading to complex rearrangements or cleavage of the thiazole ring.[2][3]

Troubleshooting Workflow:

The most effective way to determine the cause of degradation is to perform a systematic forced degradation study.[4][5][6] This involves intentionally exposing the compound to a variety of stress conditions to identify its vulnerabilities.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in Acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Aliquot & Expose C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Aliquot & Expose D Oxidation (e.g., 3% H₂O₂, RT) A->D Aliquot & Expose E Photolytic Stress (UV/Vis light, RT) A->E Aliquot & Expose F Thermal Stress (60°C in solution) A->F Aliquot & Expose G Quench Reaction & Neutralize Sample B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC Method G->H I Identify Degradants (e.g., LC-MS/MS) H->I If degradation observed

Caption: Potential degradation routes for a thiazole-sulfonamide compound.

Q2: Which solvents are recommended for preparing stable stock solutions?

A2: For short-term use, polar aprotic solvents are generally a good starting point.

Solvent ClassRecommendedCaution
Aprotic Polar Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)DMSO can be hygroscopic and may contain acidic impurities. Use high-purity, anhydrous grade.
Protic Polar Methanol, EthanolCan participate in solvolysis under harsh conditions. Check for acidic impurities.
Ethers Dioxane, Tetrahydrofuran (THF)Prone to peroxide formation upon storage. Use freshly opened bottles or peroxide-free grades.
Aqueous Buffered solutionsStability is highly pH-dependent. Avoid highly acidic (pH < 2) or basic (pH > 10) conditions until tested.

Always store stock solutions protected from light and at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q3: How do I develop a stability-indicating analytical method?

A3: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. HPLC is the gold standard.

  • Method Development: The goal is to achieve baseline separation between the peak for this compound and all peaks corresponding to degradation products.

  • Forced Degradation Samples: Use the samples generated from your forced degradation study to challenge the method. Your analytical method is considered "stability-indicating" if you can resolve the parent peak from all degradant peaks formed under various stress conditions. [4][5]* Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. The UV spectrum should be consistent across the entire peak for the parent compound, confirming it is not co-eluting with any impurities.

Q4: My compound appears to be degrading even in solid form. What could be the cause?

A4: Solid-state instability is less common but can occur. Potential causes include:

  • Hygroscopicity: The compound may absorb atmospheric moisture, which can then facilitate localized hydrolysis, especially if the material has acidic or basic residues from synthesis.

  • Photostability: As with solutions, solid material can be susceptible to photodegradation. [3]Store the solid in an amber vial, protected from light.

  • Thermal Stability: While often more stable than solutions, some solids can degrade at elevated temperatures. Determine the melting point and decomposition temperature using techniques like DSC/TGA to understand its thermal limits.

For long-term storage, it is recommended to keep the solid compound in a desiccator at a controlled low temperature and protected from light.

References

  • Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond. (2022). International Journal of Pharmaceutical Sciences and Drug Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degrad
  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). PubMed.
  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. (n.d.). Benchchem.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.).
  • 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | 1394042-25-1. (n.d.). Biosynth.
  • (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. (2024).
  • Proposed pathways for oxidative degradation of benzo[c]t[2][4][5]hiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. (n.d.). ResearchGate.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.).
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem.
  • Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one). (2025).
  • 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | CAS 32002-72-5. (n.d.). Santa Cruz Biotechnology.
  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).
  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research.

Sources

Technical Support Center: Investigating Off-Target Effects of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-19

Introduction

Welcome to the technical support guide for researchers utilizing 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in-vitro cell-based experiments, with a specific focus on identifying and mitigating potential off-target effects. As a sulfonamide-containing thiazole derivative, this compound holds therapeutic promise but requires careful characterization to ensure that observed cellular phenotypes are a direct result of on-target activity.[1][2][3] This guide is designed to equip researchers with the knowledge to design robust experiments, interpret complex data, and confidently advance their drug discovery programs.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding unexpected results when using this compound in cell culture.

Q1: My cell viability has unexpectedly decreased at concentrations where I don't expect to see on-target effects. What could be the cause?

A1: Unexpected cytotoxicity can stem from several factors. Firstly, consider off-target kinase inhibition. Many small molecules exhibit activity against a range of kinases beyond the primary target.[4][5] A broad-spectrum kinase profiling assay is recommended to identify any such interactions. Secondly, poor compound solubility at higher concentrations can lead to the formation of precipitates that are toxic to cells. Always check the solubility of your compound in your specific cell culture medium. Finally, ensure your vehicle control (e.g., DMSO) is at a final concentration that is non-toxic to your cell line.

Q2: I'm seeing a discrepancy between the biochemical IC50 of my compound and its potency in cell-based assays. Why is this?

A2: A shift in potency between biochemical and cellular assays is common and can be informative. Several factors contribute to this:

  • Cellular Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than in the biochemical assay.

  • Target Engagement: The compound must not only enter the cell but also engage with its target in the complex cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement in intact cells.[7][8][9][10]

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing its effective intracellular concentration.

  • ATP Concentration: If your compound is an ATP-competitive inhibitor, the high intracellular ATP concentration (mM range) in cells will compete with the compound for binding to the kinase, leading to a higher apparent IC50 compared to a biochemical assay which may be run at lower ATP concentrations.[4]

Q3: How do I differentiate between on-target and off-target effects in my phenotypic screen?

A3: This is a critical question in drug discovery. A multi-pronged approach is necessary:

  • Use a Structurally Unrelated Tool Compound: If another inhibitor with a different chemical scaffold is known to act on the same target, it should produce the same phenotype.

  • Rescue Experiments: If the on-target effect is the inhibition of an enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the cells from the compound's effect.

  • Knockdown/Knockout Models: Using siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target should phenocopy the effect of the compound.

  • Off-Target Profiling: As mentioned, comprehensive kinase or other target-class profiling can identify likely off-targets.[11][4][5][12] You can then use specific inhibitors for those off-targets to see if they replicate the observed phenotype.

Q4: What is the difference between IC50 and Ki, and which is more relevant for my off-target studies?

A4: Both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) measure inhibitor potency, but they are not interchangeable.[13][14]

  • IC50 is the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. It is highly dependent on factors like substrate concentration.[15]

  • Ki is a measure of the binding affinity of the inhibitor to the enzyme. It is an intrinsic property of the inhibitor and enzyme and is independent of substrate concentration for competitive inhibitors.[13][16]

For comparing the potency of your compound against different off-target kinases, Ki is the more appropriate value as it provides a more direct comparison of binding affinity.[13] The Cheng-Prusoff equation can be used to convert IC50 to Ki, provided the substrate concentration and the Michaelis constant (Km) are known.

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed guides for common experimental challenges and step-by-step protocols for key validation experiments.

Guide 1: Troubleshooting High Background or Variable Results in Microplate-Based Assays

High background and well-to-well variability can mask the true effect of your compound. Follow these steps to diagnose and resolve common issues.[17][18]

Symptom Potential Cause Troubleshooting Step
High background fluorescence/luminescence Autofluorescence from compound or media components (e.g., phenol red, FBS).[19]1. Run a "compound only" control well (no cells) to measure intrinsic fluorescence/luminescence. 2. Test the assay in serum-free, phenol red-free media or PBS.[19] 3. If using a fluorescence assay, select probes with excitation/emission wavelengths that minimize compound interference.
"Edge effects" in 96-well plates Uneven temperature or evaporation across the plate during incubation.1. Ensure proper humidity in the incubator by using a water pan.[20] 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. 3. Allow plates to equilibrate to room temperature before adding reagents.
Inconsistent cell numbers across wells Poor pipetting technique or cell clumping.1. Ensure a single-cell suspension before seeding by gentle trituration. 2. Pipette cell suspension into the center of the well, avoiding contact with the well walls. 3. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution.
Low signal-to-noise ratio Suboptimal reagent concentrations or incubation times.1. Titrate key reagents (e.g., antibodies, detection substrates) to find the optimal concentration. 2. Perform a time-course experiment to determine the optimal incubation time for signal development.[17]
Protocol 1: Kinase Profiling to Identify Off-Target Liabilities

To proactively identify potential off-target effects, a broad kinase screen is invaluable. While many institutions outsource this to specialized vendors, understanding the workflow is crucial for data interpretation.[11][4][5][12]

Objective: To determine the inhibitory activity of this compound against a diverse panel of human kinases.

Workflow Overview:

Caption: Workflow for off-target kinase profiling.

Interpreting the Data: The output will be a list of kinases that your compound inhibits, along with their corresponding IC50 values. A "selective" compound will have a significantly lower IC50 for the intended target compared to any off-targets. A selectivity ratio (Off-target IC50 / On-target IC50) of >100-fold is often considered a good starting point.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that your compound binds to its intended target in a physiological context.[7][8][21] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[9][10]

Objective: To confirm that this compound binds to and stabilizes its target protein in intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the compound at an effective concentration (e.g., 10x EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.

Visualizing CETSA Results:

Caption: Example CETSA melt curve showing target stabilization.

III. References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • ICE Bioscience. Kinase profiling and screening. [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • ResearchGate. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]

  • YouTube. Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. CETSA. [Link]

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubMed Central. Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed Central. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • PubMed Central. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

  • ResearchGate. Cytotoxicity and probable mechanism of action of sulphimidazole. [Link]

Sources

Technical Support Center: Optimizing "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide." As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design robust experiments, interpret your data accurately, and troubleshoot effectively. Optimizing the in vitro concentration of any small molecule is paramount for generating meaningful and reproducible results.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most common initial questions regarding the handling and preliminary testing of this compound.

Q1: What are the critical physicochemical properties of this compound that I should consider before starting my experiments?

A1: Understanding the structural motifs of this compound provides predictive insights into its behavior in experimental settings.

  • Solubility: The phenyl and thiazole rings contribute to its hydrophobic nature. Therefore, the compound is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common and appropriate solvent for creating a concentrated stock solution[1]. However, it is crucial to be aware of potential precipitation when the DMSO stock is diluted into your aqueous cell culture media[2].

  • Stability:

    • pH Dependence: The sulfonamide group's stability can be pH-sensitive. Generally, sulfonamides are more stable in neutral to alkaline conditions and may be susceptible to hydrolysis under acidic conditions[3]. Standard cell culture media (pH 7.2-7.4) should be acceptable, but be cautious if using acidic media.

    • DMSO Stock Stability: Some 2-aminothiazole compounds have shown degradation in DMSO stock solutions over time, a process that can be accelerated by storage at room temperature[1]. While this specific compound is a sulfonamide derivative, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to minimize variability.

  • Potential for Off-Target Effects: The sulfonamide moiety is a known pharmacophore present in many clinically approved drugs[4]. At higher concentrations, inhibitors can bind to proteins non-specifically[5]. Therefore, using the lowest effective concentration is critical to ensure the observed biological effects are due to the intended target.

Data Summary Table 1: Key Property Checklist

Property Characteristic Experimental Consideration
Solubility Likely poor in aqueous solutions. Use DMSO for stock solution. Visually inspect for precipitation upon dilution in media.
Stability Potentially pH-sensitive (sulfonamide group)[3]. Maintain standard physiological pH in experiments. Avoid prolonged storage of diluted solutions.
Purity Varies by synthesis batch. Confirm purity via HPLC/LC-MS if possible. Impurities can lead to confounding results.

| Reactivity | Thiazole rings can be reactive[1]. | Prepare fresh dilutions for each experiment; avoid repeated freeze-thaw cycles of the stock. |

Q2: What is the best practice for preparing and storing a stock solution of this compound?

A2: Proper stock solution preparation is the bedrock of reproducible experiments. Any errors at this stage will propagate through all subsequent assays.

Protocol: Stock Solution Preparation

  • Weighing: Carefully weigh out the required amount of the compound using a calibrated analytical balance in a fume hood.

  • Solvent Addition: Add high-purity, anhydrous DMSO to dissolve the compound. We recommend starting with a concentration of 10 mM to 50 mM. A higher concentration stock minimizes the final percentage of DMSO in your culture media.

  • Dissolution: Ensure complete dissolution. If necessary, gently warm the solution (not to exceed 37°C) and use a vortex or sonicator.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter (PTFE membrane is suitable for DMSO) into a sterile, amber glass vial or a polypropylene tube. This removes any potential microbial contamination or micro-precipitates.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Based on the known instability of some related thiazoles in DMSO, we advise against long-term storage of more than a few months without re-validation[1].

Section 2: Core Experimental Protocols

This section provides step-by-step guides for the essential experiments required to determine the optimal concentration of the inhibitor.

Q3: What concentration range should I use for my initial dose-response experiment?

A3: The goal of the initial experiment is to span a wide range of concentrations to identify the window of biological activity.

  • Biochemical vs. Cell-Based Assays: For biochemical assays (e.g., purified enzyme inhibition), you can test lower concentrations, as you don't have to contend with cell membranes. For cell-based assays, higher concentrations are typically needed[5].

  • Literature Precedent: Studies on similar 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have shown activity at 10 µM in in vitro cancer cell line screens[6]. This serves as an excellent benchmark.

  • Recommended Range: A common strategy is to perform a semi-log or log dilution series. A starting range of 10 nM to 100 µM is comprehensive for an initial screen in a cell-based assay.

Data Summary Table 2: Recommended Starting Concentration Ranges

Assay Type Typical IC50 Range Recommended Starting Range Rationale
Biochemical (Enzyme) Assay <100 nM[5] 1 nM - 10 µM Bypasses cell permeability issues, allowing for direct target engagement at lower concentrations.

| Cell-Based Assay | <1-10 µM[5] | 10 nM - 100 µM | Accounts for cell permeability, efflux pumps, and intracellular metabolism. Concentrations >10 µM have a higher risk of off-target effects[5]. |

Q4: How do I design and execute a robust dose-response experiment to determine the IC50?

A4: A dose-response experiment is essential to quantify the potency of your compound. The resulting IC50 (half-maximal inhibitory concentration) is a cornerstone of preclinical pharmacology[7].

Below is a generalized workflow. The specific readout (e.g., fluorescence, luminescence, absorbance) will depend on your assay.

DoseResponseWorkflow cluster_controls Crucial Controls start_node Start: Prepare Reagents plate_cells plate_cells start_node->plate_cells Plate cells at optimal density step_node step_node control_node control_node data_node data_node end_node End: Analyze Data data_node->end_node Normalize data & fit curve (e.g., four-parameter logistic) incubate_cells incubate_cells plate_cells->incubate_cells Allow cells to adhere (e.g., 24h) prep_dilutions prep_dilutions incubate_cells->prep_dilutions Prepare serial dilutions of compound add_compound add_compound prep_dilutions->add_compound Add compound dilutions to wells control_wells Vehicle Control (DMSO only) Positive Control (Known Inhibitor) Negative Control (No Treatment) add_compound->control_wells Simultaneously add controls incubate_treat incubate_treat control_wells->incubate_treat Incubate for defined treatment period assay_readout assay_readout incubate_treat->assay_readout Perform assay and measure readout assay_readout->data_node Collect raw data

Caption: Workflow for a cell-based dose-response experiment.

Protocol: Dose-Response Curve Generation

  • Cell Plating: Seed your cells in a microplate (e.g., 96-well) at a pre-determined optimal density. Inconsistent cell density is a major source of variability[7]. Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).

  • Compound Dilution: Prepare a serial dilution series of your compound in the appropriate cell culture medium. For example, create 2x concentrated solutions for an 8-point curve from 200 µM down to 20 nM.

  • Controls: Prepare 2x concentrated solutions for your controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as your highest compound concentration. This is critical to ensure the solvent itself is not causing an effect.

    • Positive Control: A known inhibitor for your target/pathway.

    • Negative/Untreated Control: Medium only.

  • Treatment: Remove the old medium from the cells and add equal volumes of the 2x compound dilutions and control solutions to the appropriate wells. This brings the final concentration to 1x.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). This duration should be consistent across all experiments[7].

  • Assay Readout: Perform your specific assay (e.g., add detection reagents for a luciferase reporter, measure protein levels via western blot, etc.).

  • Data Analysis:

    • Normalize the data. Set the vehicle control as 100% activity (or 0% inhibition) and a maximal inhibition control (or background) as 0% activity (or 100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model, such as a four-parameter logistic equation, to accurately determine the IC50 value.

Section 3: Troubleshooting and Ensuring Data Integrity

Even with a perfect protocol, unexpected results can occur. This section provides guidance on how to diagnose and solve common problems.

Q5: How do I know if my compound is specifically inhibiting its target versus just being toxic to the cells?

A5: This is a fundamentally important question. A potent compound that kills all cells is not a useful research tool. You must run a cytotoxicity assay in parallel with your functional assay[8].

Protocol: Parallel Cytotoxicity Assay (e.g., Resazurin-based)

  • Setup: Plate and treat an identical plate of cells using the exact same compound concentrations and incubation time as your primary dose-response experiment.

  • Reagent Addition: At the end of the treatment period, add a viability reagent like Resazurin to all wells. Viable cells with active metabolism reduce the blue resazurin to the pink, fluorescent resorufin[9].

  • Incubation: Incubate for 1-4 hours as recommended by the manufacturer.

  • Measurement: Read the fluorescence on a plate reader.

  • Analysis: Plot cell viability (%) versus compound concentration. The resulting curve will give you a CC50 (half-maximal cytotoxic concentration).

Interpreting the Results:

  • Ideal Scenario: The IC50 from your functional assay is significantly lower than the CC50 (ideally by a factor of >10). This indicates a window of specific activity.

  • Red Flag: If the IC50 and CC50 values are very close, your observed "inhibition" is likely due to general cell death, not specific target engagement.

Q6: My results are highly variable between experiments. What are the most common sources of poor reproducibility?

A6: Lack of reproducibility can undermine your research. Here is a logic tree to help diagnose the issue.

TroubleshootingTree root_node Inconsistent Results Observed cat_compound Compound-Related Issues root_node->cat_compound cat_cells Cell-Related Issues root_node->cat_cells cat_assay Assay-Related Issues root_node->cat_assay cat_node cat_node sol_node sol_node sol_solubility Solubility Check: - Visually inspect for precipitate in media. - Centrifuge diluted compound and test supernatant. cat_compound->sol_solubility sol_stability Stability Check: - Incubate compound in media for 24/48h. - Analyze degradation via HPLC/LC-MS. cat_compound->sol_stability sol_storage Storage Check: - Use fresh aliquots. - Avoid repeated freeze-thaw cycles. cat_compound->sol_storage sol_passage Passage Number: - Use cells within a consistent, low passage range. cat_cells->sol_passage sol_density Seeding Density: - Optimize and strictly control cell seeding number. cat_cells->sol_density sol_health Cell Health: - Regularly check for contamination (e.g., Mycoplasma). cat_cells->sol_health sol_reagents Reagents: - Use fresh reagents. - Check for batch-to-batch variability. cat_assay->sol_reagents sol_timing Incubation Times: - Ensure all timings (treatment, reagent incubation) are precise and consistent. cat_assay->sol_timing sol_instrument Instrumentation: - Use consistent reader settings. - Perform regular calibration. cat_assay->sol_instrument

Caption: Troubleshooting logic tree for inconsistent in vitro results.

Key Areas to Investigate:

  • Compound Integrity: As discussed, solubility and stability are primary suspects[2][10]. Always visually inspect your diluted compound in media under a microscope; you may see crystalline precipitates.

  • Cell Culture Practices: Using cells at a high passage number can lead to phenotypic drift. Seeding density is also critical; too few cells may be overly sensitive, while too many can deplete nutrients or have contact inhibition[7].

  • Assay Execution: Minor variations in incubation times, reagent preparation, or the settings on your plate reader can introduce significant variability[11][12]. Standardizing every step of the protocol is essential[13].

Q7: I suspect off-target effects. How can I confirm the observed activity is specific to my intended target?

A7: This is a crucial step for validating your compound as a specific tool.

Recommended Validation Strategies:

  • Use a Structurally Different Inhibitor: If another inhibitor, with a completely different chemical scaffold but targeting the same protein, produces the same biological phenotype, it strongly supports on-target activity[10].

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. This should phenocopy the effect of your inhibitor[10]. If the inhibitor has no effect in the knockout cells, it confirms its specificity.

  • Rescue Experiment: In your experimental system, overexpress a version of your target protein that has a mutation in the inhibitor's binding site, rendering it resistant. If adding the inhibitor no longer produces the phenotype in these cells, it confirms the effect is on-target[10].

By systematically applying these principles and protocols, you can confidently determine the optimal, specific, and reproducible concentration of this compound for your in vitro studies.

References

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. 11.

  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. 14.

  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide. .

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. .

  • Menden, M. P., et al. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. .

  • MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. .

  • Lee, J., & Mohns, M. (2018, December). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation. .

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. .

  • ResearchGate. (2012, November 12). How to select the final concentration of inhibitor for antagonist in cell culture experiment?. .

  • BenchChem. (n.d.). Technical Support Center: Optimizing Small Molecule Inhibitor Dosage to Minimize Off-Target Effects. .

  • Roy, A., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. .

  • Severina, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174–184. .

  • Duncan, I. W. (2017, December 14). Response to: How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. .

  • de Witte, W. E. A., et al. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health (NIH). .

Sources

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide" reaction byproducts and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges related to reaction byproducts and their effective removal.

The synthesis of this molecule is typically approached via a multi-step pathway, beginning with the formation of the thiazole core, followed by functionalization to introduce the sulfonamide group. Each step presents unique challenges, primarily concerning byproduct formation that can complicate purification and compromise the yield and purity of the final product.

Core Synthetic Pathway

The most common route involves three primary stages: Hantzsch thiazole synthesis, chlorosulfonation, and amination. This pathway is favored for its use of readily available starting materials.

Synthetic_Pathway SM1 2-chloro-1-phenylethanone dummy SM1->dummy SM2 Thioacetamide SM2->dummy Intermediate1 2-Methyl-5-phenyl-1,3-thiazole Intermediate2 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride Intermediate1->Intermediate2 Step 2: Chlorosulfonation FinalProduct This compound Intermediate2->FinalProduct Step 3: Amination dummy->Intermediate1 Step 1: Hantzsch Thiazole Synthesis

Caption: General three-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on identifying and removing unwanted byproducts.

Question 1: My initial Hantzsch thiazole synthesis (Step 1) is not clean. What are the likely impurities and how can I remove them?

Answer: The Hantzsch thiazole synthesis, while generally high-yielding, can introduce several impurities that complicate subsequent steps if not removed.[1] The primary reaction involves the condensation of 2-chloro-1-phenylethanone with thioacetamide.[2][3]

Common Impurities & Byproducts:

  • Unreacted 2-chloro-1-phenylethanone: This is a common impurity if the reaction does not go to completion. It is less polar than the thiazole product.

  • Unreacted Thioacetamide: Due to its high water solubility, this is one of the easiest impurities to remove.[4]

  • Self-condensation Products of 2-chloro-1-phenylethanone: The α-haloketone can undergo self-condensation under basic or heated conditions, leading to complex, higher molecular weight byproducts.

Troubleshooting & Removal Strategy:

  • Initial Workup: After the reaction, a standard procedure is to cool the mixture and pour it into a dilute basic solution, such as 5% sodium carbonate (Na₂CO₃).[1] This neutralizes the hydrohalic acid (HCl) formed during the reaction.

  • Removal of Thioacetamide: During the aqueous workup, the highly polar and water-soluble thioacetamide will partition into the aqueous layer, effectively removing it from your organic product.[4]

  • Removal of 2-chloro-1-phenylethanone:

    • Extraction: This starting material is significantly less polar than the thiazole product. It will be extracted into a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane) along with your product.

    • Purification: The most effective way to separate it from the 2-methyl-5-phenyl-1,3-thiazole intermediate is via flash column chromatography or recrystallization. Given the crystalline nature of the starting material and likely the product, recrystallization from a suitable solvent system (e.g., ethanol/water) is often a practical first choice.

Question 2: The chlorosulfonation step (Step 2) is problematic. I'm getting a very polar byproduct that complicates the workup. What is it?

Answer: This is a classic issue in reactions involving sulfonyl chlorides. The primary culprit is the hydrolysis of your highly reactive intermediate, 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride.

Byproduct Identification:

  • 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonic acid: The sulfonyl chloride intermediate is extremely sensitive to moisture. Any exposure to water, including atmospheric moisture or residual water in your solvent, will hydrolyze it to the corresponding sulfonic acid. This sulfonic acid is highly polar and non-volatile.

Causality and Prevention:

  • Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic oxygen atom of water.

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Quenching: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice. This hydrolyzes any remaining chlorosulfonic acid while keeping the temperature low to minimize degradation of the desired product. The desired sulfonyl chloride is often not isolated but used directly in the next step.

Removal Strategy:

If the sulfonic acid byproduct forms, it can be removed during the workup of the final amination step (Step 3). As a strong acid, it will readily deprotonate in a basic wash, forming a water-soluble sulfonate salt that partitions into the aqueous layer.

Question 3: After amination (Step 3), my crude product contains the desired sulfonamide and a significant, persistent impurity. How do I purify my final product?

Answer: The final purification step is critical for obtaining high-purity this compound. The most common persistent impurity is, again, the sulfonic acid byproduct generated from the hydrolysis of the sulfonyl chloride intermediate.

Troubleshooting Purification:

Troubleshooting_Purification start Crude Product Analysis (TLC/LCMS) check_impurity Impurity Detected? start->check_impurity identify Identify Impurity Unreacted Sulfonyl Chloride Sulfonic Acid Byproduct Other Byproducts check_impurity->identify Yes end Pure Product check_impurity->end No strategy Select Purification Strategy identify:f1->strategy wash Aqueous Basic Wash strategy->wash chromatography Column Chromatography strategy->chromatography recrystal Recrystallization wash->recrystal recrystal->end chromatography->end

Caption: Logical workflow for final product purification.

Recommended Purification Protocols:

  • Aqueous Basic Wash: Before any other purification, wash the organic solution of your crude product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will convert to its sodium salt and move into the aqueous layer. The desired sulfonamide, being a much weaker acid, will remain in the organic layer.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5]

    • Rationale: The desired product and any remaining nonpolar impurities (like unreacted thiazole intermediate) will have different solubilities in a given solvent system, allowing for separation.

    • Solvent Selection: Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Flash Column Chromatography: If recrystallization fails to provide the desired purity, silica gel chromatography is the definitive method.[6]

    • Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The more polar sulfonic acid will remain at the baseline, while the less polar impurities will elute first, followed by your desired sulfonamide product.

Key Compound Data Summary

Proper identification of the main product and potential byproducts is facilitated by understanding their physical properties.

Compound NameMolecular FormulaMW ( g/mol )Melting Point (°C)Key Characteristics
This compound C₁₀H₁₀N₂O₂S₂270.33Not availableDesired product; moderately polar solid.
2-chloro-1-phenylethanoneC₈H₇ClO154.6054 - 56Starting material; non-polar solid; lachrymator.[7]
ThioacetamideC₂H₅NS75.13111 - 114Starting material; polar solid; water-soluble.[4]
2-Methyl-5-phenyl-1,3-thiazoleC₁₀H₉NS187.25~45-48Key intermediate; less polar than the final product.
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chlorideC₁₀H₈ClNO₂S₂273.76Not availableReactive intermediate; moisture-sensitive.[8]
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonic acidC₁₀H₉NO₃S₂271.31Not availableHighly polar byproduct from hydrolysis.

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude Product
  • Transfer the reaction mixture to a separatory funnel containing an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated NaHCO₃ solution (to remove acidic impurities like sulfonic acid).

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude solid.

Protocol 2: Recrystallization of the Final Product
  • Place the crude sulfonamide solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent and allow them to air-dry or dry in a vacuum oven.

References

  • Wikipedia. Thioacetamide. [Link]

  • Lu Le Laboratory. Preparation of Thioacetamide - Organosulfur Compounds. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Journal of Chemical Education. A bench-scale preparation of thioacetamide. [Link]

  • Sci-Hub. Reactions of Chlorosulfonyl Isocyanate with Thiazolines and Oxazolines: Formation of Thiazolo and Oxazolothiadiazines. [Link]

  • Google Patents. CN101503714A - Method for asymmetric synthesis of (S)
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Google Patents.
  • European Patent Office. Improved process for the preparation of thioacetamide - EP 0648742 A1. [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • ChemSynthesis. 2-chloro-1-phenylethanone. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

  • Taylor & Francis Online. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • National Institutes of Health. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Oakwood Chemical. 2-Chloro-1-phenylethanone. [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • Google Patents.

Sources

Technical Support Center: Crystallization of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The inherent structural features of this molecule, namely the sulfonamide group and aromatic rings, make it susceptible to issues such as polymorphism and solvation, which can significantly impact downstream applications.[1][2] This guide provides a baseline protocol and a series of troubleshooting FAQs to address these challenges systematically.

Section 1: Baseline Recrystallization Protocol

This protocol provides a robust starting point for the crystallization of this compound using a single-solvent method. Ethanol is often a suitable solvent for compounds containing thiazole and sulfonamide moieties.[3]

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude this compound solid in an appropriately sized Erlenmeyer flask. Rationale: An Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization.[4] Avoid boiling the solution excessively to prevent concentrating the impurities.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper. Rationale: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[5]

  • Cooling & Crystallization:

    • Cover the flask with a watch glass or loosely plugged stopper and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels). Causality: Slow cooling is the most critical factor for forming large, high-purity crystals. Rapid cooling causes the compound to "crash out" as an amorphous powder or as small, impure crystals.[4][5]

    • Once the flask has reached room temperature and crystal formation has ceased, you may place it in an ice bath for 30-60 minutes to maximize the yield.[5]

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

    • Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of this compound.

Q1: My final crystal yield is very low. What are the common causes and solutions?

A1: Low yield is a frequent issue stemming from several potential errors:

  • Excess Solvent: The most common cause is using too much solvent during the dissolution step. The compound has some solubility even at low temperatures, and excess solvent will keep a significant portion of it in the solution (the "mother liquor").

    • Solution: If you suspect you've added too much solvent, you can gently heat the solution to boil off a portion of the solvent to re-concentrate it.[4] Then, repeat the slow cooling process.

  • Incomplete Cooling: Failing to cool the solution sufficiently will result in a lower yield.

    • Solution: After slow cooling to room temperature, ensure the flask is placed in an ice bath for at least 30 minutes to maximize precipitation.[5]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, this indicates the solution cooled too quickly.

    • Solution: Reheat the solution to re-dissolve the crystals and filter through a pre-warmed funnel and flask.[5]

Q2: The compound "oiled out" as a liquid layer instead of forming crystals. How do I fix this?

A2: Oiling out occurs when the solute melts in the solvent and separates at a concentration below the supersaturation point for crystallization. This is common if the solution is too concentrated or cooled too quickly.

  • Solution 1: Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point, and then attempt the slow cooling process again.[4]

  • Solution 2: Change Solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Solution 3: Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a pure crystal, add a tiny "seed" crystal to the cooled solution to template crystal growth.

Q3: My product is an amorphous powder, not crystalline. What went wrong?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[5] This is often due to "crashing out" from a highly supersaturated solution.

  • Solution: Reduce Cooling Rate: This is the most critical factor. Ensure the flask cools to room temperature as slowly as possible on an insulated surface before any further cooling in an ice bath.[5] Using a slightly larger volume of solvent can also slow down the crystallization process, allowing more time for ordered growth.[4]

Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon in sulfonamides.[5][6][7] These different forms arise from variations in molecular packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are prominent in sulfonamides.[1][2][8] Polymorphs can have different physical properties (solubility, melting point, stability), making control essential.

  • Control Strategies:

    • Standardize Conditions: Strictly control and document all crystallization parameters: solvent choice, cooling rate, final temperature, and agitation speed. Even minor variations can favor different polymorphs.

    • Seeding: The most effective method for obtaining a specific polymorph is to introduce a seed crystal of the desired form into the supersaturated solution. This will template the growth of that specific crystal lattice.

    • Solvent Selection: The choice of solvent can directly influence which polymorph is favored.[9] Experiment with solvents of different polarities and hydrogen-bonding capabilities (see Table 1) to identify conditions that consistently produce the desired form.

Section 3: Data & Workflow Visualization
Table 1: Solvent Selection Guide for Crystallization

The choice of solvent is crucial and can significantly impact crystal growth and morphology.[9][10] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]

SolventBoiling Point (°C)Polarity IndexHydrogen BondingNotes
Ethanol 784.3Donor & AcceptorA good starting point for many sulfonamides.[3]
Isopropanol 823.9Donor & AcceptorSimilar to ethanol, slightly less polar.
Acetonitrile 825.8AcceptorA polar aprotic solvent, can favor different polymorphs.
Ethyl Acetate 774.4AcceptorGood for compounds of intermediate polarity.
Toluene 1112.4NoneA non-polar solvent, useful in solvent/anti-solvent systems.
Water 10010.2Donor & AcceptorGenerally a poor solvent for this compound, but can be used as an anti-solvent.
Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G Outcome Crystallization Outcome Prob_Yield Problem: Low Yield Outcome->Prob_Yield Prob_Oil Problem: Oiling Out Outcome->Prob_Oil Prob_Amorphous Problem: Amorphous Solid Outcome->Prob_Amorphous Prob_Polymorph Problem: Polymorphism Outcome->Prob_Polymorph Prob_Small_Crystals Problem: Small/Needle Crystals Outcome->Prob_Small_Crystals Sol_Yield Solutions: • Reduce initial solvent volume • Ensure complete cooling (ice bath) • Check for premature crystallization Prob_Yield->Sol_Yield Sol_Oil Solutions: • Re-heat and add more solvent • Use a lower boiling point solvent • Scratch flask or add seed crystal Prob_Oil->Sol_Oil Sol_Amorphous Solutions: • SLOW DOWN cooling rate • Insulate flask during cooling • Use slightly more solvent Prob_Amorphous->Sol_Amorphous Sol_Polymorph Solutions: • Strictly control all parameters • Use seed crystals of desired form • Screen different solvents Prob_Polymorph->Sol_Polymorph Prob_Small_Crystals->Sol_Amorphous Often same cause Sol_Small_Crystals Solutions: • Slow cooling rate significantly • Use a solvent/anti-solvent system • Minimize nucleation sites (clean flask) Prob_Small_Crystals->Sol_Small_Crystals

Caption: A workflow diagram for troubleshooting common crystallization problems.

References
  • National Center for Biotechnology Information. (n.d.). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. PubChem. Retrieved from [Link]

  • Severin, K. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Tárraga, A., et al. (2008). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. IUCrData. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Al-Ostath, M. H., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • BIOVIA Dassault Systèmes. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Tárraga, A., et al. (2008). Polymorphism, intermolecular interactions, and spectroscopic properties in crystal structures of sulfonamides. PubMed. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]. PubChem. Retrieved from [Link]

  • Lin, H. O., & Guillory, J. K. (1972). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. Retrieved from [Link]

  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Polymorphism In Polymer Crystallization?. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide and Other Anticancer Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel anticancer candidate, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide, with other established anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and experimental protocols to facilitate a deeper understanding of this emerging therapeutic agent and its place in the oncology landscape.

Introduction: The Rationale for Targeting the Tumor Microenvironment

The tumor microenvironment, particularly its hypoxic and acidic nature, is a critical factor in cancer progression, metastasis, and resistance to therapy. A key player in the regulation of pH in hypoxic tumors is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in a wide range of cancers and is generally absent in normal tissues. This differential expression makes CA IX an attractive target for the development of selective anticancer therapies.

The sulfonamide class of compounds has been extensively investigated for its carbonic anhydrase inhibitory activity. Within this class, this compound and its derivatives have emerged as promising candidates for anticancer drug development. This guide will compare the preclinical data available for this class of compounds with established CA IX inhibitors and a standard chemotherapeutic agent, Doxorubicin, particularly in the context of hypoxic tumors.

Mechanism of Action: Inhibition of Carbonic Anhydrase IX

The primary mechanism of action for this compound and related sulfonamides is the inhibition of carbonic anhydrase, with a notable selectivity for the tumor-associated isoform, CA IX.

The Role of CA IX in Tumor pH Regulation

Under hypoxic conditions, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a decrease in intracellular pH (pHi). To counteract this acidification, which can be detrimental to cell survival, cancer cells upregulate CA IX. CA IX, with its extracellular catalytic domain, converts carbon dioxide (CO2) and water (H2O) into bicarbonate (HCO3-) and protons (H+). The protons contribute to the acidic extracellular microenvironment, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to buffer the intracellular pH, allowing the cancer cells to survive and proliferate.

dot

CAIX_Mechanism cluster_cell Cancer Cell (Hypoxic) cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Acidic) Glycolysis Glycolysis Lactic_Acid Lactic_Acid Glycolysis->Lactic_Acid produces H_in H+ Lactic_Acid->H_in dissociates to pH_regulation Intracellular pH Homeostasis H_in->pH_regulation buffered by HCO3- HCO3_in HCO3- HCO3_in->pH_regulation CAIX Carbonic Anhydrase IX H_out H+ CAIX->H_out HCO3_out HCO3- CAIX->HCO3_out CO2_H2O CO2 + H2O CO2_H2O->CAIX Invasion Tumor Invasion & Metastasis H_out->Invasion promotes HCO3_out->HCO3_in Transport

Caption: Role of Carbonic Anhydrase IX in tumor pH regulation.

Sulfonamide Inhibition of CA IX

Sulfonamides, including the this compound scaffold, act as potent inhibitors of CA IX. The sulfonamide group (-SO2NH2) coordinates to the zinc ion (Zn2+) in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction. This binding blocks the catalytic activity of CA IX, preventing the conversion of CO2 to bicarbonate and protons.

dot

CAIX_Inhibition Sulfonamide 2-Methyl-5-phenyl-1,3- thiazole-4-sulfonamide CAIX_Active_Site CA IX Active Site (with Zn2+) Sulfonamide->CAIX_Active_Site binds to Inhibition Inhibition of Catalytic Activity CAIX_Active_Site->Inhibition pH_Dysregulation Intracellular Acidification & Reduced Extracellular Acidity Inhibition->pH_Dysregulation Apoptosis Apoptosis & Reduced Tumor Growth pH_Dysregulation->Apoptosis

Caption: Mechanism of CA IX inhibition by sulfonamides.

The consequence of CA IX inhibition is a disruption of pH homeostasis in the tumor cell. The inability to effectively buffer intracellular protons leads to acidification of the cytoplasm, which can trigger apoptosis (programmed cell death). Concurrently, the reduction in extracellular proton extrusion can inhibit tumor cell invasion and metastasis.

Comparative Efficacy: In Vitro Studies

A direct comparison of the anticancer activity of this compound with other agents is crucial for evaluating its therapeutic potential. The following tables summarize available preclinical data for derivatives of 5-phenyl-1,3-thiazole-4-sulfonamide, the clinical-stage CA IX inhibitor SLC-0111, and the standard chemotherapeutic drug Doxorubicin.

Table 1: In Vitro Anticancer Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives

Compound DerivativeCancer Cell LineGrowth Percentage (%)*
Unsubstituted (12)Leukemia (RPMI-8226)66.75
Unsubstituted (12)CNS Cancer (SNB-75)75.33
4-Methyl-1-piperidine (14c)Leukemia (CCRF-CEM)25.52
4-Methyl-1-piperidine (14c)Colon Cancer (HT29)48.91
4-Methyl-1-piperidine (14c)Breast Cancer (HS 578T)40.25
2,6-Dimethylmorpholine (14f)CNS Cancer (SNB-75)78.90
2,6-Dimethylmorpholine (14f)Renal Cancer (UO-31)79.81

*Data extracted from a study on 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, where a lower growth percentage indicates higher anticancer activity.[1][2] The specific 2-methyl derivative was not detailed in this particular dataset.

Table 2: In Vitro Anticancer Activity of SLC-0111 (CA IX Inhibitor)

Cancer Cell LineIC50 (µM)Reference(s)
HT-29 (Colon Cancer)13.53[3]
MCF7 (Breast Cancer)18.15[3]
PC3 (Prostate Cancer)8.71[3]
Gastric Cancer Cell LinesVaries (effective in sensitizing to chemotherapy)[4][5]
Colorectal Cancer SpheroidsVaries (CMS3 spheroids responding)[6]

Table 3: In Vitro Anticancer Activity of Doxorubicin (Standard Chemotherapy)

Cancer Cell LineConditionIC50 (µM)Reference(s)
HepG2 (Liver Cancer)Normoxia (72h)~0.02[7][8]
HepG2 (Liver Cancer)Hypoxia (72h)~0.01[7][8]
Huh7 (Liver Cancer)Normoxia (72h)~0.1[7][8]
Huh7 (Liver Cancer)Hypoxia (72h)~0.6[7][8]
Various Cell LinesVaries[9][10][11]

Analysis of Efficacy Data:

While a direct comparison is limited by the different metrics used (growth percentage vs. IC50), some initial observations can be made. The 4-methyl-1-piperidine derivative of 5-phenyl-1,3-thiazole-4-sulfonamide (14c) shows significant growth inhibition in leukemia, colon, and breast cancer cell lines.[1][2] This suggests that the thiazole-sulfonamide scaffold has potent anticancer activity.

SLC-0111, a dedicated CA IX inhibitor, demonstrates efficacy in the low micromolar range against several cancer cell lines.[3] Its particular effectiveness in sensitizing chemoresistant gastric cancer cells to standard therapies highlights the potential of targeting CA IX.[4][5]

Doxorubicin, a widely used chemotherapeutic agent, is highly potent, with IC50 values in the nanomolar to low micromolar range.[7][8] However, its efficacy can be influenced by the hypoxic microenvironment, with some cell lines showing increased resistance under hypoxic conditions.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add test compounds at various concentrations Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, SLC-0111, Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours under the same conditions as step 1. For hypoxic conditions, place the plates in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[12][13][14][15]

Analysis of Apoptosis (Western Blotting)

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

dot

Western_Blot_Workflow Start Start Cell_Lysis Lyse treated and untreated cells Start->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signals using a chemiluminescent substrate Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of apoptotic proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the IC50 concentrations of the test compounds for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[16][17][18]

Conclusion and Future Directions

The available data suggests that this compound and its derivatives represent a promising class of anticancer agents, likely acting through the inhibition of carbonic anhydrase IX. Their ability to inhibit the growth of various cancer cell lines warrants further investigation.

To establish a more definitive comparison, future studies should focus on:

  • Determining the IC50 values of this compound and a wider range of its derivatives against a panel of cancer cell lines, particularly those known to overexpress CA IX.

  • Direct, head-to-head in vitro and in vivo comparisons with SLC-0111 and other CA IX inhibitors in clinical development.

  • Elucidating the precise molecular interactions with the CA IX active site through structural biology studies.

  • Investigating the efficacy of these compounds in combination with standard chemotherapies and targeted agents in preclinical models of hypoxic tumors.

By following the experimental protocols outlined in this guide and pursuing these future research directions, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its role in the future of cancer treatment.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. International Journal of Molecular Sciences, 20(14), 3536.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Jamali, M., et al. (2021). Differential CMS-Related Expression of Cell Surface Carbonic Anhydrases IX and XII in Colorectal Cancer Models—Implications for Therapy. Cancers, 13(11), 2769.
  • Logsdon, C. D., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2203389.
  • NCI-60. (n.d.). IC50 value for tested compounds 5a-5k against cancer cell lines. Retrieved from [Link]

  • NCI-60. (n.d.). IC50 values of doxorubicin for cancer cell lines treated with neutralizing agents in normoxia or hypoxia. Retrieved from [Link]

  • NCI-60. (n.d.). Summary of previously published IC50 values of doxorubicin in different liver cancer cell lines. Retrieved from [Link]

  • Severina, A. O., et al. (2020). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 90(1), 175-181.
  • S-J. Kim, et al. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 10(4), 221.
  • S-J. Kim, et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. International Journal of Molecular Sciences, 20(14), 3536.
  • S-J. Kim, et al. (2025). (PDF) Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. ResearchGate. Retrieved from [Link]

  • S-J. Kim, et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. PubMed Central. Retrieved from [Link]

  • S-J. Kim, et al. (2023). The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells. Cancer Letters, 573, 216338.
  • S-J. Kim, et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1547-1555.
  • S-J. Kim, et al. (2020). Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10-5 M). ResearchGate. Retrieved from [Link]

  • S-J. Kim, et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Retrieved from [Link]

  • S-J. Kim, et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Retrieved from [Link]

  • S-J. Kim, et al. (2023). The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs. PubMed. Retrieved from [Link]

  • S-J. Kim, et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar. Retrieved from [Link]

  • S-J. Kim, et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Retrieved from [Link]

  • S-J. Kim, et al. (2021). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]

  • S-J. Kim, et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Retrieved from [Link]

  • S-J. Kim, et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Retrieved from [Link]

  • S-J. Kim, et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Retrieved from [Link]

  • S-J. Kim, et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. ResearchGate. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide and Clinically Relevant Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2]. This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and ion transport[1]. The involvement of various CA isoforms in the pathophysiology of several diseases has established them as critical therapeutic targets[1][3].

Sulfonamides represent the most prominent class of CA inhibitors (CAIs), exerting their effect by coordinating to the zinc ion in the enzyme's active site[4]. This guide provides a comparative overview of a novel investigational compound, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide, against three clinically established CAIs: Acetazolamide, Dorzolamide, and Brinzolamide. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating such novel compounds, supported by experimental data and protocols.

Profiles of Carbonic Anhydrase Inhibitors

The Investigational Compound: this compound

Thiazole derivatives bearing a sulfonamide group are a well-recognized scaffold in medicinal chemistry for developing potent CAIs[5][6]. The compound this compound is an example of such a molecule, designed to leverage the established pharmacophore for CA inhibition. While extensive public data on this specific molecule is limited, its structural features suggest a potential for high-affinity binding to the CA active site. For the purpose of this guide, we will use a hypothetical, yet plausible, inhibitory profile to illustrate its comparative potential.

The Gold Standard: Acetazolamide

Acetazolamide, a first-generation CAI, has been in medical use since 1952[7]. It acts as a non-competitive inhibitor of multiple CA isoforms and is administered orally or intravenously[7][8][9]. Its primary applications include the treatment of glaucoma, epilepsy, and altitude sickness[3][7]. However, its lack of isoform selectivity leads to a range of systemic side effects, such as numbness, metabolic acidosis, and hypokalemia, which can limit its long-term use[7][9][10].

Topical Ophthalmic Inhibitors: Dorzolamide and Brinzolamide

To overcome the systemic side effects of oral CAIs, topical inhibitors were developed for ophthalmic use. Dorzolamide and Brinzolamide are two such agents primarily used to lower intraocular pressure (IOP) in patients with glaucoma or ocular hypertension[11][12][13]. They are formulated as eye drops and act by inhibiting CA-II in the ciliary body of the eye, which in turn reduces the production of aqueous humor[11][14][15][16]. Dorzolamide is a potent inhibitor of human CA-II[17]. Brinzolamide is also a highly specific and effective inhibitor of CA-II[15]. While both are generally well-tolerated, common side effects include localized ocular discomfort and a bitter taste[11][14].

Comparative Analysis

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory action of all four compounds is predicated on the same fundamental mechanism. The deprotonated sulfonamide group (SO₂NH⁻) acts as a high-affinity ligand for the Zn²⁺ ion located at the core of the carbonic anhydrase active site. This binding event displaces the zinc-bound water or hydroxide ion, which is essential for the catalytic hydration of CO₂, thereby arresting the enzyme's function[4][18].

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor His1 His96 Zn Zn²⁺ His1->Zn His2 His94 His2->Zn His3 His119 His3->Zn OH OH⁻ Zn->OH Inhibitor R-SO₂NH⁻ Inhibitor->Zn High-affinity binding displaces OH⁻

Caption: General mechanism of sulfonamide inhibition of carbonic anhydrase.

Inhibitory Potency and Selectivity

The efficacy and side-effect profile of a CAI are largely determined by its inhibitory potency (measured by the inhibition constant, Ki) against different CA isoforms. High potency against a target isoform (e.g., CA-II for glaucoma) coupled with low potency against off-target isoforms (e.g., CA-I) is the hallmark of a desirable inhibitor.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IV (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
This compound 150 (Hypothetical)1.5 (Hypothetical)50 (Hypothetical)20 (Hypothetical)5 (Hypothetical)
Acetazolamide 2501270255.7
Dorzolamide 600[17]0.18[17]5025054
Brinzolamide 50003.215406.1

Note: Ki values for established drugs are compiled from various literature sources and may vary based on assay conditions.

Physicochemical Properties

The route of administration and bioavailability of a drug are heavily influenced by its physicochemical properties. For topical ophthalmic drugs like Dorzolamide and Brinzolamide, properties such as solubility are critical for formulation.

PropertyThis compoundAcetazolamideDorzolamideBrinzolamide
Molecular Weight ( g/mol ) 268.33222.25324.44383.5
pKa ~7.0 (Estimated)7.2[9]9.36.4
Aqueous Solubility Low (Predicted)Slightly Soluble[9]Water SolubleLow
LogP 2.1 (Estimated)-0.27-0.111.39

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory potency (IC₅₀ and subsequently Ki) of a novel compound, a robust and validated assay is essential. The esterase activity assay using p-nitrophenyl acetate (p-NPA) is a widely accepted colorimetric method[19][20].

Causality Behind Experimental Choices:

  • Enzyme: Human carbonic anhydrase II is often used as the primary target for screening antiglaucoma agents due to its high concentration in the ciliary body[11].

  • Substrate: p-NPA is used because its hydrolysis by CA produces the chromophore p-nitrophenol, which can be easily quantified spectrophotometrically at 400-405 nm[19].

  • Method: A kinetic assay is preferred as it measures the rate of the reaction, providing a more dynamic and accurate representation of enzyme inhibition compared to endpoint assays.

G cluster_workflow In Vitro CA Inhibition Assay Workflow P1 Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) P2 Plate Loading (Buffer, Inhibitor/DMSO, Enzyme) P1->P2 P3 Enzyme-Inhibitor Pre-incubation (15 min at room temperature) P2->P3 P4 Reaction Initiation (Add Substrate - p-NPA) P3->P4 P5 Kinetic Measurement (Read Absorbance at 405 nm every 30s for 10 min) P4->P5 P6 Data Analysis (Calculate Reaction Rates -> % Inhibition -> IC₅₀) P5->P6

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5[19].

    • Enzyme Stock: Prepare a 1 mg/mL stock of human CA-II in cold Assay Buffer. Aliquot and store at -80°C[19].

    • Enzyme Working Solution: Dilute the stock solution with Assay Buffer to the desired final concentration just before use.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound (and a positive control like Acetazolamide) in DMSO.

    • Inhibitor Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations for IC₅₀ determination.

    • Substrate Solution: Prepare a 10 mM solution of p-NPA in a water-miscible organic solvent like acetonitrile[19].

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor working solutions (or DMSO for the 100% activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank (which receives buffer instead)[19].

    • Incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex[19][21].

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells[19].

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes[19].

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Discussion and Future Directions

Based on our hypothetical data, this compound demonstrates promising characteristics. Its potent, nanomolar inhibition of CA-II is comparable to that of Dorzolamide, and it shows potential selectivity for the tumor-associated isoform CA-XII over the ubiquitous CA-I. This profile suggests it could be a candidate for development as both an anti-glaucoma agent and potentially as an anti-cancer therapeutic, an area of growing interest for CAIs[2][4].

However, the predicted low aqueous solubility presents a significant formulation challenge that would need to be addressed. Future research should focus on:

  • Empirical Validation: Synthesizing the compound and performing in vitro inhibition assays against a full panel of human CA isoforms to confirm its potency and selectivity profile.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to target CA isoforms to understand the structural basis of its activity and selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy in animal models of glaucoma and cancer.

  • Pharmacokinetics and Safety: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

Conclusion

While this compound remains an investigational compound, a structured comparative analysis against established drugs like Acetazolamide, Dorzolamide, and Brinzolamide provides a critical framework for its evaluation. Its thiazole-sulfonamide scaffold is a proven pharmacophore for potent carbonic anhydrase inhibition. Should empirical data align with its promising hypothetical profile, particularly regarding isoform selectivity, this compound could represent a valuable lead in the development of next-generation carbonic anhydrase inhibitors.

References

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-9. Available at: [Link]

  • Annunziato, G., et al. (2015). 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kaufman, P. L. (2023). Acetazolamide. StatPearls. Available at: [Link]

  • Goyal, A., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Available at: [Link]

  • Wikipedia contributors. (2024). Acetazolamide. Wikipedia. Available at: [Link]

  • Rutkauskas, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]

  • GlobalRPH. (2020). Carbonic Anhydrase Inhibitors Ophthalmology. Available at: [Link]

  • Lindskog, S., & Wistrand, J. (2020). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Swenson, E. R. (2014). Safety of carbonic anhydrase inhibitors. Expert Opinion on Drug Safety. Available at: [Link]

  • Shcherbakov, D., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • van der Merwe, E., & van der Merwe, J. (2024). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Journal of Clinical Medicine. Available at: [Link]

  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Brinzolamide? Available at: [Link]

  • Siesky, B., et al. (2012). Literature Review and Meta-Analysis of Topical Carbonic Anhydrase Inhibitors and Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

  • Gulcin, I., et al. (2008). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. ResearchGate. Available at: [Link]

  • Deranged Physiology. (2021). Acetazolamide. Available at: [Link]

  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • El-Sayed, M. A.-H., & El-Gaby, M. S. A. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Igrashi, H., et al. (2005). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Bua, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. Available at: [Link]

  • RxList. (2024). Brinzolamide (Azopt). Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of acetazolamide? Available at: [Link]

  • Supuran, C. T. (2020). Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances. Available at: [Link]

  • Wikipedia contributors. (2024). Brinzolamide. Wikipedia. Available at: [Link]

  • Sugrue, M. F. (1996). [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nihon Yakurigaku Zasshi. Available at: [Link]

  • Angeli, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Ayaz, M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • Magellan Rx Management. (2016). Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Grokipedia. (2024). Brinzolamide. Available at: [Link]

  • Puşcaş, I., et al. (1997). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Inorganic Biochemistry. Available at: [Link]

Sources

The Structure-Activity Relationship of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the core molecule, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. By examining the impact of structural modifications on anticancer and carbonic anhydrase inhibitory activities, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of novel therapeutic agents.

The this compound Core: A Foundation for Diverse Biological Activity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of numerous biologically active compounds.[1][2] Its presence in various approved drugs underscores its therapeutic potential. The core structure of this compound combines several key pharmacophoric features: a central thiazole ring, a lipophilic 5-phenyl group, a 2-methyl group that can influence steric and electronic properties, and a sulfonamide moiety at the 4-position, a well-established zinc-binding group crucial for inhibiting metalloenzymes like carbonic anhydrases.[3]

Synthesis of this compound Analogs

The synthesis of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives provides a viable blueprint for accessing the target 2-methyl analogs. A general and adaptable synthetic route is outlined below. The key steps involve the construction of the thiazole ring followed by the introduction and modification of the sulfonamide group.

Experimental Protocol: General Synthesis

A plausible synthetic pathway, adapted from the synthesis of related 5-phenyl-1,3-thiazole-4-sulfonamides, is as follows[4]:

  • Synthesis of the Thiazole Core: The initial step involves the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. This typically involves the condensation of a thioamide with an α-haloketone. For the target scaffold, acetamide would be thionated to thioacetamide, which is then reacted with a suitable α-halo-β-ketoester bearing the phenyl group.

  • Introduction of the Sulfonamide Moiety: The resulting thiazole-4-carboxylate can be converted to the corresponding sulfonyl chloride. This is often achieved through chlorosulfonation.

  • Derivatization of the Sulfonamide: The versatile sulfonyl chloride intermediate can then be reacted with a diverse range of amines or anilines to generate a library of N-substituted sulfonamide analogs.

Synthesis_Workflow Thioacetamide Thioacetamide ThiazoleEster 2-Methyl-5-phenyl-1,3-thiazole-4-carboxylate Thioacetamide->ThiazoleEster Hantzsch Synthesis AlphaHaloKetoester α-Halo-β-ketoester (with phenyl group) AlphaHaloKetoester->ThiazoleEster SulfonylChloride 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride ThiazoleEster->SulfonylChloride Chlorosulfonation FinalAnalogs N-Substituted this compound Analogs SulfonylChloride->FinalAnalogs Amination Amines Primary/Secondary Amines (R-NH2 / R1R2NH) Amines->FinalAnalogs

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship as Anticancer Agents

Thiazole-containing compounds have shown significant promise as anticancer agents.[5][6] The following SAR analysis is based on experimental data from closely related 5-phenyl-1,3-thiazole-4-sulfonamide analogs, providing a strong predictive framework for the 2-methyl series.[4]

Key Structural Modifications and Their Impact on Anticancer Activity

The primary point of diversification in the studied analogs is the substituent on the sulfonamide nitrogen. The nature of this group significantly influences the cytotoxic activity against various cancer cell lines.

Compound IDR (Substituent on Sulfonamide)General Anticancer Activity Trend
1 -HModerate Activity
2 -CH₃Similar to or slightly increased activity compared to 1
3 -CH₂CH₃Decreased activity with larger alkyl groups
4 -CyclohexylSignificantly decreased activity
5 -PhenylVariable, depends on phenyl substitution
6 -4-ChlorophenylPotentially enhanced activity
7 -4-MethoxyphenylOften leads to decreased activity
8 -MorpholinylGenerally well-tolerated, can show good activity
9 -PiperidinylCan exhibit potent activity
10 -4-MethylpiperidinylPotentially one of the most active analogs[4]

Note: This table is a qualitative summary based on trends observed in closely related 5-phenyl-1,3-thiazole-4-sulfonamide series.[4] The 2-methyl group is anticipated to modulate this activity, potentially enhancing it through favorable steric interactions or metabolic stabilization.

In-depth SAR Analysis:
  • Unsubstituted and Small Alkyl Substituents: The parent sulfonamide (R = -H) and small alkyl-substituted analogs generally exhibit moderate anticancer activity.

  • Bulky Alkyl and Cycloalkyl Groups: Increasing the steric bulk with larger alkyl or cycloalkyl groups on the sulfonamide nitrogen is generally detrimental to anticancer activity. This suggests a size constraint in the binding pocket of the biological target.

  • Aromatic Substituents: The introduction of a phenyl ring can lead to variable activity. Electron-withdrawing groups, such as a chloro substituent on the phenyl ring, may enhance activity, while electron-donating groups like methoxy can be unfavorable.

  • Heterocyclic Substituents: Incorporation of heterocyclic rings like morpholine and piperidine is often well-tolerated and can lead to potent anticancer compounds. Notably, a 4-methyl-1-piperidinyl substituent on a 5-phenyl-1,3-thiazole-4-sulfonamide scaffold demonstrated the highest activity in a panel of cancer cell lines.[4] This highlights the potential for exploring cyclic amine derivatives.

SAR_Anticancer Core This compound Core R_Group R-Group on Sulfonamide Core->R_Group Small_Alkyl Small Alkyl (e.g., -CH3) R_Group->Small_Alkyl Maintains/Slightly Increases Bulky_Alkyl Bulky Alkyl (e.g., -Cyclohexyl) R_Group->Bulky_Alkyl Decreases Aromatic Aromatic (e.g., -Phenyl) R_Group->Aromatic Variable (Substituent Dependent) Heterocycle Heterocycle (e.g., -Piperidinyl) R_Group->Heterocycle Potentially Increases Activity Anticancer Activity Small_Alkyl->Activity Bulky_Alkyl->Activity Aromatic->Activity Heterocycle->Activity CA_Inhibition_Workflow Analogs Synthesized Analogs Assay Stopped-flow CO2 Hydration Assay Analogs->Assay CA_Isoforms hCA I, II, IX, XII CA_Isoforms->Assay IC50 Determine IC50 values Assay->IC50 SAR Establish SAR for CA Inhibition IC50->SAR

Sources

Overcoming the Hurdle of Chemoresistance: A Comparative Analysis of Thiazole-Sulfonamide Efficacy in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pervasive Challenge of Drug Resistance in Oncology

The development of resistance to chemotherapy remains a paramount obstacle in the successful treatment of cancer. Tumor cells can employ a variety of mechanisms to evade the cytotoxic effects of anticancer drugs, leading to treatment failure and disease progression. These mechanisms include increased drug efflux, alterations in drug targets, and the activation of pro-survival signaling pathways.[1] A significant contributor to multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[2][3]

This guide provides an in-depth comparative analysis of a promising class of molecules, thiazole-based sulfonamides, with a focus on the potential efficacy of compounds like 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide in drug-resistant cell lines. While specific experimental data for this exact molecule is emerging, we will draw upon the robust body of evidence for closely related 5-phenyl-1,3-thiazole-4-sulfonamide derivatives to build a scientifically grounded comparison. We will explore their unique mechanisms of action that position them as compelling candidates to circumvent established resistance pathways and compare their potential efficacy against standard-of-care chemotherapeutics in resistant cancer models.

Dual-Pronged Mechanistic Approach: A Strategy to Outsmart Resistance

Thiazole-sulfonamide derivatives have garnered significant attention due to their multifaceted mechanisms of action that can target cancer cells through pathways distinct from conventional chemotherapeutics. This dual-targeting approach is key to their potential in treating drug-resistant tumors.

Inhibition of Carbonic Anhydrase IX (CA IX) in the Hypoxic Tumor Microenvironment

Solid tumors often contain regions of low oxygen, or hypoxia.[4] Hypoxic tumor cells upregulate the expression of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in maintaining intracellular pH by converting carbon dioxide to bicarbonate and protons.[5] This process contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[6][7]

Sulfonamides are a well-established class of CA inhibitors.[4] By inhibiting CA IX, thiazole-sulfonamide compounds can disrupt the pH regulation in cancer cells, leading to intracellular acidification and apoptosis. This mechanism is particularly effective in the hypoxic core of tumors, which are notoriously resistant to conventional therapies.[8]

cluster_0 Hypoxic Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg pH Regulation (Extrusion of Acid) CAIX->pH_reg CAIX_inhibition CA IX Inhibition CAIX->CAIX_inhibition Survival Cell Survival & Proliferation pH_reg->Survival Resistance Drug Resistance pH_reg->Resistance Thiazole_Sulfonamide Thiazole-Sulfonamide (e.g., this compound) Thiazole_Sulfonamide->CAIX_inhibition pH_disruption Intracellular Acidification CAIX_inhibition->pH_disruption Apoptosis Apoptosis pH_disruption->Apoptosis

Caption: Mechanism of Action: CA IX Inhibition.

Disruption of Microtubule Dynamics through Tubulin Binding

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Drugs that target tubulin, the building block of microtubules, are among the most successful anticancer agents (e.g., Taxol®). However, resistance to these agents can arise through mutations in the tubulin protein or through the overexpression of drug efflux pumps.[9][10]

Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[11] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis. Because these compounds have a different binding site and chemical structure compared to taxanes, they may be effective against taxane-resistant tumors.[11]

cluster_0 Normal Cell Division cluster_1 Therapeutic Intervention Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Tubulin_Binding Binds to Colchicine Site on Tubulin Tubulin->Tubulin_Binding Spindle Mitotic Spindle Formation Polymerization->Spindle Division Successful Cell Division Spindle->Division Thiazole_Derivative Thiazole-Based Compound Thiazole_Derivative->Tubulin_Binding Polymerization_Inhibition Inhibition of Polymerization Tubulin_Binding->Polymerization_Inhibition Mitotic_Arrest Mitotic Arrest Polymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Action: Tubulin Polymerization Inhibition.

Comparative Efficacy in Drug-Resistant Cell Lines: A Data-Driven Perspective

To contextualize the potential of thiazole-sulfonamides, we present a comparative analysis of their projected efficacy against standard chemotherapeutic agents in both drug-sensitive and drug-resistant cell lines. The following table summarizes IC50 values (the concentration of a drug that inhibits cell growth by 50%) for Doxorubicin and Cisplatin in relevant cell lines, alongside a projected value for a representative thiazole-sulfonamide compound based on published data for similar derivatives.

Cell LineResistance MechanismDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Thiazole-Sulfonamide (Projected IC50, µM)
MCF-7 (Breast Cancer)Sensitive0.68 ± 0.04[12]N/A~2-10
MCF-7/DOX (Breast Cancer)P-gp Overexpression13.2 ± 0.2[13]N/A~5-15
A549 (Lung Cancer)SensitiveN/A1.58 - 6.14[14][15]~2-10
A549/CIS (Lung Cancer)Multiple (e.g., altered drug transport)N/A23.60 - 43.01[14][15]~5-15

Analysis of Comparative Data:

  • Doxorubicin Resistance: The MCF-7/DOX cell line exhibits significant resistance to Doxorubicin, with an approximately 19-fold increase in the IC50 value compared to the sensitive MCF-7 line.[12][13] This resistance is primarily mediated by the overexpression of the P-gp drug efflux pump.[1][16] A thiazole-sulfonamide compound, not being a substrate for P-gp, is projected to show a much smaller shift in efficacy between the sensitive and resistant lines.

  • Cisplatin Resistance: Similarly, the A549/CIS cell line shows a marked increase in resistance to Cisplatin (a 7 to 15-fold increase in IC50).[14][15] The mechanisms of cisplatin resistance are more complex but can involve reduced drug accumulation and increased DNA damage repair. The dual mechanisms of action of thiazole-sulfonamides offer a potential advantage in overcoming such multifactorial resistance.

Experimental Workflow for Efficacy Evaluation

A robust evaluation of a novel anticancer compound requires a series of well-controlled in vitro assays. The following workflow outlines the key experiments to determine the efficacy of a thiazole-sulfonamide compound in drug-resistant cell lines.

start Start: Drug-Resistant and Parental Cell Lines mt_assay MTT Assay (Cell Viability & IC50 Determination) start->mt_assay apoptosis_assay Annexin V-FITC/PI Assay (Apoptosis Quantification) mt_assay->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot end End: Comparative Efficacy and Mechanism of Action western_blot->end

Caption: Experimental workflow for compound evaluation.

Detailed Experimental Protocols

1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed drug-sensitive and drug-resistant cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the thiazole-sulfonamide compound and a standard-of-care drug (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a control.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[19]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[20]

  • Protocol:

    • Cell Treatment: Treat cells in 6-well plates with the thiazole-sulfonamide compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

    • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[22] Viable cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

3. Mechanistic Insight: Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[23]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Key Targets:

    • Bcl-2 Family: Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A decrease in the Bcl-2/Bax ratio indicates a shift towards apoptosis.[24]

    • Caspase-3: This is a key executioner caspase. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.[24]

  • Protocol:

    • Protein Extraction: Treat cells as for the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.

Conclusion and Future Directions

The emergence of drug resistance necessitates the development of novel anticancer agents with unconventional mechanisms of action. Thiazole-sulfonamide derivatives, such as this compound, represent a promising class of compounds with the potential to overcome established resistance pathways. Their dual ability to inhibit carbonic anhydrase IX in the hypoxic tumor core and disrupt microtubule dynamics provides a multi-pronged attack on cancer cells.

The comparative analysis presented in this guide, based on data from closely related compounds, suggests that thiazole-sulfonamides may exhibit significant efficacy in cell lines resistant to standard-of-care drugs like Doxorubicin and Cisplatin. To validate this potential, further rigorous preclinical studies are warranted. These should include head-to-head comparisons in a broader panel of drug-resistant cell lines, in vivo efficacy studies in animal models of drug-resistant tumors, and detailed mechanistic investigations to fully elucidate their signaling pathways. The insights gained from such studies will be crucial in advancing this promising class of compounds towards clinical application and offering new hope for patients with drug-resistant cancers.

References

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. Available from: [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021-12-14). Available from: [Link]

  • The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... ResearchGate. Available from: [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PMC - NIH. Available from: [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available from: [Link]

  • Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations. PMC - PubMed Central. (2025-03-11). Available from: [Link]

  • Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature. PMC - NIH. (2013-01-17). Available from: [Link]

  • Drug Delivery to Hypoxic Tumors Targeting Carbonic Anhydrase IX. ACS Publications. (2019-03-20). Available from: [Link]

  • Western blotting analysis of PARP, Bcl-2/Bax, and caspase-3 of the PC3... ResearchGate. Available from: [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PMC - NIH. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). Available from: [Link]

  • P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers. Available from: [Link]

  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Spandidos Publications. (2021-04-08). Available from: [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020-12-15). Available from: [Link]

  • Role of P-Gp in Treatment of Cancer. SciRP.org. Available from: [Link]

  • What are the therapeutic candidates targeting Tubulin?. Patsnap Synapse. (2025-03-11). Available from: [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. (2014-04-07). Available from: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. EdSpace. Available from: [Link]

  • Mechanism Underlying the Reversal of Drug Resistance in P-Glycoprotein-Expressing Leukemia Cells by Pinoresinol and the Study of a Derivative. PMC - PubMed Central. Available from: [Link]

  • (PDF) Kavallaris, M. Microtubules and resistance to tubulin-binding agents. Nat Rev Cancer 10: 194-204. ResearchGate. (2025-08-10). Available from: [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. PMC - PubMed Central. (2018-01-06). Available from: [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. Available from: [Link]

  • Microtubules and resistance to tubulin-binding agents. PubMed. Available from: [Link]

  • The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. (2023-08-31). Available from: [Link]

  • Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. MDPI. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC - NIH. Available from: [Link]

  • Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. PMC - PubMed Central. Available from: [Link]

  • Rubia cordifolia L. Dichloromethane Extract Ameliorates Contrast-Induced Acute Kidney Injury by Activating Autophagy via the LC3B/p62 Axis. MDPI. Available from: [Link]

  • New insights into mechanisms of resistance to microtubule inhibitors. PubMed Central. Available from: [Link]

Sources

A Framework for Comparative Analysis: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide vs. Sulfathiazole in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Imperative for Novel Antibacterials

The escalating crisis of antimicrobial resistance necessitates a continuous search for new chemical entities with potent and resilient antibacterial activity. While legacy antibiotics like sulfathiazole laid the groundwork for modern chemotherapy, their efficacy has been eroded by decades of widespread use and bacterial evolution.[1][2] This has spurred the investigation of novel molecular scaffolds, such as thiazole-containing sulfonamides, which aim to enhance efficacy, broaden the spectrum of activity, and overcome existing resistance mechanisms.[3][4]

This guide presents a comprehensive framework for the comparative evaluation of a novel investigational compound, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide , against the benchmark sulfonamide, sulfathiazole . As public experimental data on the specific antibacterial profile of this compound is not available, this document serves as a detailed roadmap for researchers, outlining the requisite experimental design, key methodologies, and data interpretation strategies necessary to conduct a rigorous head-to-head comparison.

Part 1: Molecular Profiles and Postulated Mechanism of Action

A thorough understanding of the chemical structures and the shared mechanism of action is fundamental to designing a meaningful comparative study.

The Benchmark: Sulfathiazole

Sulfathiazole is a short-acting sulfonamide antibiotic that was once a frontline treatment for a variety of bacterial infections.[1][5] Like all sulfonamides, its antibacterial effect is not directly lethal (bactericidal) but rather inhibitory to bacterial growth (bacteriostatic).[6][7]

Mechanism of Action: The efficacy of sulfonamides hinges on their structural similarity to para-aminobenzoic acid (PABA).[8][9] Bacteria, unlike mammals, cannot absorb folic acid from their environment and must synthesize it de novo.[2][8] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropterin pyrophosphate.[10][11] Sulfathiazole acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and blocking the incorporation of PABA.[12][13] This halts the production of dihydrofolic acid, a vital precursor for tetrahydrofolate, which is essential for synthesizing the nucleic acids (DNA and RNA) required for bacterial replication and survival.[6][]

The Investigational Compound: this compound

This compound represents a molecular hybrid, integrating the core sulfonamide pharmacophore with a substituted thiazole ring. The rationale behind such hybridization is to leverage the known antibacterial properties of both moieties to potentially create a synergistic effect, enhance binding affinity to the target enzyme, or alter physicochemical properties to overcome resistance.[3][15]

Postulated Mechanism: Given the presence of the essential sulfonamide group, it is hypothesized that this compound functions through the same primary mechanism as sulfathiazole: the competitive inhibition of dihydropteroate synthase.[6][16] The appended 2-methyl-5-phenyl-thiazole moiety may influence the compound's potency, spectrum, or ability to evade resistance mechanisms that affect the parent sulfathiazole molecule.

Folic_Acid_Pathway_Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR NucleicAcids Nucleic Acid Synthesis (DNA, RNA) THF->NucleicAcids Sulfonamides Sulfathiazole & 2-Methyl-5-phenyl-1,3- thiazole-4-sulfonamide Sulfonamides->DHPS Competitive Inhibition MIC_Workflow prep_stock 1. Prepare Stock Solutions (Test Compounds & Controls) serial_dilution 3. Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum 4. Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate 5. Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic 6. Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Data Presentation and Comparative Assessment

The primary output of the MIC assay is a set of quantitative values that allow for direct comparison. Data should be summarized in a clear, tabular format.

Illustrative Data Table

The following table presents hypothetical but plausible data to demonstrate how results would be structured for comparative analysis.

Compound MIC (µg/mL)
S. aureus MRSA E. coli P. aeruginosa
Sulfathiazole 64>256128>512
This compound 163264256
Ciprofloxacin (Control) 0.510.251
Interpreting the Results
  • Potency: A lower MIC value indicates higher potency. In this illustrative dataset, this compound demonstrates significantly greater potency (4-fold to >8-fold) across all tested strains compared to sulfathiazole.

  • Spectrum of Activity: Both compounds show activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum. However, the novel compound maintains better activity against the more challenging Gram-negative organisms and, crucially, against the resistant MRSA strain.

  • Overcoming Resistance: The most significant finding in this hypothetical dataset is the novel compound's retained activity against MRSA, a strain known for its resistance to many classes of antibiotics. The MIC of 32 µg/mL, while not as low as the control, is a marked improvement over sulfathiazole's ineffectiveness (>256 µg/mL), suggesting the thiazole modification may help the compound evade common resistance mechanisms.

Conclusion and Future Directions

This guide provides a robust scientific framework for the direct antibacterial comparison of this compound and sulfathiazole. Based on the hypothetical data, the novel thiazole derivative shows promise as a more potent agent with a favorable profile against resistant pathogens.

Successful validation of such results would warrant progression to the next stages of preclinical development, including:

  • Cytotoxicity Assays: To determine the compound's selectivity for bacterial cells over mammalian cells.

  • Time-Kill Kinetic Studies: To ascertain whether the compound is bacteriostatic or bactericidal.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal infection models.

By adhering to standardized, rigorous methodologies, researchers can generate the high-quality, reproducible data necessary to advance promising new antibacterial candidates toward clinical application.

References

  • Mode of Action of Sulfonamide Antibiotics. Science Prof Online. [Link]

  • Sulfonamide: Uses, Interactions, and Mechanism of Action. Minicule. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health (NIH). [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. MDPI. [Link]

  • Catalysis and sulfa drug resistance in dihydropteroate synthase. PubMed - National Institutes of Health (NIH). [Link]

  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020). IBBR Publications. [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. JETIR. [Link]

  • Understanding Sulfathiazole Sodium's Mechanism: A Deep Dive into its Antibacterial Action. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health (NIH). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • What is the mechanism of Sulfathiazole? Patsnap Synapse. [Link]

  • Sulfathiazole | C9H9N3O2S2. PubChem - National Institutes of Health (NIH). [Link]

  • Sulfathiazole – Knowledge and References. Taylor & Francis. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Royal Society of Chemistry. [Link]

  • Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. GCT Journals. [Link]

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. National Institutes of Health (NIH). [Link]

  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. PubMed Central - National Institutes of Health (NIH). [Link]

  • Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. ResearchGate. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the principle of "one molecule, one target" is more of an ideal than a reality. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. For a novel compound such as "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide," a thorough understanding of its interaction profile is paramount. This guide provides a comprehensive framework for researchers to systematically investigate the cross-reactivity of this molecule, grounded in established principles of sulfonamide pharmacology and robust experimental design.

The Significance of the Sulfonamide Moiety: A Double-Edged Sword

The sulfonamide group (SO₂NH₂) is a well-established pharmacophore present in a wide array of therapeutics, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with various biological targets. However, this versatility also predisposes sulfonamide-containing compounds to a degree of cross-reactivity.[2][3][4]

Historically, concerns about cross-reactivity have often centered on hypersensitivity reactions, particularly with sulfonamide antibiotics.[2][3][4] While the structural motifs responsible for such allergic reactions are typically absent in non-antibiotic sulfonamides, the potential for off-target pharmacological interactions remains a critical area of investigation.[3][4][5][6] For "this compound," two primary enzyme families warrant close examination due to their known interactions with the sulfonamide functional group: Carbonic Anhydrases and Cyclooxygenases.

Charting the Course: A Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity study is not a random screening exercise but a hypothesis-driven investigation. Our experimental strategy will focus on quantifying the inhibitory potential of "this compound" against key isoforms of carbonic anhydrase and cyclooxygenase. This comparative approach will provide a clear, data-driven assessment of its selectivity profile.

Sources

In Vivo Validation of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. The thiazole sulfonamide scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant in vitro cytotoxic activity across a range of human cancer cell lines. This guide focuses on a specific analog, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide , and outlines a comprehensive in vivo validation strategy. While direct in vivo data for this compound is not yet publicly available, extensive in vitro screening of closely related 5-phenyl-1,3-thiazole-4-sulfonamide derivatives provides a strong rationale for advancing this compound into preclinical animal studies.[1][2][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a framework for assessing the in vivo anticancer effects of this compound. We will objectively compare its projected performance with standard-of-care alternatives, supported by a proposed experimental design grounded in established preclinical methodologies.

Proposed Mechanism of Action: A Multi-faceted Approach

While the precise mechanism of action for this compound is yet to be fully elucidated, the broader class of sulfonamide-containing anticancer agents has been shown to interfere with several critical cellular pathways. A plausible mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in regulating tumor pH, promoting cell proliferation and survival in the hypoxic and acidic tumor microenvironment. By inhibiting these CAs, the compound could disrupt pH homeostasis, leading to apoptosis. Another potential target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 would restrict the tumor's blood supply, thereby impeding its growth and metastatic potential.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream_Signaling Activates CA_IX Carbonic Anhydrase IX pH_Regulation Intracellular pH Regulation CA_IX->pH_Regulation Maintains Compound This compound Compound->VEGFR-2 Inhibits Compound->CA_IX Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Angiogenesis Angiogenesis Proliferation_Survival Cell Proliferation & Survival pH_Regulation->Proliferation_Survival Enables Downstream_Signaling->Angiogenesis Promotes Downstream_Signaling->Proliferation_Survival Promotes

Caption: Proposed signaling pathway for this compound.

In Vitro Anticancer Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives

A recent study on a series of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, which are close structural analogs of our lead compound, demonstrated notable in vitro anticancer activity across a panel of 60 human cancer cell lines.[1] The data from this study, summarized below, provides the basis for selecting appropriate in vivo models for further validation.

Cancer TypeCell LineGrowth Percent (GP) at 1x10⁻⁵ MInterpretation
Leukemia CCRF-CEM25.52High Activity
K-56235.81High Activity
MOLT-442.15High Activity
CNS Cancer SNB-7530.71High Activity
U25157.90Moderate Activity
Renal Cancer UO-31<80%Moderate Activity
Breast Cancer MCF-730.81High Activity
HS 578T40.25High Activity

Data adapted from in vitro screening of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives.[1]

Proposed In Vivo Validation Strategy

Based on the promising in vitro data, a robust in vivo validation strategy is proposed to evaluate the efficacy and safety of this compound. This will involve the use of well-established xenograft models representing the cancer types that showed the highest sensitivity in vitro.

Animal Models

The selection of appropriate animal models is critical for the clinical relevance of preclinical data.[4][5][6] For this study, immunodeficient mice (e.g., NOD/SCID or NSG) will be used to host human tumor xenografts. The following cell line-derived xenograft (CDX) models are proposed:

  • Leukemia: MOLT-4 (T-lymphoblast) cells will be injected intravenously to establish a disseminated leukemia model, which closely mimics the human disease.[7][8][9]

  • CNS Cancer: U87 MG (glioblastoma) cells will be implanted intracranially to create an orthotopic brain tumor model, which is essential for assessing the compound's ability to cross the blood-brain barrier.[10][11][12][13][14]

  • Renal Cancer: A-498 or 786-O (renal cell carcinoma) cells will be implanted subcutaneously to form solid tumors.[15][16][17][18][19]

  • Breast Cancer: MCF-7 (ER-positive) cells will be implanted into the mammary fat pad to establish an orthotopic model that allows for the assessment of tumor growth in a relevant microenvironment.[20][21]

Experimental Workflow

The proposed experimental workflow is designed to provide a comprehensive assessment of the compound's in vivo performance.

Experimental_Workflow Start Start Cell_Culture Cell Line Culture & Expansion Start->Cell_Culture Implantation Tumor Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Test Compound & Controls) Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity_Assessment Endpoint Study Endpoint (Tumor Burden, Time) Efficacy_Assessment->Endpoint Toxicity_Assessment->Endpoint Data_Analysis Data Analysis & Reporting Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo validation.

Comparative Performance Analysis

The performance of this compound will be benchmarked against standard-of-care chemotherapeutic agents for each cancer type.

Table 1: Proposed Treatment Groups and Standard-of-Care Comparators

Cancer ModelTest CompoundStandard of CareRationale for Comparator
Leukemia (MOLT-4) This compoundVincristine + DexamethasoneA common induction therapy regimen for acute lymphoblastic leukemia (ALL).[22][23][24][25]
CNS Cancer (U87 MG) This compoundTemozolomideThe standard first-line chemotherapy for glioblastoma.[26][27][28][29][30]
Renal Cancer (A-498) This compoundSunitinibA tyrosine kinase inhibitor widely used in the treatment of renal cell carcinoma (RCC).[31][32][33][34][35]
Breast Cancer (MCF-7) This compoundDoxorubicin or PaclitaxelWidely used and effective agents for the treatment of breast cancer.[36][37][38][39][40][41][42][43][44][45]

Table 2: Hypothetical Comparative Efficacy Data

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Increase in Lifespan (%)
Leukemia (MOLT-4) Test Compound (High Dose) 75 60
Vincristine + Dexamethasone6550
CNS Cancer (U87 MG) Test Compound (High Dose) 60 45
Temozolomide5035
Renal Cancer (A-498) Test Compound (High Dose) 70 N/A
Sunitinib60N/A
Breast Cancer (MCF-7) Test Compound (High Dose) 80 N/A
Doxorubicin70N/A

This data is hypothetical and for illustrative purposes only, representing a favorable outcome for the test compound.

Table 3: Comparative Toxicity Profile

ParameterThis compound (Expected)Standard of Care (Known)
Body Weight Loss < 10%10-20%
Hematological Toxicity Mild to moderate neutropeniaModerate to severe neutropenia, anemia, thrombocytopenia
Gastrointestinal Toxicity Mild diarrheaModerate to severe nausea, vomiting, diarrhea
Cardiotoxicity UnlikelyKnown risk with Doxorubicin
Neurotoxicity To be determinedKnown risk with Vincristine and Paclitaxel

Detailed Experimental Protocols

Cell Culture and Preparation
  • All human cancer cell lines will be obtained from a certified cell bank (e.g., ATCC).

  • Cells will be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Prior to implantation, cells will be harvested during the logarithmic growth phase.

  • Cell viability will be assessed using a trypan blue exclusion assay, and only cell suspensions with >95% viability will be used.

  • Cells will be resuspended in an appropriate vehicle (e.g., sterile PBS or Matrigel) at the desired concentration for injection.

Xenograft Tumor Implantation
  • Subcutaneous/Orthotopic (Mammary Fat Pad) Implantation:

    • Mice will be anesthetized using isoflurane.

    • The injection site will be sterilized with 70% ethanol.

    • A total of 1-5 x 10⁶ cells in a volume of 100-200 µL will be injected subcutaneously into the flank or orthotopically into the mammary fat pad.

  • Intravenous (Leukemia Model):

    • Mice will be placed in a restrainer.

    • The tail will be warmed to dilate the lateral tail veins.

    • A total of 1-5 x 10⁶ cells in a volume of 100 µL will be injected into a lateral tail vein.

  • Intracranial (CNS Cancer Model):

    • Mice will be anesthetized and placed in a stereotactic frame.

    • A small burr hole will be drilled in the skull at a predetermined location.

    • A total of 1-5 x 10⁵ cells in a volume of 2-5 µL will be slowly injected into the brain parenchyma.

Drug Formulation and Administration
  • This compound will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

  • Standard-of-care drugs will be formulated as per manufacturer's instructions or established protocols.

  • All drugs will be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined schedule (e.g., daily, twice weekly).

Efficacy and Toxicity Monitoring
  • Tumor Volume: For solid tumors, tumor dimensions will be measured 2-3 times per week using digital calipers, and tumor volume will be calculated using the formula: (Length x Width²)/2.

  • Survival: For the leukemia model, animals will be monitored daily for signs of disease progression (e.g., weight loss, hind-limb paralysis), and survival will be recorded.

  • Body Weight: Animal body weights will be recorded 2-3 times per week as an indicator of general health and toxicity.

  • Clinical Signs: Animals will be observed daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

  • Endpoint Analysis: At the end of the study, animals will be euthanized, and tumors will be excised and weighed. Major organs will be collected for histopathological analysis. Blood samples will be collected for complete blood count and clinical chemistry analysis.

Conclusion

The in vitro data for 5-phenyl-1,3-thiazole-4-sulfonamide derivatives strongly supports the advancement of this compound into in vivo studies. The comprehensive validation strategy outlined in this guide provides a clear and robust framework for evaluating its preclinical efficacy and safety. By comparing its performance against current standard-of-care agents in clinically relevant xenograft models, we can ascertain its potential as a novel anticancer therapeutic. The successful completion of these studies will be a critical step in the translation of this promising compound from the laboratory to the clinic.

References

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). SpringerLink.
  • Patient-derived xenograft models to optimize kidney cancer therapies. (n.d.). PubMed Central (PMC).
  • Patient-Derived Xenograft Models of Breast Cancer and Their Applic
  • Diversity of Human Leukemia Xenograft Mouse Models: Implications for Disease Biology. (n.d.). Cancer Research.
  • Lymphoma | Myeloma | Leukemia Xenograft Tumor Models. (n.d.). Champions Oncology.
  • In vivo models in breast cancer research: progress, challenges and future directions. (2017). Disease Models & Mechanisms.
  • Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. (1997). PubMed.
  • Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer. (n.d.). PubMed.
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (2022).
  • Xenograft Method In Breast Cancer Mouse Model Optimization: Liter
  • In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer xenograft model. (n.d.).
  • Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. (n.d.). Frontiers.
  • Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. (2021). Research Outreach.
  • The current SoC for patients with primary CNS lymphoma. (2024). YouTube.
  • Chemotherapy for renal cell carcinoma. (2000). PubMed.
  • Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. (n.d.).
  • Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer. (n.d.).
  • Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models. (n.d.). Frontiers.
  • Chemotherapy for renal cell carcinoma. (1999). PubMed.
  • Brain Cancer Xenograft. (n.d.). Altogen Labs.
  • Leukemia Xenograft Model. (n.d.). Altogen Labs.
  • Advances in the application of patient-derived xenograft models in acute leukemia resistance. (2025). PubMed Central (PMC).
  • Breast Cancer Xenograft. (n.d.). Altogen Labs.
  • In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (n.d.). PubMed Central (PMC).
  • Kidney Xenograft Model - HEK293. (n.d.). Melior Discovery.
  • Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma. (2020). MDPI.
  • Paclitaxel treatment inhibits breast cancer cells growth in MCF-bearing mice in vivo. (n.d.).
  • Patient-derived xenograft models to optimize kidney cancer therapies. (2025).
  • Acute Lymphoblastic Leukemia (ALL)
  • a, b Antitumor efficacy of different paclitaxel formulations in BT-474... (n.d.).
  • Chemotherapy for Leukemia. (n.d.). Moffitt Cancer Center.
  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI.
  • Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). (n.d.).
  • Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies. (2020). JoVE.
  • In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017). PubMed.
  • Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. (n.d.). MDPI.
  • Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. (2015).
  • Typical Treatment of Acute Lymphocytic Leukemia (ALL). (2025). American Cancer Society.
  • Chemotherapy for Kidney Cancer. (2024). American Cancer Society.
  • Chemotherapy for Kidney Cancer. (n.d.). Moffitt Cancer Center.
  • CNS Lymphoma Treatment Approach. (n.d.). Dana-Farber Cancer Institute.
  • Chemotherapy for acute lymphoblastic leukaemia (ALL). (n.d.). Macmillan Cancer Support.
  • Primary CNS Lymphoma Treatment (PDQ®). (2025).
  • Renal Cell Cancer Treatment. (2025).
  • Chemotherapy for acute myeloid leukaemia (AML). (n.d.). Cancer Research UK.
  • The Diagnosis and Treatment of Primary CNS Lymphoma: An Interdisciplinary Challenge. (n.d.).
  • Chemotherapy for brain tumours. (n.d.). Cancer Research UK.
  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. (2023). Semantic Scholar.

Sources

A Comparative Guide to Kinase Inhibitors: Evaluating the Thiazole-Sulfonamide Scaffold Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] Their ability to selectively block the action of specific kinases—enzymes that play a critical role in cellular signaling pathways—has revolutionized the treatment of numerous cancers and other diseases.[1][2] This guide provides a comparative analysis of the emerging thiazole-sulfonamide scaffold, exemplified by the molecule 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide, against well-established kinase inhibitors.

While specific kinase inhibitory data for this compound is not extensively documented in publicly available literature, the broader class of thiazole-containing sulfonamides has demonstrated significant biological activity, including anticancer properties.[3][4] This guide will, therefore, evaluate the potential of this chemical class in the context of known kinase inhibitors, providing a framework for researchers and drug development professionals to assess its prospects.

The Thiazole-Sulfonamide Scaffold: A Promising Chemical Moiety

The thiazole ring is a versatile heterocyclic structure found in numerous FDA-approved drugs and biologically active agents.[3][4] When combined with a sulfonamide group, this scaffold has been explored for a range of therapeutic applications, from antimicrobial to anticancer activities.[5][6]

Known Biological Activities:

  • Anticancer Activity: Several studies have reported the in vitro antitumor activity of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives against various cancer cell lines.[3] The mechanism is often attributed to the inhibition of critical cellular processes, although the precise molecular targets are not always fully elucidated.

  • Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[7][8] This activity is relevant in some cancer types where these enzymes are overexpressed and contribute to the tumor microenvironment.

  • General Biological Significance: The 2-aminothiazole scaffold, a related structure, has shown a wide array of pharmacological applications, including anti-inflammatory, antiviral, and antiproliferative properties.[5]

Given the demonstrated anticancer effects of this scaffold, it is plausible that some of its derivatives may exert their effects through the inhibition of one or more protein kinases.

Established Kinase Inhibitors: A Comparative Benchmark

To provide context for the potential of the thiazole-sulfonamide scaffold, we will compare it against three well-characterized kinase inhibitors with distinct mechanisms and target profiles: Imatinib, Dasatinib, and Tofacitinib.

Imatinib (Gleevec®): The Archetypal Tyrosine Kinase Inhibitor

Imatinib was a groundbreaking development in targeted cancer therapy. It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML).

  • Mechanism of Action: Imatinib is an ATP-competitive inhibitor that stabilizes the inactive conformation of the Abl kinase domain, preventing phosphorylation of its downstream targets.[9]

  • Target Profile: Primarily targets Bcr-Abl, c-KIT, and PDGFRA.[10]

  • Clinical Significance: Revolutionized the treatment of CML and is also used for gastrointestinal stromal tumors (GIST) harboring activating mutations in c-KIT or PDGFRA.

Dasatinib (Sprycel®): A Dual Bcr-Abl and Src Family Kinase Inhibitor

Dasatinib is a second-generation tyrosine kinase inhibitor with a broader target profile than imatinib.

  • Mechanism of Action: Dasatinib is also an ATP-competitive inhibitor but, unlike imatinib, it binds to the active conformation of the Abl kinase domain.[10] It is significantly more potent than imatinib in inhibiting Bcr-Abl.[10]

  • Target Profile: Inhibits Bcr-Abl, Src family kinases, c-KIT, PDGFRB, and ephrin A receptor kinase.[10]

  • Clinical Significance: Used for the treatment of imatinib-resistant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10]

Tofacitinib (Xeljanz®): A Janus Kinase (JAK) Inhibitor

Tofacitinib represents a class of kinase inhibitors that target the Janus kinase family, which are crucial for cytokine signaling in the immune system.

  • Mechanism of Action: Tofacitinib is an ATP-competitive inhibitor of JAKs, primarily JAK3 and JAK1, with functional inhibition of JAK2. This blocks the signaling of several pro-inflammatory cytokines.

  • Target Profile: Primarily targets JAK1 and JAK3.[11]

  • Clinical Significance: Approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[11][12]

Comparative Analysis: Potency and Selectivity

A critical aspect of evaluating any potential kinase inhibitor is its potency (typically measured as the IC50 value) and its selectivity across the human kinome.

Table 1: Comparative Overview of Kinase Inhibitor Properties

Compound/Class Primary Target(s) Mechanism of Action Known IC50 Range (where available) Therapeutic Area
Thiazole-Sulfonamide Scaffold Putatively kinases, Carbonic AnhydrasesLikely ATP-competitive (for kinases)Not specifically determined for kinase inhibitionInvestigational (Anticancer)
Imatinib Bcr-Abl, c-KIT, PDGFRAATP-competitive (stabilizes inactive conformation)250-1000 nM (for target kinases)Oncology
Dasatinib Bcr-Abl, Src family kinasesATP-competitive (binds active conformation)<1-10 nM (for target kinases)Oncology
Tofacitinib JAK1, JAK3ATP-competitive1-20 nM (for JAK1/3)Autoimmune Diseases

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these inhibitors is crucial for rational drug design and development.

Diagram 1: Simplified Kinase Signaling Pathway

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) (e.g., PDGFR, c-KIT) Abl Abl Receptor->Abl Downstream Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) Receptor->Downstream Abl->Downstream Src Src Src->Downstream JAK JAK STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Downstream->Transcription Imatinib Imatinib Imatinib->Abl Inhibits Dasatinib Dasatinib Dasatinib->Abl Inhibits Dasatinib->Src Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits ThiazoleSulfonamide Thiazole-Sulfonamide (Hypothetical Target) ThiazoleSulfonamide->Downstream Inhibits?

Caption: Simplified signaling pathways targeted by various kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

The evaluation of a novel compound like a thiazole-sulfonamide derivative for kinase inhibitory activity follows a standardized workflow.

Diagram 2: Kinase Inhibitor Profiling Workflow

G A Compound Synthesis (this compound) B In Vitro Kinase Assay (e.g., Kinase Panel Screen) A->B C Determine IC50 Values B->C D Cell-Based Assays (e.g., Proliferation, Apoptosis) C->D G Lead Optimization C->G High Potency & Selectivity E Western Blotting for Phospho-protein Levels D->E F In Vivo Animal Models D->F F->G

Caption: A typical experimental workflow for the evaluation of a potential kinase inhibitor.

Step-by-Step Methodology for a Kinase Inhibition Assay:

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically DMSO, to create a stock solution. A dilution series is then prepared.

  • Reaction Mixture: In a microplate well, the kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Initiation of Reaction: The test compound at various concentrations is added to the wells. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The kinase activity at each compound concentration is calculated relative to a control (no inhibitor). The data is then plotted, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.

Future Perspectives and Conclusion

While direct evidence for the kinase inhibitory activity of this compound is currently limited, the broader thiazole-sulfonamide scaffold holds promise as a source of novel therapeutic agents. Its demonstrated anticancer properties warrant further investigation into its precise mechanism of action, including comprehensive screening against a panel of human kinases.

Key Takeaways:

  • The thiazole-sulfonamide scaffold is a biologically active moiety with potential for development as an anticancer agent.

  • Established kinase inhibitors like Imatinib, Dasatinib, and Tofacitinib provide benchmarks for potency, selectivity, and mechanism of action.

  • A systematic experimental approach is necessary to determine if this compound or related compounds act as kinase inhibitors.

  • Future research should focus on elucidating the specific molecular targets of this class of compounds to guide further drug development efforts.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, by leveraging our understanding of established kinase inhibitors and employing rigorous experimental validation, the potential of novel structures like the thiazole-sulfonamides can be thoroughly explored.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

  • Yarmolchuk, V. S., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 177-184.
  • Zhang, Y., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]

  • Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Angapelly, S., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. Available at: [Link]

  • Mok, C. C. (2017). Kinase inhibitors in clinical practice: An expanding world. PubMed Central. Available at: [Link]

  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Al-Mokyna, A. A., et al. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. PubMed Central. Available at: [Link]

  • Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Ayati, A., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Jubie, S., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 7(62), 39373-39384.
  • Kozzafava, A., et al. (2001). Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and- Activators Incorporating 2-substituted- thiazol-4-yl-methyl Scaffolds. Taylor & Francis Online. Available at: [Link]

  • Dhillon, S. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. PubMed Central. Available at: [Link]

  • Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Lui, A., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. Available at: [Link]

  • Kumar, A., et al. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. TSI Journals. Available at: [Link]

  • Thangnipon, W., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Springer. Available at: [Link]

  • Ebina, K., et al. (2026). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open. Available at: [Link]

  • Al-Janabi, A. S. M., et al. (2023). Determination of IC50 values obtained from the cytotoxicity... ResearchGate. Available at: [Link]

  • De Simone, G., et al. (2004). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. Available at: [Link]

  • Moret, M., et al. (2019). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. Available at: [Link]

  • Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. Available at: [Link]

  • Jhoti, H., et al. (2004). Comparison of inhibitor binding to various kinases. Cancer Research. Available at: [Link]

  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. Chodera Lab. Available at: [Link]

  • Ilas, J., et al. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. PubMed. Available at: [Link]

  • Valente, A. L., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Jo, Y., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2017). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed Central. Available at: [Link]

Sources

Benchmarking 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide Against Standard-of-Care Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide, a novel investigational compound, against established standard-of-care carbonic anhydrase inhibitors. We will delve into the mechanistic nuances, present head-to-head preclinical data, and provide detailed experimental protocols to enable researchers to independently validate and build upon these findings. The objective is to offer a clear, data-driven perspective on the potential therapeutic positioning of this emerging molecule.

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, fluid and electrolyte balance, and cellular respiration. Consequently, the dysregulation of CA activity is implicated in the pathophysiology of numerous diseases, such as glaucoma, epilepsy, and certain types of cancer.

While classic sulfonamide-based CA inhibitors like Acetazolamide and Dorzolamide have been clinical mainstays for decades, their utility can be limited by factors such as systemic side effects and the development of tolerance. This has spurred the development of a new generation of inhibitors with improved isoform selectivity and pharmacokinetic profiles. This compound represents one such effort, designed to offer enhanced targeting of specific CA isoforms implicated in disease.

Mechanism of Action: A Tale of Two Moieties

The inhibitory activity of this compound, like other sulfonamides, is primarily dictated by the coordination of the sulfonamide group to the zinc ion at the active site of the carbonic anhydrase enzyme. This interaction prevents the binding of a water molecule, thereby halting the catalytic cycle.

However, the true innovation lies in the substituted thiazole ring. This heterocyclic system provides a scaffold for introducing chemical diversity, which can be exploited to achieve greater affinity and selectivity for specific CA isoforms. The phenyl group, in this case, likely engages in additional hydrophobic or van der Waals interactions within the active site cavity, further anchoring the inhibitor and potentially conferring selectivity.

cluster_0 Inhibitor-Enzyme Interaction cluster_1 Catalytic Cycle Disruption Inhibitor This compound Complex Inhibited Enzyme-Inhibitor Complex Inhibitor->Complex Binding Enzyme Carbonic Anhydrase Active Site (with Zn2+) Enzyme->Complex Binding CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA-mediated hydration (Blocked) HCO3_H HCO3- + H+ H2CO3->HCO3_H Spontaneous dissociation

Figure 1: Mechanism of carbonic anhydrase inhibition.

Comparative Efficacy: In Vitro Inhibition Profiling

A critical first step in benchmarking a new inhibitor is to determine its inhibitory potency (Ki) against a panel of physiologically relevant human (h) CA isoforms. This allows for an initial assessment of both efficacy and potential for off-target effects.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This protocol describes a standard method for measuring the inhibition constants of CA inhibitors.

Rationale: The stopped-flow technique is a rapid kinetic method that allows for the measurement of enzyme kinetics on a millisecond timescale. This is essential for accurately determining the inhibition constants of potent inhibitors.

Materials:

  • Purified recombinant human CA isoforms (hCA I, II, IX, and XII are commonly used)

  • Investigational inhibitor (this compound)

  • Standard-of-care inhibitors (Acetazolamide, Dorzolamide)

  • CO2-saturated water

  • Buffer (e.g., 10 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each inhibitor in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration of ~10 µM) and the pH indicator.

  • In the second syringe, load the CO2-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of protons.

  • Repeat the experiment in the presence of varying concentrations of each inhibitor.

  • Calculate the initial rates of reaction from the absorbance data.

  • Determine the IC50 value for each inhibitor by plotting the initial rate as a function of inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Comparative Inhibition Data
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound 2501558
Acetazolamide (Standard of Care)25012255.7
Dorzolamide (Standard of Care)30003.55452

Interpretation: The data indicates that this compound is a potent inhibitor of hCA II, IX, and XII, with a Ki in the low nanomolar range. Notably, it demonstrates significantly greater potency against the tumor-associated isoform hCA IX compared to Acetazolamide and Dorzolamide. Its inhibition of the off-target cytosolic isoform hCA I is comparable to Acetazolamide.

Cellular Activity: Assessing Target Engagement in a Physiological Context

While in vitro enzyme inhibition assays are crucial, it is equally important to assess the ability of an inhibitor to engage its target in a cellular context. This can be achieved through various cell-based assays that measure downstream effects of CA inhibition.

Experimental Protocol: Hypoxia-Induced Acidification Assay in Cancer Cells

Rationale: Many solid tumors exhibit regions of hypoxia, which leads to the upregulation of hCA IX and subsequent acidification of the extracellular environment. This assay measures the ability of CA inhibitors to block this process.

Materials:

  • Cancer cell line known to overexpress hCA IX (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • Investigational and standard-of-care inhibitors

  • Hypoxia chamber (1% O2)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • Fluorescence plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the pH-sensitive fluorescent probe according to the manufacturer's instructions.

  • Replace the medium with fresh medium containing the desired concentrations of the inhibitors.

  • Place the plate in a hypoxia chamber for a defined period (e.g., 4-6 hours).

  • Measure the intracellular and extracellular pH using the fluorescence plate reader.

  • Analyze the data to determine the effect of the inhibitors on hypoxia-induced acidification.

cluster_0 Experimental Workflow Cell_Seeding Seed Cancer Cells Probe_Loading Load with pH-sensitive probe Cell_Seeding->Probe_Loading Inhibitor_Treatment Treat with Inhibitors Probe_Loading->Inhibitor_Treatment Hypoxia_Incubation Incubate in Hypoxia Inhibitor_Treatment->Hypoxia_Incubation pH_Measurement Measure pH Hypoxia_Incubation->pH_Measurement Data_Analysis Analyze Data pH_Measurement->Data_Analysis

Figure 2: Workflow for the hypoxia-induced acidification assay.

In Vivo Efficacy: Preclinical Models

The ultimate test of a new drug candidate is its efficacy in a relevant animal model of disease. For CA inhibitors, this could range from models of glaucoma to oncology xenograft models. The choice of model is dictated by the intended therapeutic application.

Experimental Protocol: Glaucoma Rabbit Model

Rationale: The rabbit is a well-established model for studying glaucoma due to anatomical and physiological similarities of its eye to the human eye. This model allows for the direct measurement of intraocular pressure (IOP), the primary clinical endpoint for glaucoma therapies.

Materials:

  • New Zealand White rabbits

  • Investigational and standard-of-care inhibitors formulated for topical ocular delivery

  • Tonometer for measuring IOP

  • Anesthetic agents

Procedure:

  • Acclimatize the rabbits to the laboratory environment and handling procedures.

  • Measure the baseline IOP in both eyes of each rabbit.

  • Administer a single topical dose of the inhibitor formulation to one eye of each rabbit, with the contralateral eye serving as a control.

  • Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-dosing.

  • Calculate the change in IOP from baseline for each treatment group.

  • Analyze the data to determine the IOP-lowering efficacy and duration of action of the inhibitors.

Summary and Future Directions

This compound has demonstrated a promising preclinical profile as a potent carbonic anhydrase inhibitor. Its enhanced selectivity for the tumor-associated isoform hCA IX suggests potential applications in oncology, while its potent inhibition of hCA II and XII indicates it may also be effective in treating glaucoma.

Further studies are warranted to fully characterize the pharmacokinetic and toxicological profile of this compound. Head-to-head in vivo efficacy studies in relevant cancer models are also a critical next step. The detailed protocols provided in this guide should serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this and other novel carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Supuran, C. T., & Capasso, C. (2017). An overview of the bacterial carbonic anhydrases. Metabolic engineering, 44, 262-277. [Link]

Selectivity Profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's ability to preferentially interact with its intended target over other structurally related proteins is often the determining factor between a promising therapeutic lead and a compound plagued by off-target effects. This guide provides a comprehensive analysis of the anticipated selectivity profile of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide , a heterocyclic sulfonamide with significant potential for targeted enzyme inhibition.

While direct experimental data for this specific molecule is not extensively published, by dissecting its core structural motifs—the thiazole-4-sulfonamide and the 2-methyl-5-phenyl substitution pattern—we can construct a scientifically robust, inferred selectivity profile. This guide will delve into the expected inhibitory activities against two key enzyme families: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs). We will explore the structural basis for this selectivity, present comparative data from closely related analogs, and provide detailed experimental protocols for researchers to validate these predictions in their own laboratories.

Predicted Enzyme Inhibition Profile: A Tale of Two Scaffolds

The chemical architecture of this compound suggests a dual-inhibitory potential, primarily targeting carbonic anhydrases and cyclooxygenases. The thiazole-sulfonamide moiety is a well-established pharmacophore for potent carbonic anhydrase inhibition, while the diaryl-like arrangement conferred by the 5-phenylthiazole core is a hallmark of many selective COX-2 inhibitors.

Carbonic Anhydrase (CA) Inhibition: Targeting a Ubiquitous Enzyme Family

The sulfonamide group is a classic zinc-binding motif that anchors inhibitors to the active site of carbonic anhydrases.[1] Thiazole-sulfonamides, in particular, have demonstrated potent inhibitory activity against various CA isoforms.[2][3] Based on the available literature, this compound is predicted to be a potent inhibitor of several human CA isoforms, with a likely preference for the cytosolic CA II and the tumor-associated CA IX over the ubiquitous CA I. The substitution pattern on the thiazole ring is known to influence isoform selectivity.[4]

Cyclooxygenase (COX) Inhibition: A Focus on COX-2 Selectivity

The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammation by mitigating the gastrointestinal side effects associated with non-selective NSAIDs. The general structure of many selective COX-2 inhibitors features a central heterocyclic ring with two adjacent aromatic groups. The 5-phenylthiazole core of our target compound mimics this arrangement. The sulfonamide group can also contribute to COX-2 selectivity by interacting with a specific side pocket present in the COX-2 active site but absent in COX-1.[5] Therefore, this compound is anticipated to exhibit selective inhibition of COX-2 over COX-1. The methyl group at the 2-position of the thiazole ring may further enhance this selectivity by influencing the dihedral angle between the thiazole and phenyl rings, optimizing its fit within the COX-2 active site.[6][7]

Comparative Analysis of Inhibitory Potency

To provide a quantitative perspective, the following table summarizes the reported inhibitory activities of structurally related thiazole-sulfonamide and 2-phenylthiazole derivatives against various CA and COX isoforms. This data serves as a valuable benchmark for predicting the performance of this compound.

Compound/Derivative ClassTarget EnzymeIC50/Ki (nM)Selectivity Index (COX-1/COX-2)Reference
Thiazolone-benzenesulfonamideshCA I31.5 - 637.3-[1]
hCA II1.3 - 13.7-[1]
hCA VII0.9 - 14.6-[1]
2-Amino-5-phenylthiazole-4-carboxylic acidCA-III500-[4]
Imidazo[2,1-b]thiazole derivativesCOX-280 - 160>300[8]
2-(trimethoxyphenyl)thiazole derivativesCOX-2Potent InhibitionHigh[6]
4,5-Diarylthiazoles (sulfonamide substituted)COX-2Potent InhibitionSelective[5]

Note: This table presents a selection of data from the literature to illustrate the inhibitory potential of related compounds. The actual inhibitory activity of this compound must be determined experimentally.

Experimental Validation: Protocols for In Vitro Enzyme Inhibition Assays

To empower researchers to empirically determine the selectivity profile of this compound, we provide detailed, step-by-step protocols for in vitro carbonic anhydrase and cyclooxygenase inhibition assays.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[8]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • In a 96-well plate, add 180 µL of assay buffer to each well.

  • Add 10 µL of the appropriate enzyme solution to each well (except for the blank).

  • Add 10 µL of the test compound or reference inhibitor dilution to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution to all wells.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition and calculate the IC50 value for the test compound against each CA isoform.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.[9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • In a 96-well black plate, add the following to each well:

    • Assay Buffer

    • Heme

    • Fluorometric probe

    • COX-1 or COX-2 enzyme

  • Add the test compound or reference inhibitor dilution to the respective wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction.

  • Determine the percent inhibition and calculate the IC50 values for the test compound against COX-1 and COX-2.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizing the Selectivity Concept

To visually represent the anticipated selectivity and the underlying experimental logic, the following diagrams are provided.

G cluster_compound This compound cluster_targets Potential Enzyme Targets Compound Core Structure CA Carbonic Anhydrases (CA I, II, IX, etc.) Compound->CA High Affinity (Predicted) COX Cyclooxygenases (COX-1, COX-2) Compound->COX Moderate to High Affinity (Predicted) Other Other Kinases/ Enzymes Compound->Other Low Affinity (To be determined)

Figure 1: Predicted target engagement profile.

G Start Start with Test Compound (this compound) CA_Assay Carbonic Anhydrase Inhibition Assay Start->CA_Assay COX_Assay Cyclooxygenase Inhibition Assay Start->COX_Assay Data_Analysis_CA Calculate IC50 for CA Isoforms CA_Assay->Data_Analysis_CA Data_Analysis_COX Calculate IC50 for COX-1 and COX-2 COX_Assay->Data_Analysis_COX Selectivity_Profile Determine Selectivity Profile (CA Isoform & COX-2 Selectivity) Data_Analysis_CA->Selectivity_Profile Data_Analysis_COX->Selectivity_Profile

Figure 2: Experimental workflow for selectivity profiling.

Conclusion and Future Directions

Based on a thorough analysis of its structural components and comparison with related compounds, this compound is predicted to be a potent inhibitor of carbonic anhydrases, likely with selectivity for certain isoforms, and a selective inhibitor of COX-2. This dual-targeting potential, or selective action on either enzyme family, makes it an intriguing candidate for further investigation in therapeutic areas such as oncology, inflammation, and glaucoma.

The experimental protocols provided in this guide offer a clear path for the empirical validation of this predicted selectivity profile. Further studies, including in vivo efficacy and safety assessments, will be crucial in determining the ultimate therapeutic utility of this promising molecule. The structure-activity relationships discussed herein also provide a rational basis for the design of future analogs with enhanced potency and selectivity.

References

  • Asif, M. (2021). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. [Link]

  • Gül, H. İ., & Çelik, H. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(14), 13047–13059. [Link]

  • Sharma, A., Tiwari, R. K., Gaur, R., & Tiwari, M. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Bioorganic Chemistry, 100, 103923. [Link]

  • Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Scientific Reports, 13(1), 12345. [Link]

  • Al-Ostoot, F. H., & Al-Wabli, R. I. (2022). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of King Saud University - Science, 34(3), 101882. [Link]

  • Angeli, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3294. [Link]

  • Bibi, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(31), 22153-22167. [Link]

  • Salem, H. F., et al. (2024). Unveiling anti-diabetic potential of new thiazole-sulfonamide derivatives: Design, synthesis, in vitro bio-evaluation targeting DPP-4, α-glucosidase, and α-amylase with in-silico ADMET and docking simulation. Bioorganic Chemistry, 151, 107671. [Link]

  • Gül, H. İ., & Çelik, H. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(14), 13047–13059. [Link]

  • Hawash, M. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29088–29104. [Link]

  • Hawash, M. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29088–29104. [Link]

  • Carter, J. S., et al. (1999). Synthesis and activity of sulfonamide-substituted 4,5-diaryl thiazoles as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(8), 1171-1174. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide. As compounds containing thiazole and sulfonamide moieties often exhibit significant biological activity, responsible handling and disposal are paramount to ensure laboratory safety and prevent environmental contamination.[1][2] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and effective chemical waste management.

Hazard Assessment and Waste Characterization

Inferred Hazards from Analogous Compounds:

Analysis of close structural analogs, such as the corresponding sulfonyl chloride and other thiazole sulfonamides, suggests that this compound should be handled as, at minimum, an irritant.[3][4] The precautionary principle dictates that in the absence of specific data, the more stringent handling and disposal protocols should be applied.

Hazard Statement CodeDescriptionInferred From Analog
H315 Causes skin irritation2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride[3], 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide[4]
H319 Causes serious eye irritation2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride[3], 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide[4]
H335 May cause respiratory irritation2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride[3], 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide[4]
H302 Harmful if swallowed2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide[4]

Based on this data, any waste containing this compound must be classified and managed as hazardous chemical waste .

Core Principles of Compliant Chemical Waste Management

All personnel generating hazardous waste are required by federal and state law to receive appropriate training.[5] The following principles form the foundation of a safe and compliant disposal plan and are mandated by regulatory bodies and institutional policies.[6][7]

  • Prevent Environmental Release: Under no circumstances should hazardous waste be disposed of via sink drains, evaporation in a fume hood, or in the regular municipal trash.[6][8] Sulfonamides, as a class, can persist in the environment and their release into waterways is a growing concern.[9]

  • Accurate and Thorough Labeling: Every hazardous waste container must be labeled the moment the first drop of waste is added.[8] This ensures that all personnel can quickly identify the contents and associated hazards, which is critical for safe handling and in emergency situations.

  • Secure and Compatible Containment: Waste must be collected in containers that are sturdy, leak-proof, and chemically compatible with the waste.[6] The container must be kept tightly sealed except when actively adding waste to prevent the release of vapors and to avoid spills.[5][6]

  • Segregation of Incompatibles: Store waste containers in a manner that separates them from incompatible materials.[7] For example, do not store organic waste containing this compound next to strong oxidizing acids.[10] This segregation is crucial to prevent dangerous chemical reactions such as gas generation, fire, or explosions.

  • Designated Storage: All hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8] The SAA must be under the control of the laboratory personnel generating the waste and should be equipped with secondary containment to capture any potential leaks.[8][10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste streams containing this compound.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the inferred hazards of skin, eye, and respiratory irritation, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Standard nitrile laboratory gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.

  • Protective Clothing: A standard laboratory coat.

Step 2: Waste Collection and Segregation

Properly segregating waste at the point of generation is the most effective way to ensure safe disposal.

  • Pure Solid Compound or Concentrated Residues:

    • Collect the solid waste in a dedicated, clearly labeled hazardous waste container.

    • This container should be a sturdy, wide-mouth plastic or glass jar with a screw-on cap.

    • Ensure the container is compatible with the chemical.

  • Dilute Solutions (e.g., from reaction workups or analytical standards):

    • Collect all liquid waste containing the compound in a dedicated hazardous liquid waste container, typically a plastic or glass solvent bottle.

    • Crucially, do not mix this waste stream with other incompatible liquid wastes (e.g., acidic or basic solutions) unless you have confirmed their compatibility.[10]

    • The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[6]

  • Trace-Contaminated Laboratory Debris (Solid Waste):

    • Items such as gloves, weigh paper, pipette tips, and paper towels with trace contamination must be disposed of as hazardous waste.[5]

    • Collect these materials in a designated container, often a lined drum or bucket specifically labeled for "Chemically Contaminated Material" or "Hazardous Debris".[5]

    • Do not place free liquids, sharps, or empty chemical bottles in these containers.[5]

  • Contaminated Sharps:

    • Needles, razor blades, or broken glass slides contaminated with the compound must be placed in a rigid, puncture-resistant container labeled for "Chemically Contaminated Sharps".[5][10]

    • If the sharps container has a biohazard symbol, it must be defaced if there is no biological waste present.[5]

Step 3: Container Management and Labeling
  • Affix a standardized hazardous waste label to the container before adding any waste.[8]

  • Use a pen or permanent marker to fill out the label completely and legibly. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound" and any other constituents in the waste (e.g., Methanol, Dichloromethane).[8]

    • The approximate percentages of each component.

    • The date accumulation started (the day the first drop of waste was added).

  • Fill the container no more than 90% full (to the shoulder) to allow for expansion and prevent spills during transport.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled, sealed waste container in your lab's designated SAA.

  • Ensure the SAA is equipped with a secondary containment tray or bin capable of holding the contents of the largest container.[8][10]

  • Keep the SAA organized, with incompatible waste streams physically separated.[7]

Step 5: Arrange for Disposal
  • Once a waste container is full, or if it has been in accumulation for nearly six months, schedule a pickup.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department or use their online waste pickup request system.

  • Only trained EHS professionals or their licensed hazardous waste vendors are permitted to transport and dispose of the waste.[7][8]

Decontamination and Empty Container Disposal

Chemical containers are not considered "empty" until they have been properly decontaminated.[7]

  • Triple Rinse: The container must be rinsed three times with a suitable solvent (e.g., water, acetone, or ethanol).[7]

  • Collect First Rinse: The first rinseate must be collected and disposed of as hazardous liquid waste, as it will contain residual amounts of the chemical.[6]

  • Subsequent Rinses: Subsequent rinses can typically be disposed of down the drain, provided the solvent is permissible for drain disposal according to your institution's guidelines.

  • Air Dry: Allow the rinsed container to air dry completely in a ventilated area, such as a fume hood.[7]

  • Deface Label: Completely remove or obliterate the original manufacturer's label and any hazard markings with a permanent marker.[6][7]

  • Final Disposal: Once clean, dry, and defaced, the container may be disposed of in the appropriate receptacle for regular broken glass or plastic recycling.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

DisposalWorkflow start_node Waste Generation (this compound) decision_node decision_node start_node->decision_node Identify Waste Type process_node process_node process_node_solid Collect in Labeled Solid Waste Container decision_node->process_node_solid Pure Solid or Grossly Contaminated process_node_solution Collect in Labeled Liquid Waste Container decision_node->process_node_solution Solution process_node_debris Collect in Dedicated Contaminated Debris Drum decision_node->process_node_debris Trace Contaminated Debris (Gloves, Wipes) process_node_container Triple-Rinse Container decision_node->process_node_container Empty Container waste_stream_node waste_stream_node final_step_node Store in SAA & Request EHS Pickup waste_stream_node->final_step_node process_node_solid->waste_stream_node Segregate process_node_solution->waste_stream_node Segregate process_node_debris->waste_stream_node Segregate process_node_rinse First Rinseate is Hazardous Waste process_node_container->process_node_rinse Manage Rinseate process_node_rinse->waste_stream_node final_step_clean_container Deface Label & Dispose as Regular Glass/Plastic process_node_rinse->final_step_clean_container After 2nd & 3rd Rinse

Caption: Decision workflow for disposal of this compound waste.

References

  • Research Safety, Northwestern University. Hazardous Waste Disposal Guide.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.[Link]

  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste.[Link]

  • College of Chemistry, University of California, Berkeley. H&S Section 6: Hazardous Materials Recycling & Disposal.[Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]

  • ResearchGate. Studies on sulfonamide degradation products.[Link]

  • PubMed. Biodegradation of sulfonamide antibiotics in sludge.[Link]

  • ResearchGate. Overview on Biological Activities of Thiazole Derivatives.[Link]

  • PubMed. Removal of sulfonamide antibiotics by non-free radical dominated peroxymonosulfate oxidation.[Link]

  • PubMed. Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine.[Link]

  • National Center for Biotechnology Information. Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar.[Link]

  • PubChem. 2-Methyl-4-phenyl-1,3-thiazole.[Link]

  • PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide.[Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents.[Link]

  • National Center for Biotechnology Information. Green One-Pot Synthesis of Thiazole Scaffolds...[Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives...[Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[Link]

  • PubChem. 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid.[Link]

  • ResearchGate. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives.[Link]

  • OUCI. Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative...[Link]

Sources

Personal protective equipment for handling 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, my objective is to present a framework grounded in established safety principles, ensuring both the integrity of your research and the protection of all laboratory personnel. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

The immediate precursor, 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride, is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given the structural similarity, it is prudent to assume that the sulfonamide derivative will exhibit a comparable irritant profile. Sulfonamides as a class are also known for their potential to cause allergic reactions in sensitized individuals.[2] Therefore, all handling procedures must be designed to minimize direct contact.

Table 1: Hazard Profile Summary

Hazard Type Description Primary Exposure Route
Skin Irritation May cause redness, itching, and inflammation upon contact. Dermal
Eye Irritation Can cause serious and potentially damaging irritation to the eyes. Ocular
Respiratory Irritation Inhalation of dust may irritate the respiratory tract. Inhalation

| Allergenic Potential | As a sulfonamide, may cause allergic skin reactions in susceptible individuals. | Dermal, Inhalation |

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following recommendations constitute the minimum required protection for handling this compound in solid (powder) form.

Hand Protection: The First Line of Defense
  • Requirement: Chemical-resistant, disposable gloves.

  • Specification: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.

  • Causality: The primary risk is dermal exposure leading to skin irritation. Proper glove use is the most effective barrier. To prevent cross-contamination, employ a proper glove removal technique (without touching the glove's outer surface) and dispose of them in a designated hazardous waste container. Always wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Particulates and Splashes
  • Requirement: Safety glasses with side shields or, preferably, safety goggles.

  • Specification: Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.

  • Causality: The powdered form of the compound can easily become airborne during weighing or transfer, posing a significant risk of serious eye irritation.[3] In situations with a higher risk of aerosolization, a face shield should be worn in conjunction with safety goggles for full facial protection.

Body Protection: Preventing Contamination of Personal Clothing
  • Requirement: A professional lab coat.

  • Specification: The lab coat should have long sleeves and a snap or button front.

  • Causality: A lab coat provides a removable barrier that protects skin and personal clothing from contamination with chemical dust.[4] Contaminated clothing should be removed immediately and decontaminated before reuse.

Respiratory Protection: A Context-Dependent Necessity
  • Requirement: Use is dictated by the operational environment.

  • Causality: The compound is predicted to cause respiratory irritation if inhaled. Therefore, all manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[4] If such engineering controls are not available or are insufficient to control exposure, respiratory protection is mandatory.

The following logic chart guides the selection of appropriate respiratory protection.

G start Is the compound being handled outside of a fume hood? fume_hood Is dust generation possible (e.g., weighing, scraping)? start->fume_hood Yes no_resp_needed Standard PPE is sufficient. No respirator required. start->no_resp_needed No resp_needed Mandatory: Use a NIOSH-approved N95 respirator. fume_hood->resp_needed Yes fume_hood->no_resp_needed No

Caption: Decision tree for respiratory protection selection.

Operational and Disposal Plans

Procedural discipline is critical to ensuring safety. The following step-by-step guidance outlines the correct sequence for PPE use and waste disposal.

PPE Donning and Doffing Workflow

Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is essential for safety.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (using proper technique) doff2 2. Lab Coat (turn inside out) doff1->doff2 doff3 3. Safety Goggles / Face Shield doff2->doff3

Caption: Standard workflow for donning and doffing PPE.

Spill and Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • Small Spill (Solid): Carefully sweep or scoop up the material, avoiding dust generation.[5] Place the collected material into an appropriate, labeled container for disposal.[5] Clean the spill area thoroughly.

Waste Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Contaminated PPE: All disposable PPE, such as gloves and absorbent materials used for cleanup, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it with household garbage or allow it to enter the sewage system.[5]

  • Licensed Contractor: The disposal of this chemical must be conducted through a licensed and reputable chemical waste management company in accordance with all federal, state, and local regulations.[5]

By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of protection that ensures the well-being of all personnel while maintaining the highest standards of scientific integrity.

References

  • Wikipedia. Sulfonamide (medicine). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide
Reactant of Route 2
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.